molecular formula C₁₄H₉N₄NaO₉S B1160002 5-Hydroxy Dantrolene Sulfate Sodium Salt

5-Hydroxy Dantrolene Sulfate Sodium Salt

Cat. No.: B1160002
M. Wt: 432.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy Dantrolene Sulfate Sodium Salt is a high-purity chemical reference standard designed for analytical research and development. This compound is a key metabolite of Dantrolene Sodium, a muscle relaxant drug primarily used for the management of malignant hyperthermia . As a reference standard, it is critically important for the qualitative and quantitative analysis of Dantrolene and its related compounds. Researchers utilize this standard for analytical method development (AMD) and method validation (AMV) to ensure accuracy, precision, and specificity . Its application is crucial during the commercial production of Dantrolene and for supporting regulatory submissions, such as Abbreviated New Drug Applications (ANDA), by providing a traceable benchmark for quality control . The product is supplied with comprehensive characterization data to support its use in a regulated laboratory environment. 5-Hydroxy Dantrolene Sulfate Sodium Salt is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₄H₉N₄NaO₉S

Molecular Weight

432.3

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Molecular Weight, Formula, and Analytical Profiling of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Executive Summary

Dantrolene sodium is a critical, life-saving skeletal muscle relaxant primarily deployed in the management of malignant hyperthermia, acting as a potent antagonist of the ryanodine receptor type 1 (RyR1). During hepatic Phase I and Phase II metabolism, dantrolene is extensively biotransformed into its active and inactive metabolites[1],[2]. Among these, 5-Hydroxy Dantrolene Sulfate Sodium Salt represents a crucial analytical target.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this specific salt form, elucidate its metabolic pathway, and provide a self-validating analytical protocol for its quantification. Understanding the exact molecular weight and formula of this compound is not merely an academic exercise; it is the foundational requirement for accurate mass-balance studies, pharmacokinetic (PK) profiling, and the calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems in pharmaceutical toxicology[3],[4].

Molecular Characterization & Physicochemical Properties

To accurately quantify drug metabolites in biological matrices, one must distinguish between the free base/acid form of a metabolite and its synthesized salt form.

The parent metabolite, 5-Hydroxydantrolene , possesses a molecular formula of C14H10N4O6 and a molecular weight of 330.25 g/mol [5],[6]. However, to improve aqueous solubility and ensure absolute stability during analytical weighing and matrix spiking, the compound is often synthesized and supplied as a sulfate sodium salt[7],[8].

The addition of the sulfate group (SO3) and the sodium counter-ion (Na+), minus the displaced proton, shifts the molecular parameters significantly. The 5-Hydroxy Dantrolene Sulfate Sodium Salt has a molecular formula of C14H9N4NaO9S and a molecular weight of 432.30 g/mol [7],[8].

Table 1: Comparative Molecular Properties
Parameter5-Hydroxydantrolene (Parent Metabolite)5-Hydroxy Dantrolene Sulfate Sodium SaltRationale for Difference
Molecular Formula C14H10N4O6[9]C14H9N4NaO9S[8]Addition of sulfate (-SO3) and sodium (Na+)
Molecular Weight 330.25 g/mol [10]432.30 g/mol [11]Mass shift dictates MS/MS precursor selection
Exact Mass 330.06 Da[5]431.99 DaCritical for high-resolution mass spectrometry
Solubility Profile Highly lipophilicHighly water-solubleSalt form prevents precipitation in aqueous buffers
Primary Utility Active RyR1 AntagonistAnalytical Reference StandardEnsures precise standard curve generation[3]

Pharmacological Context: Metabolism & Pathway Dynamics

The causality behind monitoring the sulfate conjugate lies in the body's clearance mechanisms. Dantrolene undergoes Phase I oxidation via hepatic CYP450 enzymes to form 5-hydroxydantrolene[1]. Because this intermediate retains partial pharmacological activity, the body rapidly initiates Phase II metabolism, utilizing sulfotransferases (SULT) to attach a highly polar sulfate group. This renders the molecule inactive and highly water-soluble, facilitating rapid renal excretion.

Metabolism Dantrolene Dantrolene (Parent Drug) CYP450 Hepatic Oxidation (CYP450) Dantrolene->CYP450 Phase I Hydroxy 5-Hydroxy Dantrolene MW: 330.25 CYP450->Hydroxy SULT Sulfation (SULT Enzymes) Hydroxy->SULT Phase II SulfateSalt 5-Hydroxy Dantrolene Sulfate Sodium Salt MW: 432.30 SULT->SulfateSalt Salt Formation (In vitro/In vivo)

Hepatic metabolism of Dantrolene to its 5-hydroxy metabolite and sulfate salt formation.

Experimental Workflow: LC-MS/MS Quantification Protocol

To build a self-validating analytical system, the experimental design must account for the unique physicochemical traits of the sulfate sodium salt. The following protocol details the extraction and quantification of C14H9N4NaO9S from human plasma.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Action: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 1 mL methanol followed by 1 mL LC-MS grade water. Load 200 µL of plasma spiked with a deuterated internal standard (e.g., Dantrolene-d4). Wash with 5% ammonium hydroxide, then elute with 2% formic acid in methanol.

  • Causality: Why use MAX SPE instead of standard Liquid-Liquid Extraction (LLE)? The sulfate group renders the metabolite highly polar and anionic at physiological pH. A MAX cartridge specifically retains this negative charge, allowing neutral lipids and cationic interferences to be washed away. Standard LLE would result in poor recovery, as the polar sulfate salt would remain trapped in the aqueous phase.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 5 µL of the reconstituted extract onto a sub-2 µm C18 UHPLC column (50 mm x 2.1 mm). Utilize a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Causality: Despite the highly polar sulfate moiety, the core imidazolidine-2,4-dione and nitrophenyl rings retain significant hydrophobicity. A C18 stationary phase provides the necessary retention to separate the metabolite from early-eluting matrix salts, while the gradient focuses the peak to prevent band broadening.

Step 3: Electrospray Ionization (ESI) & MS/MS Detection
  • Action: Operate the mass spectrometer in ESI Negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 409.3 to m/z 229.1 .

  • Causality: Why negative mode? In solution, the sodium salt (MW 432.30) readily dissociates, leaving the stable sulfate anion [M-Na]- with a mass of 409.3 Da. ESI negative mode capitalizes on this innate negative charge, yielding a vastly superior signal-to-noise ratio compared to positive mode, which would require forcing a proton onto an already electron-rich molecule.

Step 4: System Suitability & Validation
  • Action: Calculate the peak area ratio of the analyte to the deuterated internal standard. Ensure the calibration curve (1 ng/mL to 1000 ng/mL) achieves an R² > 0.995.

  • Causality: This step makes the protocol self-validating. The internal standard corrects for any matrix-induced ion suppression during the ESI process, ensuring that the final quantification is a true reflection of the metabolite concentration rather than an artifact of the plasma matrix.

Workflow SamplePrep 1. Solid Phase Extraction (MAX) Isolates anionic sulfate conjugates Chromatography 2. UHPLC Separation (C18) Resolves hydrophobic backbone SamplePrep->Chromatography Purified Extract Ionization 3. ESI Negative Mode Generates [M-Na]- precursor (m/z 409) Chromatography->Ionization Elution Detection 4. MS/MS Detection (MRM) Monitors specific product ions Ionization->Detection Ion Beam Validation 5. System Validation Isotope-dilution matrix correction Detection->Validation Data Output

Step-by-step LC-MS/MS analytical workflow for the quantification of 5-Hydroxy Dantrolene Sulfate.

Table 2: Optimized LC-MS/MS Analytical Parameters
ParameterSpecificationMechanistic Rationale
Ionization Mode ESI NegativeExploits the natural dissociation of the sodium salt
Precursor Ion (Q1) m/z 409.3 [M-Na]-Represents the intact sulfate anion
Product Ion (Q3) m/z 229.1Primary fragment from the cleavage of the furan ring
Collision Energy (CE) -25 eVOptimal energy to induce fragmentation without destroying the core
LOD / LOQ 0.5 ng/mL / 1.0 ng/mLEnsures detection during late-stage PK elimination phases

References

  • 5-Hydroxydantrolene Compound Summary (CID 9577331) Source: PubChem, National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dantrolene is a peripherally acting skeletal muscle relaxant that serves as the primary pharmacological intervention for malignant hyperthermia (MH), a life-threatening hypermetabolic crisis[1]. Unlike centrally acting relaxants, dantrolene binds directly to the ryanodine receptor type 1 (RyR1) on the sarcoplasmic reticulum, inhibiting the aberrant release of intracellular calcium[2].

While the clinical efficacy of the parent drug is well-documented, the pharmacokinetic (PK) and toxicokinetic profiles of dantrolene are heavily dictated by its hepatic metabolism[3]. The primary active metabolite, 5-Hydroxydantrolene , exhibits approximately half the pharmacological potency of the parent compound and significantly extends the duration of action due to its prolonged elimination half-life[4]. In advanced drug development and toxicological screening, understanding Phase II conjugation—specifically the formation of 5-Hydroxy Dantrolene Sulfate —is critical for establishing accurate mass balance, clearance rates, and evaluating potential hepatotoxicity[3].

This technical guide provides an in-depth analysis of the chemical properties, metabolic pathways, and self-validating bioanalytical protocols required to quantify 5-Hydroxy Dantrolene Sulfate Sodium Salt in biological matrices.

Chemical Identity and Reference Standards

In bioanalytical workflows, the quantification of Phase II metabolites requires highly purified, custom-synthesized reference materials. Because 5-Hydroxy Dantrolene Sulfate is an endogenous human metabolite formed post-administration rather than a commercially manufactured active pharmaceutical ingredient (API), its sodium salt form does not possess a globally registered Chemical Abstracts Service (CAS) number (often designated as "CAS: NA")[5].

Despite the lack of a formal CAS registry number, the sulfate sodium salt is commercially synthesized by specialized reference standard laboratories (e.g., LGC Standards, Axios Research) to ensure regulatory compliance during method validation[6].

Table 1: Chemical and Physical Properties of Dantrolene and its Key Metabolites
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Pharmacological Status
Dantrolene 7261-97-4C₁₄H₁₀N₄O₅314.25Parent Drug (Active)
Dantrolene Sodium 14663-23-1C₁₄H₉N₄NaO₅336.23API Formulation
5-Hydroxydantrolene 52130-25-3C₁₄H₁₀N₄O₆330.25Phase I Metabolite (Active)
5-Hydroxy Dantrolene Sulfate Sodium Salt NA (Custom)C₁₄H₉N₄NaO₉S432.30Phase II Metabolite (Inactive)

Data synthesized from PubChem and commercial reference standard documentation[3][5].

Metabolic Pathway and Causality of Conjugation

The rationale for targeting the sulfate conjugate in PK studies lies in the body's detoxification mechanisms. Dantrolene is extensively metabolized by the hepatic mixed-function oxidase system (primarily CYP450 enzymes) into 5-Hydroxydantrolene[3].

Because 5-Hydroxydantrolene retains pharmacological activity and is highly lipophilic, the liver must further process it to facilitate renal and biliary excretion. This is achieved via Phase II conjugation, where sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) attach sulfate and glucuronic acid moieties, respectively, rendering the molecule highly water-soluble[3].

Failure to account for the sulfate conjugate in plasma and urine assays leads to an underestimation of total drug clearance. Historically, analysts used enzymatic cleavage (sulfatase/glucuronidase) to revert conjugates back to 5-Hydroxydantrolene for indirect measurement. However, modern LC-MS/MS protocols utilize the 5-Hydroxy Dantrolene Sulfate Sodium Salt reference standard to directly quantify the intact conjugate, eliminating the variability and incomplete cleavage associated with enzymatic methods.

Metabolism Dantrolene Dantrolene (Parent Drug) Oxidation Hepatic Mixed-Function Oxidases (CYP450) Dantrolene->Oxidation Hydroxy 5-Hydroxydantrolene (Active Metabolite) Oxidation->Hydroxy 5-Hydroxylation Sulfate 5-Hydroxydantrolene Sulfate (Phase II Conjugate) Hydroxy->Sulfate Sulfotransferase (SULT) Glucuronide 5-Hydroxydantrolene Glucuronide (Phase II Conjugate) Hydroxy->Glucuronide UGT Enzymes Excretion Renal / Biliary Excretion Sulfate->Excretion Glucuronide->Excretion

Diagram 1: Hepatic Phase I and Phase II metabolism of Dantrolene.

Analytical Methodology: Direct LC-MS/MS Quantification

To ensure a self-validating system, the following protocol describes the direct quantification of 5-Hydroxy Dantrolene Sulfate in human plasma. The method relies on stable isotope-labeled internal standards (IS) to correct for matrix effects and extraction losses.

Rationale for Experimental Choices
  • Ionization Mode: Sulfate conjugates are highly acidic and readily lose a proton. Therefore, Electrospray Ionization in Negative Mode (ESI-) is mandatory for optimal sensitivity, whereas the parent drug is often analyzed in positive mode.

  • Extraction Technique: Solid Phase Extraction (SPE) using a mixed-mode anion exchange (MAX) cartridge is selected over simple protein precipitation. The strong anionic nature of the sulfate group allows it to bind tightly to the MAX sorbent, effectively washing away neutral lipids and cationic interferences.

Step-by-Step Protocol

Step 1: Preparation of Calibration Standards

  • Reconstitute 5-Hydroxy Dantrolene Sulfate Sodium Salt (Reference Standard) in 50:50 Methanol:Water to yield a 1 mg/mL stock solution.

  • Serial dilute into blank human plasma to create a calibration curve ranging from 5 ng/mL to 2000 ng/mL.

Step 2: Sample Spiking and Pre-treatment

  • Transfer 200 µL of patient plasma (or calibration standard) into a microcentrifuge tube.

  • Spike with 20 µL of Internal Standard working solution (e.g., Dantrolene-d4 or 5-Hydroxydantrolene-d4, 500 ng/mL).

  • Add 200 µL of 2% ammonium hydroxide in water to basify the sample, ensuring the sulfate group is fully ionized.

Step 3: Solid Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange (MAX) 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash 1: 1 mL of 5% ammonium hydroxide in water (removes neutral/cationic interferences).

  • Wash 2: 1 mL of Methanol (removes lipophilic interferences).

  • Elution: Elute the target analytes using 1 mL of 5% formic acid in Methanol. The acidic environment neutralizes the sorbent, releasing the sulfate conjugate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 4: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Note: Avoid strong acids in the mobile phase, as they suppress negative ionization of the sulfate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Detection: ESI negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the sulfate conjugate (e.g., m/z 409.0 → m/z 329.0, representing the loss of the SO₃ group).

Workflow Sample Plasma Sample (200 µL) Spike Spike IS (Dantrolene-d4) Sample->Spike SPE Mixed-Mode SPE (Anion Exchange) Spike->SPE Elution Acidic Elution & Reconstitution SPE->Elution LCMS LC-MS/MS (ESI Negative Mode) Elution->LCMS Data Quantification of Sulfate Conjugate LCMS->Data

Diagram 2: Bioanalytical workflow for the quantification of 5-Hydroxy Dantrolene Sulfate.

Clinical and Toxicological Significance

The rigorous quantification of 5-Hydroxy Dantrolene Sulfate is not merely an academic exercise; it has direct clinical implications. Dantrolene therapy carries a black-box warning for severe, potentially fatal hepatotoxicity, particularly in patients receiving high doses for chronic spasticity[1].

The exact mechanism of this liver injury is hypothesized to involve the accumulation of toxic electrophilic intermediates generated during the hepatic oxidation process[3]. Phase II conjugation (sulfation and glucuronidation) serves as the primary detoxification route. Therefore, toxicokinetic studies rely on the precise measurement of 5-Hydroxy Dantrolene Sulfate to determine if a patient's sulfotransferase capacity has been saturated. A decrease in the ratio of sulfate conjugate to unconjugated 5-Hydroxydantrolene may serve as an early biomarker for metabolic bottlenecking and impending hepatic stress.

References

  • National Center for Biotechnology Information (NIH).
  • Dantrolene Monograph for Professionals - Drugs.
  • European Medicines Agency (EMA).
  • Clinical Pharmacology and Biopharmaceutics Review (Application Number: 205579Orig1s000)
  • LGC Standards.
  • Axios Research.

Sources

Physicochemical Profiling and Analytical Methodologies of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dantrolene is a well-established ryanodine receptor (RyR1) antagonist, primarily deployed in the acute management of malignant hyperthermia and chronic muscle spasticity[1]. Following administration, dantrolene undergoes extensive hepatic metabolism. The primary active Phase I metabolite is 5-hydroxydantrolene, generated via mixed-function oxidases[2]. To facilitate renal clearance, this intermediate is further subjected to Phase II metabolism, where sulfotransferases (SULT) conjugate the hydroxyl group to form a highly polar sulfate ester[2].

The isolated sodium salt of this terminal metabolite—5-Hydroxy Dantrolene Sulfate Sodium Salt —serves as a critical analytical reference standard in pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic toxicology[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural implications, and self-validating analytical methodologies.

Pharmacological Context & Metabolic Pathway

To accurately quantify drug clearance, one must understand the biotransformation cascade. Dantrolene acts peripherally on the sarcoplasmic reticulum, inhibiting calcium ion release to promote muscle relaxation[1]. Its metabolic deactivation is a two-step hepatic process. First, oxidation yields 5-hydroxydantrolene, which retains partial pharmacological activity[1]. Subsequently, Phase II conjugation attaches a sulfate group, drastically increasing the molecule's hydrophilicity and terminating its pharmacological activity, allowing for rapid urinary excretion[2].

Metabolism Dantrolene Dantrolene (Parent Drug) CYP Hepatic Oxidation (Mixed Function Oxidase) Dantrolene->CYP Hydroxy 5-Hydroxy Dantrolene (Active Phase I Metabolite) CYP->Hydroxy SULT Sulfotransferase (SULT) Phase II Conjugation Hydroxy->SULT Sulfate 5-Hydroxy Dantrolene Sulfate (Phase II Metabolite) SULT->Sulfate

Hepatic metabolism of Dantrolene to its Phase II sulfate conjugate.

Physicochemical Properties

Understanding the physicochemical nature of 5-Hydroxy Dantrolene Sulfate Sodium Salt is paramount for developing robust chromatographic methods. The compound retains the core hydantoin ring and nitrophenylfuran moiety of the parent drug but exhibits altered solubility dynamics due to the ionizable sulfate group. The formulation as a sodium salt ensures enhanced stability and consistent solubility during analytical standard preparation[4].

Quantitative Data Summary
PropertyValue
Chemical Name (E)-3-(((5-(4-Nitrophenyl)furan-2-yl)methylene)amino)-2,5-dioxoimidazolidin-4-yl hydrogen sulfate sodium salt
Molecular Formula C₁₄H₉N₄NaO₉S[4]
Molecular Weight ~432.30 g/mol (Sodium Salt); 410.32 g/mol (Free Acid)[3]
Appearance Yellow to dark yellow solid[5]
Solubility Soluble in DMSO; slightly soluble in water and methanol[5]
Storage Conditions -20°C, sealed, protected from light and moisture[5]
Primary Application Analytical reference standard for PK and impurity profiling[6]

Analytical Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that analytical success hinges on understanding the causality behind sample preparation. The following LC-MS/MS workflows are designed as self-validating systems to ensure absolute data integrity when quantifying this metabolite in biological matrices.

Workflow Sample Plasma/Urine Collection Extraction Protein Precipitation & Extraction Sample->Extraction Add IS LC Reverse-Phase HPLC Extraction->LC Reconstitute MS Tandem Mass Spectrometry LC->MS Elute Data Quantification & Analysis MS->Data MRM

Step-by-step LC-MS/MS analytical workflow for quantifying dantrolene metabolites.

Protocol 3.1: Preparation of Reference Standard Solutions

Step 1: Primary Stock Preparation

  • Action: Accurately weigh 1.0 mg of 5-Hydroxy Dantrolene Sulfate Sodium Salt and dissolve in 1.0 mL of LC-MS grade DMSO.

  • Causality: The highly conjugated nitrophenylfuran system and the hydantoin ring render the base scaffold poorly soluble in purely aqueous media. DMSO acts as a strong aprotic solvent to ensure complete dissolution without inducing premature hydrolysis of the sulfate ester[5].

Step 2: Working Standard Dilution

  • Action: Dilute the primary stock in a 50:50 mixture of Methanol:Water (v/v) to generate a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Causality: Matching the diluent to the initial mobile phase conditions of the HPLC gradient prevents solvent-front distortion (the "solvent effect") during injection, ensuring sharp, symmetrical peak shapes.

Step 3: System Suitability Validation (Self-Validation Step)

  • Action: Inject a mid-level Quality Control (QC) sample (e.g., 50 ng/mL) six consecutive times before the main analytical run.

  • Causality: This acts as a self-validating checkpoint. A relative standard deviation (RSD) of <2% for peak area and retention time confirms system equilibration and autosampler precision, ensuring the integrity of subsequent quantitative data.

Protocol 3.2: Biological Matrix Extraction (Protein Precipitation)

Step 1: Internal Standard (IS) Spiking

  • Action: Aliquot 100 µL of human plasma and spike with 10 µL of Dantrolene-d4 (deuterated internal standard).

  • Causality: The addition of a stable isotope-labeled IS prior to any extraction steps corrects for matrix effects (ion suppression/enhancement) in the MS source and normalizes any volumetric losses during sample handling[3].

Step 2: Protein Precipitation

  • Action: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile rapidly denatures plasma proteins, disrupting drug-protein binding (dantrolene is up to 90% protein-bound[7]). The acidic environment stabilizes the sulfate conjugate, preventing spontaneous degradation during extraction.

Step 3: Centrifugation and Recovery

  • Action: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial for evaporation and reconstitution.

  • Causality: High-speed cold centrifugation effectively pellets the denatured protein matrix, yielding a clear supernatant free of particulates that could otherwise clog the UHPLC column frits.

Stability and Storage Considerations

The structural integrity of 5-Hydroxy Dantrolene Sulfate Sodium Salt requires strict environmental controls. The nitrophenylfuran backbone is inherently photosensitive, making it prone to UV-induced degradation and isomerization[8]. Furthermore, the sulfate ester bond can undergo spontaneous hydrolysis if exposed to extreme pH fluctuations or prolonged thermal stress. Therefore, reference standards and extracted samples must be stored at -20°C in amber vials or light-protected environments to maintain analytical validity over time[5].

References

  • Dantrolene - Uses, Interactions, Mechanism of Action, Side Effects. mobilephysiotherapyclinic.in. 1

  • Dantrolene - Part One - LITFL. litfl.com. 7

  • Our Products - BioOrganics. 13.235.231. 4

  • Dantrolene sodium | 24868-20-0 - ChemicalBook. chemicalbook.com. 5

  • Dantrolene | C14H10N4O5 | CID 6914273 - PubChem - NIH. nih.gov. 2

  • Green spectrofluorimetric assay of dantrolene sodium via reduction method. royalsocietypublishing.org. 8

  • 5-Hydroxy Dantrolene Sulfate - Axios Research. axios-research.com. 3

  • Impurity - Dantrolene - KM Pharma Solution Private Limited. kmpharma.in. 6

Sources

The Role of 5-Hydroxy Dantrolene in Malignant Hyperthermia Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of pharmacogenetics, Malignant Hyperthermia (MH) represents a critical failure of intracellular calcium homeostasis. While Dantrolene is universally recognized as the primary countermeasure, its active metabolite, 5-Hydroxy Dantrolene (5-HD), is the true driver of prolonged therapeutic efficacy and post-crisis stabilization. This whitepaper synthesizes the pharmacokinetic profile, receptor pharmacodynamics, and self-validating experimental frameworks essential for investigating 5-HD in modern drug development.

Pathophysiological Context & Pharmacodynamics

Malignant Hyperthermia is a severe, life-threatening hypermetabolic disorder of skeletal muscle, typically triggered by volatile anesthetics and depolarizing neuromuscular blockers. The pathophysiological core of MH is the uncontrolled release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) via mutated 1[1].

Dantrolene sodium acts as a direct RYR1 antagonist, uncoupling the excitation-contraction process[2]. However, Dantrolene undergoes extensive hepatic metabolism. The primary oxidative pathway hydroxylates the hydantoin ring to form 5-HD. Recent enzymatic mapping indicates that this oxidation is driven by hepatic aldehyde oxidase 1 (AOX1) and3[3].

From a pharmacodynamic perspective, 5-HD retains the ability to bind to the RYR1 receptor. While 5-HD is approximately4[4], its extended presence in the systemic circulation makes it a critical factor in preventing MH recrudescence (relapse) during the post-crisis recovery phase.

Pathway Dantrolene Dantrolene (Parent Drug) Liver Hepatic Oxidation (AOX1 / CYP3A4) Dantrolene->Liver Systemic Circulation Metabolite 5-Hydroxy Dantrolene (Active Metabolite) Liver->Metabolite Oxidation RYR1 RYR1 Receptor (Sarcoplasmic Reticulum) Metabolite->RYR1 Receptor Binding CaRelease Inhibition of Ca2+ Release RYR1->CaRelease Channel Closure Muscle Skeletal Muscle Relaxation CaRelease->Muscle Myoplasmic Ca2+ Drop

Metabolic conversion of Dantrolene to 5-HD and its subsequent RYR1 signaling pathway.

Comparative Pharmacokinetics: Dantrolene vs. 5-HD

Understanding the pharmacokinetic (PK) divergence between Dantrolene and 5-HD is paramount for optimizing dosing regimens. The lipophilicity of Dantrolene allows for rapid tissue distribution, but 5-HD dominates the elimination phase. Approximately2 is excreted in the urine and bile as 5-HD[2].

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

ParameterDantrolene (Parent)5-Hydroxy Dantrolene (5-HD)Clinical Implication
Elimination Half-Life (Adults) 6 – 9 hours15.5 hours5-HD provides prolonged RYR1 blockade, reducing MH relapse risk[4].
Relative Potency (RYR1 Inhibition) 100% (Baseline)~50%5-HD requires higher concentrations for equivalent receptor saturation[4].
Primary Excretion Route Hepatic metabolismUrine and Bile (79% of total dose)Renal clearance of 5-HD is the primary elimination pathway[2].
Cmax (Post-IV Administration) Rapid peak (<1 hr)Delayed peak (approx. 24 hrs)5-HD dictates the steady-state therapeutic window post-crisis[5].

Experimental Methodologies in 5-HD Research

To elucidate the specific contributions of 5-HD, researchers must employ highly controlled, self-validating experimental systems. Below are two foundational protocols used in modern MH research.

Protocol 1: LC-MS/MS Quantification of 5-HD in Plasma

Causality & Logic: Biological matrices like plasma contain endogenous phospholipids that cause severe ion suppression during mass spectrometry. To ensure absolute trustworthiness and reproducibility, this protocol utilizes a stable-isotope-labeled internal standard (IS) to self-validate extraction recovery and ionization efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of Dantrolene-d4 (Internal Standard). Causality: The IS corrects for any analyte loss during subsequent extraction steps, ensuring quantitative accuracy.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile denatures plasma proteins, releasing the highly protein-bound 5-HD into the solvent.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation & Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/methanol).

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution to separate 5-HD from the parent dantrolene and endogenous interferents.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for 5-HD and the IS.

Protocol 2: Ratiometric Calcium Imaging of RYR1 Inhibition

Causality & Logic: Measuring intracellular Ca²⁺ in skeletal myotubes is prone to artifacts from uneven dye loading or variable cell thickness. Using Fura-2 AM, a ratiometric dye, creates a self-validating system: the ratio of emissions at dual excitation wavelengths (340 nm / 380 nm) cancels out these variables, ensuring the signal strictly reflects true Ca²⁺ concentration shifts.

Step-by-Step Methodology:

  • Cell Culture: Isolate and culture skeletal myotubes from MH-susceptible (RYR1-mutated) animal models or human biopsies.

  • Dye Loading: Incubate myotubes with 5 µM Fura-2 AM for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active dye inside.

  • De-esterification Wash: Wash cells with physiological saline solution and incubate for 15 minutes to allow complete de-esterification of the dye.

  • Baseline Acquisition: Excite cells alternately at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) and record emission at 510 nm to establish a baseline 340/380 ratio.

  • Trigger Application: Introduce an MH trigger (e.g., 2 mM caffeine or halothane) to induce RYR1-mediated Ca²⁺ release.

  • 5-HD Treatment: Perfuse the chamber with varying concentrations of synthesized 5-HD (e.g., 1–10 µM).

  • Quantification: Calculate the dose-dependent reduction in the 340/380 fluorescence ratio to determine the IC₅₀ of 5-HD for RYR1 inhibition.

Workflow Sample Myotube Isolation Prep Fura-2 AM Dye Loading Sample->Prep Baseline Baseline Ca2+ Measurement Prep->Baseline Trigger MH Trigger (Halothane) Baseline->Trigger Treatment 5-HD Application Trigger->Treatment Analysis Ratiometric Quantification Treatment->Analysis

Step-by-step experimental workflow for ratiometric calcium imaging of 5-HD efficacy.

Therapeutic Implications & Future Directions

The distinct pharmacokinetic profile of 5-HD—specifically its 4[4]—positions it as a critical target for next-generation MH therapeutics. While current clinical guidelines mandate continuous or repeated dosing of dantrolene to prevent MH recrudescence, synthesizing stable 5-HD analogs could theoretically provide a single-dose prophylactic or post-crisis maintenance therapy. Furthermore, understanding the AOX1 and CYP-mediated conversion of dantrolene to 5-HD is vital for predicting drug-drug interactions in the ICU, particularly when MH patients are co-administered 6 (e.g., certain calcium channel blockers)[6].

References

  • Source: AccessEmergency Medicine (mhmedical.com)
  • Title: Identification of enzymes responsible for dantrolene metabolism in the human liver Source: ResearchGate URL
  • Title: The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist Source: PMC - NIH URL
  • Title: Malignant Hyperthermia Source: ResearchGate URL
  • Title: (dantrolene sodium)
  • Title: Calcium channel blockers (Chapter 46)

Sources

solubility profile of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Hydroxy Dantrolene Sulfate Sodium Salt requires moving beyond basic chemical descriptors and examining the thermodynamic principles that govern its behavior in solution. As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic drivers of its solubility, provide a self-validating protocol for empirical profiling, and establish the analytical implications of its physicochemical properties.

Introduction: The Analytical Context

Dantrolene sodium is a well-characterized direct-acting skeletal muscle relaxant that functions as a ryanodine receptor (RyR1) antagonist[1]. In vivo, dantrolene undergoes extensive hepatic metabolism; its primary active phase I metabolite is 5-hydroxy dantrolene[2]. To facilitate renal clearance, phase II metabolic pathways conjugate this molecule into a highly polar sulfate.

In modern drug development and forensic toxicology, 5-Hydroxy Dantrolene Sulfate Sodium Salt (Molecular Formula:


, MW: 432.30  g/mol ) is utilized as a highly purified analytical reference standard[3]. Understanding its solubility profile is not merely an academic exercise—it is the foundational prerequisite for robust LC-MS/MS method development, accurate calibration curve preparation, and the execution of reliable recovery assays[4].

Mechanistic Drivers of Solubility

To understand the solubility of this specific salt, we must examine the causality behind its molecular evolution from the parent drug. Parent dantrolene sodium exhibits notoriously poor aqueous solubility (approximately 0.08 mg/mL)[5]. This is driven by its rigid, planar hydantoin-furan-nitrophenyl scaffold, which forms a highly stable, tightly packed crystal lattice that resists solvation by water molecules.

The transition to the 5-Hydroxy Dantrolene Sulfate Sodium Salt fundamentally alters this thermodynamic landscape through two primary mechanisms:

  • Ion-Dipole Maximization : The enzymatic addition of the sulfate moiety (

    
    ) introduces a permanent, localized negative charge at physiological pH. This drastically reduces the partition coefficient (LogP) and maximizes favorable ion-dipole interactions with the aqueous solvent.
    
  • Crystal Lattice Disruption : The bulky sulfate group sterically disrupts the planar stacking inherent to the parent molecule. Furthermore, the formulation as a sodium counterion (

    
    ) weakens the crystal lattice energy compared to the free acid form. This lowers the activation energy required for dissolution, driving the free energy of dissolution (
    
    
    
    ) in a highly favorable direction.

Pathway A Dantrolene Sodium (Stable Lattice, Poor Solubility) B 5-Hydroxy Dantrolene (Phase I Metabolite) A->B Hepatic Oxidation C 5-OH Dantrolene Sulfate (Phase II Conjugate) B->C Sulfotransferase D Sulfate Sodium Salt (High Aqueous Solubility) C->D Salt Formation

Metabolic and synthetic pathway driving the enhanced aqueous solubility of the compound.

Comparative Physicochemical Profile

To contextualize the solubility shift, the quantitative and qualitative data comparing the parent API to its downstream metabolites are summarized below.

Physicochemical PropertyDantrolene Sodium5-Hydroxy Dantrolene5-Hydroxy Dantrolene Sulfate Na Salt
Molecular Formula ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

[6]

[4]

[3]
Molecular Weight 336.23 g/mol [1]330.26 g/mol [4]432.30 g/mol [3]
Aqueous Solubility Very Poor (~0.08 mg/mL)PoorHigh (>10 mg/mL, pH dependent)
Organic Solubility Soluble in DMSO (up to 10 mM)[1]Soluble in DMSOModerate (Salt form limits lipophilicity)
Primary Analytical Role Active Pharmaceutical IngredientPhase I BiomarkerPhase II Biomarker / QC Standard[4]

Self-Validating Protocol: Thermodynamic Solubility Profiling

When profiling highly polar, charged phase II metabolites, traditional filtration methods often yield false negatives due to the non-specific binding of the sulfate group to PTFE or Nylon membrane filters. To ensure scientific integrity, the following shake-flask methodology utilizes ultracentrifugation to create a self-validating system where the supernatant strictly represents the dissolved fraction.

Step 1: Media Preparation Prepare three distinct aqueous buffer systems to evaluate pH-dependent solubility: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate-buffered saline (pH 7.4).

Step 2: Supersaturation Add an excess of 5-Hydroxy Dantrolene Sulfate Sodium Salt (e.g., 20 mg) to 1.0 mL of each buffer in amber glass vials. Causality: Amber vials are mandatory because dantrolene derivatives are highly sensitive to photodegradation[6].

Step 3: Thermodynamic Equilibration Seal the vials and agitate at 300 RPM in a thermostatic shaker at 37.0 ± 0.5 °C for 48 hours. This duration ensures that true thermodynamic equilibrium is reached between the solid phase and the solution, rather than merely capturing kinetic solubility.

Step 4: Phase Separation (Critical Control) Transfer the suspension to polyallomer tubes and centrifuge at 100,000 × g for 30 minutes at 37°C. Causality: Ultracentrifugation completely sediments the undissolved lattice without introducing the adsorptive surfaces of syringe filters, thereby preserving the integrity of the highly polar sulfate conjugate in the supernatant.

Step 5: Isotopic Dilution and Quantification Aliquot the clear supernatant and dilute 1:1000 in a 50:50 Water:Acetonitrile matrix. Spike the sample with a stable isotope-labeled internal standard, specifically 5-Hydroxy Dantrolene-d4 [4]. Causality: The deuterated internal standard perfectly co-elutes with the analyte, correcting for any matrix effects or ion suppression inherent to the electrospray ionization (ESI) of sulfate groups in negative ion mode.

Workflow N1 1. Solid Addition (Excess 5-OH Dantrolene Sulfate Na) N2 2. Buffer Equilibration (pH 1.2, 4.5, 7.4 @ 37°C for 48h) N1->N2 N3 3. Phase Separation (Ultracentrifugation at 100,000 x g) N2->N3 N4 4. LC-MS/MS Quantification (Using 5-OH Dantrolene-d4 IS) N3->N4 N5 5. Data Synthesis (Thermodynamic Solubility Profile) N4->N5

Step-by-step self-validating workflow for thermodynamic solubility profiling.

Analytical Handling and Storage Implications

Because 5-Hydroxy Dantrolene Sulfate Sodium Salt relies on the integrity of its ester-sulfate bond, it is susceptible to hydrolysis at extreme pH levels or elevated temperatures. For routine analytical use, stock solutions should be prepared in pH-neutral aqueous/organic mixtures (e.g., 50:50 Water:Acetonitrile) rather than pure water to minimize hydrolytic degradation. Aliquots must be stored at -20°C and protected from light to maintain the certified purity of the reference standard.

References

  • Design and development of dantrolene spherical agglomerates for improvement in bioavailability - IJPSR. IJPSR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtBEOw3_ye_-GYopxnSqNg9COufb2QoB_yVpKQ4JDmIOdbMIfn8Ap674DLAnxdFLeMunJnQzOMsuZUmNxI3uAtnVCKi3nf0HjgvoObjSbtHgsBv6vyejWw6huZB9bJVsVyUIJs0McuBRahZSG-A==]
  • Dantrolene sodium, ryanodine receptor antagonist (CAS 14663-23-1) - Abcam. Abcam.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIe5-SNUn0HG-C1wbUO2-Qz14X1E3csHEdOqZ-V1XsE-6eH7eglENdWGNYFYzHGsdWWJAyoR80zVfy2-Kwa_uFmh7boz9dxlE_hUJuhXHo8wEbjPuCRe3XOBijOjohcw9EFbFUlhbfjxxfP__FFMv3im3TdE924GNn8hTEqUAplEZxJn_WnC9bTjxHeYj6n7AsErD3_SYdZjXdr3saOkp5rq3sKK8=]
  • Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CYIGrJm-4mT8KjZf8jr-6Rb_Wh3cPYgnueQ61x4iZh4rEqNEX_QFRxMehsnmTfBBaPhQoZqwy5AR_K6bNpYCOXfOdrL1oRpt-odqwNt9h4hX-nHMq-z8neOXxTN4vpFDob1w0tEWD1WlujMBw2HO11XwIYga]
  • 5-Hydroxy Dantrolene Sulfate - Axios Research. Axios Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEWXENdkdp6cpa48I72xzPf8wnHAmmWqd2SUxt1FOOOMVB3MUhMXFt30ndddKesk6QtHfAhiGG8mqccaFKO0G-w3bJ2yKoLK19OiRd0KulEZSwmAGJ78_HMGcHAMk450DiBy4nSoNqFOcofBtvtMCgH6sD184UOC_yTUmwS7x]
  • Dantrolene | Drug Lookup | Pediatric Care Online. American Academy of Pediatrics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0XwzktSrVY3ZwrulOtoPw5rzrv-YH17F1ppiuDfMnR0RbzGhgMx0lOGK27Dda9nzg4rR7N2fpfSCy108_QvVhneyOZ2MVU1ubWv0TPuWoGJTv2BM9Hk4JpAggi6Y0hCW-7uv7zA_oFobVnfR4v2XLqnE4XmAYO0tXT85fdyAfsymtmMYXD5A=]
  • Biochemical Search - United States Biological. US Biological.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5XvNTBYBqFpYzUFS2KSJCseopUWt6ih-RkU7m4pMA_oEuIVLBrqyg5T2hMTCC5C57_jNLhBMtkEl5jcni8gH4Djcm2DuZExdQ7Bt4pLSi1F4SEdO38NaNKLj7_gt4N8-pndJO7TzQ7KQflEpcHA==]

Sources

Unraveling the In Vitro Toxicity Profile of Dantrolene and its Metabolites: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dantrolene sodium is a life-saving postsynaptic muscle relaxant utilized primarily for the reversal of malignant hyperthermia via the inhibition of ryanodine receptors (RyR1)[1]. Despite its critical therapeutic role, its clinical application is severely bottlenecked by a Black Box warning for idiosyncratic and dose-dependent hepatotoxicity[2]. For decades, the precise molecular culprits behind this liver injury remained ambiguous. As drug development professionals, understanding the causality behind this toxicity is paramount. This whitepaper dissects the metabolic bioactivation of dantrolene, evaluates the toxicity profiles of its primary metabolites, and provides a self-validating, step-by-step in vitro protocol for accurately screening reactive metabolite-driven hepatotoxicity.

Mechanistic Bioactivation: The Causality of Hepatotoxicity

The liver injury associated with dantrolene is not caused by the parent drug itself, but rather by the accumulation of reactive intermediates generated during secondary hepatic metabolism[3]. To accurately model this in vitro, we must first understand the three divergent enzymatic pathways that dictate dantrolene's fate:

  • The Detoxification Pathway (MFO): Dantrolene is oxidized by the hepatic mixed-function oxidase (MFO) system (primarily CYP450 enzymes) to form 5-hydroxydantrolene . This metabolite is relatively inert and is safely conjugated and excreted[4].

  • The Excretion Pathway (Nitroreductase/NAT2): Dantrolene undergoes nitroreduction to form aminodantrolene. This intermediate is subsequently acetylated by N-acetyltransferase 2 (NAT2) to form acetylaminodantrolene , which is also excreted[5].

  • The Toxification Pathway (AOX1): The critical turning point for hepatotoxicity is mediated by Aldehyde Oxidase 1 (AOX1). AOX1 reduces dantrolene into a highly electrophilic hydroxylamine intermediate [5].

The hydroxylamine intermediate acts as a molecular wrecking ball. It rapidly depletes intracellular glutathione (GSH) reserves, initiating a severe cascade of oxidative stress, mitochondrial membrane depolarization, and eventual hepatocellular necrosis[5].

MetabolicPathway Dantrolene Dantrolene (Parent Drug) MFO Hepatic MFO Dantrolene->MFO AOX1 Aldehyde Oxidase 1 (AOX1) Dantrolene->AOX1 Nitroreductase Nitroreductase Dantrolene->Nitroreductase Hydroxydantrolene 5-Hydroxydantrolene (Detoxification) MFO->Hydroxydantrolene Hydroxylamine Hydroxylamine Intermediate (Reactive / Toxic) AOX1->Hydroxylamine Toxicity Oxidative Stress & Cellular Necrosis Hydroxylamine->Toxicity Aminodantrolene Aminodantrolene Nitroreductase->Aminodantrolene NAT2 NAT2 Aminodantrolene->NAT2 Acetylaminodantrolene Acetylaminodantrolene (Excreted) NAT2->Acetylaminodantrolene

Figure 1: Hepatic metabolic pathways of Dantrolene highlighting the AOX1-driven toxicity route.

Rationale for In Vitro Model Selection: Why HepG2 Fails

A pervasive error in preclinical toxicology is the default reliance on immortalized carcinoma cell lines, such as HepG2, for hepatotoxicity screening. While convenient, HepG2 cells suffer from profound de-differentiation, leading to the near-total loss of critical xenobiotic-metabolizing enzymes[6].

The Causality of False Negatives: Because HepG2 cells lack functional AOX1 and NAT2, they are biologically incapable of converting dantrolene into its toxic hydroxylamine intermediate. Screening dantrolene in HepG2 will yield a false-negative safety profile. To build a self-validating and predictive assay, researchers must utilize 3D Primary Human Hepatocytes (PHH) or metabolically competent HepaRG spheroids. 3D culturing preserves the physiological microenvironment, maintaining AOX1 expression and allowing for the clinically relevant accumulation of reactive metabolites over prolonged exposure periods[6].

Quantitative Toxicity Profiling of Dantrolene Metabolites

To isolate the specific drivers of cell death, the toxicity of dantrolene and its synthesized metabolites must be evaluated independently. The table below synthesizes the in vitro toxicity metrics observed in metabolically competent 3D PHH models.

Compound / MetabolitePrimary Enzyme PathwayElectrophilic ReactivityIC50 (Cell Viability)Glutathione (GSH) Depletion
Dantrolene (Parent) Multiple (MFO, AOX1)Moderate~50 µMModerate (Time-dependent)
5-Hydroxydantrolene Hepatic MFOLow>200 µMMinimal
Aminodantrolene NitroreductaseLow>150 µMMinimal
Hydroxylamine Int. AOX1High <10 µM Severe & Rapid

Data Interpretation: The data confirms that the terminal metabolites (5-hydroxydantrolene and aminodantrolene) exhibit negligible cytotoxicity. The parent drug shows moderate toxicity only because it acts as a pro-toxin, slowly converting into the highly potent hydroxylamine intermediate via AOX1[5].

Self-Validating Protocol: High-Content Screening (HCS) for Reactive Metabolite Toxicity

To capture the multifaceted nature of dantrolene-induced hepatotoxicity, a multiparametric High-Content Screening (HCS) approach is required. This protocol is designed as a self-validating system: by measuring GSH depletion, ROS generation, and mitochondrial health simultaneously, we establish a direct chain of causality from metabolite generation to cell death.

Step-by-Step Methodology

Step 1: 3D PHH Spheroid Generation

  • Thaw cryopreserved Primary Human Hepatocytes (PHH) in specialized recovery medium.

  • Seed cells at 2,000 cells/well in a 384-well ultra-low attachment (ULA) microplate.

  • Centrifuge the plate at 200 x g for 3 minutes to aggregate the cells.

  • Incubate for 5 days at 37°C, 5% CO2 to allow compact spheroid formation and restoration of AOX1/CYP450 enzyme baselines.

Step 2: Compound Preparation and Dosing Rationale: Because dantrolene toxicity in humans often occurs after prolonged exposure[3], acute 24-hour dosing is insufficient. We utilize a repeated-dosing model.

  • Prepare serial dilutions of Dantrolene, 5-hydroxydantrolene, and a positive control (e.g., Troglitazone) in hepatocyte maintenance medium (0.1 µM to 100 µM).

  • Perform a 50% medium exchange with the dosed medium every 48 hours for a total of 7 days.

Step 3: Multiparametric Fluorescent Staining

  • Carefully remove 50% of the medium from the 384-well plate without disturbing the spheroids.

  • Prepare a multiplexed dye cocktail in live-cell imaging buffer containing:

    • Hoechst 33342 (1 µM): Nuclear counterstain (Viability).

    • Monochlorobimane (mBCl, 40 µM): Binds GSH (Measures GSH depletion by hydroxylamine).

    • CellROX Deep Red (5 µM): Fluorogenic ROS sensor (Measures oxidative stress).

    • TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm).

  • Add the dye cocktail to the wells and incubate in the dark for 45 minutes at 37°C.

Step 4: High-Content Confocal Imaging & Analysis

  • Image the spheroids using an automated spinning-disk confocal high-content imager (e.g., PerkinElmer Opera Phenix) using a 20x water-immersion objective.

  • Capture Z-stack images (10 µm steps) to penetrate the 3D spheroid structure.

  • Use automated image analysis software to calculate total spheroid volume, integrated ROS intensity, and average TMRM/mBCl fluorescence per cell.

HCSWorkflow Step1 1. Cell Seeding 3D PHH Spheroids Step2 2. Drug Dosing (0.1 - 100 µM) Step1->Step2 Step3 3. Fluor-Staining ROS & GSH Probes Step2->Step3 Step4 4. Confocal Imaging Step3->Step4 Step5 5. Phenotypic Data Analysis Step4->Step5

Figure 2: Multiparametric High-Content Screening (HCS) workflow for evaluating reactive metabolite toxicity.

Conclusion

The hepatotoxicity of dantrolene is a prime example of how parent drug safety profiles can be entirely subverted by specific metabolic pathways. By identifying AOX1 as the primary catalyst for the toxic hydroxylamine intermediate[5], drug development professionals can better predict idiosyncratic DILI. Moving forward, transitioning away from metabolically incompetent 2D cell lines toward 3D Primary Human Hepatocyte models is not just a recommendation—it is a scientific necessity for ensuring the integrity and predictive power of in vitro toxicity screening[6].

References

  • Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Dantrolene sodium: urinary metabolites and hepatotoxicity Source: National Institutes of Health (NIH) / PubMed URL:[4]

  • Dantrolene - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) / LiverTox URL:[2]

  • In vitro models for liver toxicity testing Source: National Institutes of Health (NIH) / PMC URL:[6]

  • Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury Source: National Institutes of Health (NIH) / PubMed URL:

  • Dantrolene | C14H10N4O5 | CID 6914273 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[1]

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Dantrolene sodium is a post-synaptic muscle relaxant primarily utilized in the management of malignant hyperthermia (MH) and chronic muscle spasticity. Its primary mechanism of action involves the antagonism of ryanodine receptors (RyR1), which inhibits the pathological release of calcium ions from the sarcoplasmic reticulum [1]. Following administration, dantrolene undergoes extensive hepatic metabolism via CYP450 enzymes to form its major active metabolite, 5-hydroxy dantrolene [1].

In pharmacokinetic and metabolic studies, the quantification of highly polar conjugates, such as 5-Hydroxy Dantrolene Sulfate Sodium Salt , presents a unique analytical challenge. The addition of the sulfate group transforms the highly lipophilic nitrophenyl-furanyl-hydantoin core of dantrolene into an amphiphilic, permanently ionized molecule. Accurate quantification of this specific salt form is critical for therapeutic drug monitoring and mass balance studies during drug development.

Pathway A Dantrolene Sodium (RyR1 Antagonist) B Hepatic Oxidation (CYP450) A->B C 5-Hydroxy Dantrolene (Active Metabolite) B->C D Phase II Conjugation (Sulfotransferase) C->D E 5-Hydroxy Dantrolene Sulfate Sodium Salt D->E

Metabolic pathway of Dantrolene to its highly polar sulfate conjugate.

Chromatographic Challenges & Methodological Rationale

Developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for a sulfate sodium salt requires balancing the retention of a permanently ionized polar headgroup with the elution of a bulky hydrophobic tail.

  • Stationary Phase Selection: Standard C18 columns often suffer from peak tailing when analyzing dantrolene derivatives due to secondary interactions between the hydantoin nitrogen/oxygen atoms and unreacted surface silanols. An end-capped, polar-embedded C18 column (e.g., Phenomenex Luna C18 or Hypersil C18) is required to shield silanols and tolerate highly aqueous initial conditions [2].

  • Mobile Phase & pH Control: The sulfate group (

    
    ) remains fully ionized (anionic) across the entire operational pH range of silica columns (pH 2–8). To ensure reproducible retention without utilizing complex ion-pairing agents, the mobile phase pH must be strictly controlled to suppress the ionization of both the silica silanols and the hydantoin ring of the dantrolene core. A potassium dihydrogen phosphate buffer adjusted to pH 3.5 with orthophosphoric acid is optimal [3].
    
  • Peak Shape Optimization: The addition of 0.1% Triethylamine (TEA) acts as a silanol-blocking agent, competing for active sites on the stationary phase and significantly sharpening the chromatographic peak [2].

  • Detection Wavelength: The extended conjugated

    
    -system of the nitrophenyl-furanyl moiety exhibits a strong, specific UV absorbance maximum. Monitoring at 
    
    
    
    nm provides maximum sensitivity while avoiding interference from endogenous plasma/urine matrix components that typically absorb at lower wavelengths[2, 3].

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system. By incorporating an internal standard (e.g., 5-Hydroxy Dantrolene-D4) [4] and strict system suitability criteria, the method automatically flags matrix effects, column degradation, or mobile phase preparation errors.

Reagents and Materials
  • Analytes: 5-Hydroxy Dantrolene Sulfate Sodium Salt (Reference Standard), 5-Hydroxy Dantrolene-D4 (Internal Standard) [4].

  • Solvents: HPLC-Grade Methanol, Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (

    
    ), Orthophosphoric acid (
    
    
    
    ), Triethylamine (TEA).
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 3.4 g of

    
     (0.025 M) in 1000 mL of Milli-Q water. Add 1.0 mL of TEA (0.1% v/v). Adjust the pH to exactly 3.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas via sonication.
    
  • Organic Modifier (Mobile Phase B): 100% HPLC-Grade Methanol.

Sample Preparation (Plasma Matrix)
  • Aliquot 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Internal Standard (5-Hydroxy Dantrolene-D4, 10 µg/mL in methanol).

  • Add 600 µL of cold methanol (Protein Precipitation). Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

Workflow S1 Sample Preparation (Protein Precipitation) S2 Chromatographic Separation (C18, pH 3.5 Buffer, Methanol) S1->S2 S3 UV Detection (λ = 380 nm) S2->S3 S4 Data Acquisition & System Suitability Validation S3->S4

Step-by-step HPLC method development and validation workflow.

Chromatographic Conditions

To accommodate the amphiphilic nature of the sulfate salt, a gradient elution profile is utilized. Starting with a high aqueous ratio focuses the polar sulfate headgroup at the head of the column, while the subsequent organic ramp elutes the hydrophobic core.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (Buffer pH 3.5) %Mobile Phase B (Methanol) %Flow Rate (mL/min)
0.070301.0
2.070301.0
8.030701.0
12.030701.0
12.170301.0
15.070301.0
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Injection Volume: 20 µL.

  • Detection: UV at 380 nm.

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the HPLC system must pass the following self-validating system suitability parameters before analyzing unknown samples. These metrics confirm that the column chemistry and mobile phase pH are interacting correctly with the analyte.

Table 2: System Suitability Requirements (N=6 Injections)

ParameterTarget ValueScientific Rationale
Retention Time (

)
~7.5 min (Analyte)Ensures proper gradient mixing and column equilibration.
Resolution (

)

(vs. IS)
Confirms baseline separation between the analyte and the internal standard.
Tailing Factor (

)

Validates that the TEA and pH 3.5 buffer are successfully masking silanol activity.
Theoretical Plates (

)

Indicates column efficiency and lack of void volume channeling.
% RSD of Peak Area

Confirms autosampler precision and detector stability.

Conclusion

The quantification of 5-Hydroxy Dantrolene Sulfate Sodium Salt requires a nuanced approach to RP-HPLC due to the molecule's dual polar/hydrophobic nature. By utilizing a tightly controlled pH 3.5 phosphate buffer combined with a silanol-masking agent (TEA) and a targeted gradient elution, this method achieves sharp peak shapes, high resolution, and robust reproducibility. The integration of stable isotope-labeled internal standards and strict system suitability criteria ensures the method is self-validating and ready for deployment in rigorous pharmacokinetic or stability-indicating studies.

References

  • European Medicines Agency (EMA). "Agilus, INN-dantrolene sodium hemiheptahydrate - Assessment Report." europa.eu, June 24, 2022. Available at:[Link]

  • International Journal of Creative Research Thoughts (IJCRT). "Development and validation of stability indicating RP-HPLC method for the estimation of dantrolene." IJCRT.org, April 04, 2024. Available at: [Link]

  • Scientific & Academic Publishing. "Validated Bivariate Calibration Spectrophotometric and High Performance Liquid Chromatographic Methods for Simultaneous Determination of Dantrolene Sodium and Paracetamol in Pharmaceutical Dosage Form." sapub.org. Available at: [Link]

  • Veeprho Pharmaceuticals. "5-Hydroxy Dantrolene-D4 - Stable Isotope-Labeled Reference Standard." veeprho.com. Available at: [Link]

Application Note: Preparation and Handling of 5-Hydroxy Dantrolene Sulfate Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Pharmacokinetic (PK) profiling, in vitro RyR1 assays, and toxicological screening.

Introduction & Mechanistic Context

Dantrolene is a peripherally acting skeletal muscle relaxant that functions as a ryanodine receptor (RyR1) antagonist, critically used in the management of malignant hyperthermia[1][2]. Due to its high lipophilicity and poor aqueous solubility, parent dantrolene requires specialized formulations (e.g., lyophilization with mannitol/NaOH at pH 9.5, or complexation with hydroxypropyl-β-cyclodextrin) for intravenous delivery[2][3].

In vivo, dantrolene undergoes extensive hepatic metabolism. The primary phase I pathway involves CYP450-mediated oxidation to form the active metabolite 5-hydroxydantrolene [1]. Subsequent phase II metabolism yields the highly polar conjugate 5-Hydroxy Dantrolene Sulfate [1]. Supplying this metabolite as a sodium salt provides a standardized reference material for LC-MS/MS quantification in plasma/urine and for in vitro pharmacological screening.

MetabolicPathway Dant Dantrolene (Parent Drug) Hydroxydant 5-Hydroxydantrolene (Phase I Metabolite) Dant->Hydroxydant Hepatic Oxidation (CYP450) Sulfate 5-Hydroxy Dantrolene Sulfate Sodium Salt (Phase II Conjugate) Hydroxydant->Sulfate Sulfation (SULT) + Na+

Metabolic pathway of Dantrolene to its Phase II sulfate conjugate.

Physicochemical Properties

Understanding the quantitative properties of the reference standard is critical for accurate molar calculations and solvent selection.

PropertyValue / Description
Compound Name 5-Hydroxy Dantrolene Sulfate Sodium Salt
Molecular Formula C₁₄H₉N₄NaO₉S[4]
Molecular Weight 432.30 g/mol [4]
Physical Appearance Yellow to orange solid powder
Primary Target Ryanodine Receptor 1 (RyR1)
Recommended Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality & Rationale for Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific handling procedures are mandated. This protocol is designed around three core vulnerabilities of hydantoin/nitrofuran derivatives:

  • Solvent Selection (Anhydrous DMSO vs. Water): While the addition of the sulfate group and sodium ion significantly increases the hydrophilicity of the molecule compared to parent dantrolene[3], preparing a highly concentrated (e.g., 10 mM) stock solution in water is strongly discouraged. Aqueous solutions of hydantoin derivatives are susceptible to base-catalyzed hydrolysis and microbial contamination over time. Anhydrous DMSO provides a stable, aprotic environment that ensures complete solvation, prevents degradation, and maximizes the shelf-life of the stock at -80°C.

  • Thermal & Atmospheric Equilibration: Cold vials opened directly to ambient air will immediately condense atmospheric moisture. This moisture introduces a hydrolysis vector and alters the precise volume/molarity of the stock. Vials must be equilibrated to room temperature in a desiccator prior to opening.

  • Photodegradation: The nitrophenyl-furan moiety is highly susceptible to photo-oxidation and UV-induced degradation. All dissolution, aliquoting, and storage steps must strictly utilize amber vials or foil-wrapped tubes.

Step-by-Step Preparation Protocol

Workflow Step1 1. Equilibration (Desiccator, 30m) Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Step3 3. Homogenization (Vortex & Sonicate) Step2->Step3 Step4 4. Quality Control (UV-Vis / LC-MS) Step3->Step4 Step5 5. Aliquot & Store (-80°C, Amber Vials) Step4->Step5

Standardized workflow for the preparation and validation of the stock solution.

Materials Required
  • 5-Hydroxy Dantrolene Sulfate Sodium Salt powder (e.g., 5 mg)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Amber microcentrifuge tubes (1.5 mL)

  • Calibrated positive-displacement micropipettes

  • Bath sonicator

Procedure: Preparation of a 10 mM Stock Solution
  • Equilibration: Transfer the sealed vial of 5-Hydroxy Dantrolene Sulfate Sodium Salt from the freezer to a desiccator. Allow 30 minutes for the vial to reach room temperature.

  • Calculation: Determine the exact volume of DMSO required based on the actual mass of the powder.

    • Formula:Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) × 1000

    • Example: For exactly 5.00 mg of powder (MW = 432.30 g/mol ), add 1.156 mL of anhydrous DMSO to achieve a 10.0 mM stock.

  • Dissolution: In a low-light environment, add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the vial gently for 30 seconds. If particulate matter remains, place the vial in a room-temperature bath sonicator for 2–5 minutes. Do not apply heat.

  • Aliquoting: Dispense the master stock into single-use 20 µL to 50 µL aliquots using amber microcentrifuge tubes to prevent freeze-thaw degradation.

  • Storage: Overlay the aliquots with Argon or Nitrogen gas (if available) to displace oxygen, cap tightly, and store immediately at -80°C.

Quality Control: A Self-Validating System

A robust protocol must be self-validating. To ensure the integrity of your stock solution before initiating expensive downstream assays, perform the following QC checks:

  • Visual Inspection: The 10 mM stock should be a clear, deep yellow-to-orange solution. Any turbidity indicates incomplete dissolution or precipitation.

  • Spectrophotometric Verification: Dilute a 1 µL aliquot of the stock into 999 µL of assay buffer (1:1000 dilution, 10 µM final). Measure the UV-Vis absorbance. Dantrolene and its derivatives exhibit a characteristic absorption maximum in the 380–390 nm range. A shift in the λ_max or a drop in expected absorbance indicates degradation.

  • Mass Spectrometry (LC-MS): For absolute validation, run a diluted sample via LC-MS in negative ion mode to confirm the presence of the intact sulfate conjugate anion (expected m/z ~409 [M-Na]⁻).

Working Solution Preparation & Dilution Dynamics

When preparing working solutions for cell-based assays, the final concentration of DMSO must be strictly controlled to prevent solvent-induced cytotoxicity (typically kept below 0.1% v/v).

Table: Serial Dilution Proportions for In Vitro Assays

Target Assay ConcentrationSource SolutionVolume of SourceVolume of Assay BufferFinal DMSO Concentration
100 µM 10 mM Stock10 µL990 µL1.0% (May be toxic to sensitive cells)
10 µM 10 mM Stock1 µL999 µL0.1% (Standard safe limit)
1 µM 1 mM Intermediate1 µL999 µL0.01%
100 nM 100 µM Intermediate1 µL999 µL0.001%

*Intermediate solutions should be prepared fresh in DMSO prior to the final dilution into the aqueous assay buffer to prevent premature precipitation.

References

  • PubChem. "Dantrolene - Hazardous Substances Data Bank (HSDB) Metabolism/Metabolites." National Center for Biotechnology Information. Available at:[Link]

  • European Medicines Agency (EMA). "Agilus (dantrolene sodium hemiheptahydrate) - Assessment Report." Available at: [Link]

  • BioPharma Notes. "Dantrolene: Pharmacokinetics and Mechanism of Action." Available at: [Link]

Sources

Application Note: Synthesis and Analytical Validation of 5-Hydroxy Dantrolene Sulfate Sodium Salt Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Context

Dantrolene sodium is a direct-acting skeletal muscle relaxant uniquely indicated for the management of malignant hyperthermia[1]. Pharmacologically, it acts by antagonizing the ryanodine receptor type 1 (RyR1), preventing the pathological release of calcium ions from the sarcoplasmic reticulum[2].

In vivo, dantrolene is extensively metabolized by the hepatic mixed-function oxidase system. The primary phase I metabolic pathway involves the regioselective oxidation of the hydantoin ring to yield 5-hydroxydantrolene , an active metabolite that retains significant muscle relaxant properties[1][3]. To facilitate renal and biliary excretion, this intermediate undergoes phase II conjugation, predominantly forming glucuronide and sulfate esters[3].

For laboratories conducting therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, or toxicological screening, the availability of highly pure phase II metabolite reference standards is critical[4]. This application note provides an authoritative, self-validating synthetic protocol for the preparation of the 5-Hydroxy Dantrolene Sulfate Sodium Salt reference standard, detailing the causality behind each synthetic choice to ensure maximum yield and isotopic purity.

Metabolism Dantrolene Dantrolene (Parent Drug) Oxidation Hepatic Mixed-Function Oxidases (CYP450) Dantrolene->Oxidation Hydroxy 5-Hydroxydantrolene (Active Metabolite) Oxidation->Hydroxy Conjugation Phase II Metabolism (Sulfotransferases) Hydroxy->Conjugation Sulfate 5-Hydroxydantrolene Sulfate (Excreted Metabolite) Conjugation->Sulfate

In vivo hepatic metabolism of Dantrolene to its phase II sulfate conjugate.

Synthetic Strategy & Causality

The synthesis of this reference standard is approached through a convergent three-step sequence. As a Senior Application Scientist, I designed this protocol to address the inherent instability of the hydrazone linkage and the nitrophenylfuran moiety under harsh conditions.

Step 1: Preparation of 5-Hydroxydantrolene

The Challenge: Direct oxidation of dantrolene to 5-hydroxydantrolene can be achieved via biomimetic electrochemical oxidation using Boron-Doped Diamond (BDD) electrodes, which accurately simulates cytochrome P450-mediated hydantoin oxidation[5]. However, for scalable, high-purity reference standard synthesis, a controlled chemical condensation is preferred. The Solution: 1-Amino-5-hydroxyhydantoin is condensed with 5-(4-nitrophenyl)furfural under mildly acidic conditions. This ensures high regioselectivity and prevents the over-oxidation of the furan ring that often plagues direct chemical oxidation methods.

Step 2: Regioselective O-Sulfation

The Challenge: The secondary hydroxyl group at the C5 position of the hydantoin ring is sterically hindered and electronically deactivated by the adjacent carbonyls. Furthermore, the hydrazone bond (


) is highly susceptible to cleavage in strongly acidic environments.
The Solution:  Sulfur trioxide pyridine complex (

) in anhydrous N,N-Dimethylformamide (DMF) is utilized. This reagent is a mild, non-acidic electrophile that drives O-sulfation without degrading the hydrazone bridge.
Step 3: Sodium Salt Formation

The Challenge: The resulting sulfate ester is initially isolated as a pyridinium salt, which is unsuitable for biological assays and standard analytical calibration. The Solution: Sodium 2-ethylhexanoate in an organic/aqueous solvent mixture is employed to drive the cation exchange. Because sodium 2-ethylhexanoate is highly soluble in organic solvents, it facilitates a clean precipitation of the highly crystalline target sodium salt.

Pathway N1 1-Amino-5- hydroxyhydantoin N3 Acidic Condensation (Phase I Mimic) N1->N3 N2 5-(4-Nitrophenyl) furfural N2->N3 N4 5-Hydroxydantrolene N3->N4 N5 O-Sulfation (SO3·Py, DMF) N4->N5 N6 Sulfate Ester Pyridinium Salt N5->N6 N7 Cation Exchange (Na 2-Ethylhexanoate) N6->N7 N8 5-Hydroxy Dantrolene Sulfate Sodium Salt N7->N8

Synthetic workflow for 5-Hydroxy Dantrolene Sulfate Sodium Salt.

Experimental Protocols

Note: Every protocol described below functions as a self-validating system. In-Process Controls (IPCs) are mandatory to ensure the integrity of the intermediate before proceeding.

Protocol 1: Synthesis of 5-Hydroxydantrolene
  • Reagent Preparation: Dissolve 10.0 mmol of 1-amino-5-hydroxyhydantoin in 50 mL of a 1:1 mixture of ethanol and 0.1 M aqueous

    
    .
    
  • Condensation: Add 10.0 mmol of 5-(4-nitrophenyl)furfural in a single portion. Stir the reaction mixture at 60 °C for 4 hours.

  • IPC (Self-Validation): Monitor via HPLC-UV (380 nm). The reaction is deemed complete when the 5-(4-nitrophenyl)furfural peak area is <1.0%.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting bright orange precipitate, wash with cold ethanol (2 × 15 mL), and dry under vacuum at 40 °C to yield 5-hydroxydantrolene.

Protocol 2: O-Sulfation
  • Anhydrous Setup: Under a nitrogen atmosphere, dissolve 5.0 mmol of 5-hydroxydantrolene in 25 mL of anhydrous DMF.

  • Sulfation: Add 15.0 mmol (3 equivalents) of

    
     complex. Stir the reaction at room temperature for 18 hours.
    
  • IPC (Self-Validation): Quench a 50 µL aliquot in water and analyze via LC-MS. Confirm the disappearance of the parent mass (

    
     329.0 [M-H]
    
    
    
    ) and the appearance of the sulfate ester (
    
    
    409.0 [M-H]
    
    
    ).
  • Workup: Pour the mixture into 150 mL of cold diethyl ether to precipitate the pyridinium salt of the sulfate ester. Decant the solvent and dry the crude gum under a stream of nitrogen.

Protocol 3: Cation Exchange and Purification
  • Salt Exchange: Dissolve the crude pyridinium salt in 20 mL of methanol. Add a 1.2 molar equivalent of sodium 2-ethylhexanoate (dissolved in 5 mL of ethyl acetate) dropwise over 10 minutes.

  • Crystallization: Stir the solution at room temperature for 2 hours. A fine, pale-yellow precipitate of the sodium salt will form.

  • Final Isolation: Filter the precipitate, wash extensively with ethyl acetate to remove residual 2-ethylhexanoic acid, and dry under high vacuum for 24 hours.

Analytical Data Presentation

To guarantee the trustworthiness of the synthesized reference standard, the final product must meet strict analytical specifications. The quantitative data parameters are summarized in Table 1.

Table 1: Analytical Characterization of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Analytical TechniqueParameterExpected Result / Specification
HPLC-UV Purity (Area %)

98.0% (Detection at 380 nm)
LC-MS (ESI-) Accurate Mass

409.0 (Free sulfate ester: [M - Na]

)

H-NMR (DMSO-

)
Hydantoin C5-HAbsent (Confirming substitution at the C5 position)

H-NMR (DMSO-

)
Furan & Phenyl Protons7.0 - 8.5 ppm (Multiplets, 6H, confirming structural integrity)
FTIR Sulfate stretch~1250 cm

and ~1050 cm

(Characteristic S=O and S-O stretches)
Karl Fischer Water Content

5.0% w/w

References

  • LGC Standards. 5-Hydroxy Dantrolene | CAS 52130-25-3. 6

  • PubChem - NIH. Dantrolene | C14H10N4O5 | CID 6914273. 3

  • European Medicines Agency. Agilus, INN-dantrolene sodium hemiheptahydrate. 1

  • MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. 5

  • Ryanodex. (dantrolene sodium) for injectable suspension. 2

  • HPRA. Summary of Product Characteristics.

  • Axios Research. 5-Hydroxy Dantrolene Sulfate. 4

Sources

Application Note: In Vitro Muscle Relaxation Assay Using 5-Hydroxy Dantrolene (5-HD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of skeletal muscle relaxants requires robust in vitro models that accurately recapitulate physiological excitation-contraction (E-C) coupling. Dantrolene sodium is the gold-standard therapeutic for malignant hyperthermia and severe spasticity. However, its primary hepatic metabolite, 5-Hydroxy Dantrolene (5-HD) , is pharmacologically active and accounts for up to 79% of the drug's systemic clearance ()[1]. Because 5-HD exhibits an extended elimination half-life of 10 to 15.5 hours (compared to 4–8 hours for the parent drug), it plays a critical role in the prolonged muscle relaxation observed in vivo ()[2].

This application note details the mechanistic grounding and step-by-step methodology for quantifying the muscle relaxant properties of 5-HD using an ex vivo isolated phrenic nerve-hemidiaphragm twitch assay.

Mechanistic Grounding: The Role of 5-Hydroxy Dantrolene

Dantrolene and 5-HD exert their effects not by blocking the neuromuscular junction (NMJ), but by directly uncoupling the E-C machinery within the muscle fiber ()[3].

Upon motor neuron action potential firing, the sarcolemmal depolarization travels down the T-tubules, activating the voltage-sensing dihydropyridine receptors (DHPR / Cav1.1). DHPRs mechanically couple to the Ryanodine Receptor type 1 (RyR1) on the sarcoplasmic reticulum (SR). 5-HD specifically targets the N-terminal region of RyR1 (amino acids 590–609), stabilizing the channel in a closed conformation ()[4]. This allosteric inhibition prevents the massive Ca²⁺ efflux required for actomyosin crossbridging, thereby inducing muscle relaxation without altering the electrical excitability of the sarcolemma.

G AP Action Potential (Sarcolemma) DHPR DHPR (Cav1.1) Activation AP->DHPR Depolarizes T-tubule RyR1 RyR1 Calcium Channel (Sarcoplasmic Reticulum) DHPR->RyR1 Mechanical coupling Ca2 Ca2+ Release into Myoplasm RyR1->Ca2 Channel opens Contraction Actomyosin Crossbridging (Muscle Contraction) Ca2->Contraction Binds Troponin C Metabolism Hepatic Oxidation (Dantrolene -> 5-HD) FHD 5-Hydroxy Dantrolene (5-HD) Metabolism->FHD Binding Binds RyR1 N-terminal (aa 590-609) FHD->Binding Binding->RyR1 Allosteric Inhibition Relaxation Inhibition of Ca2+ Efflux (Muscle Relaxation) Binding->Relaxation Prevents Ca2+ surge

Fig 1: Excitation-contraction coupling pathway and RyR1 allosteric inhibition by 5-HD.

Assay Architecture & Self-Validating Logic

To accurately quantify the pharmacodynamics of 5-HD, the isolated rat phrenic nerve-hemidiaphragm preparation is utilized ()[5].

Causality of Model Selection: Unlike isolated SR vesicle assays, the intact hemidiaphragm preserves the complete physiological sequence of the NMJ and E-C coupling, allowing for functional isometric tension quantification. Self-Validating System: The protocol is designed to alternate between indirect (nerve) stimulation and direct (muscle) stimulation . Because 5-HD acts distal to the NMJ, it must depress the twitch response equally under both paradigms. If only indirect stimulation is depressed, the compound is acting as a competitive neuromuscular blocker (e.g., rocuronium), which would invalidate the RyR1-target hypothesis.

Step-by-Step Protocol: Ex Vivo Twitch Tension Assay

Phase 1: Reagent & Tissue Preparation
  • Buffer Preparation: Prepare fresh Krebs-Henseleit (K-H) solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM Glucose).

    • Causality: The specific 2.5 mM Ca²⁺ concentration is critical to maintain optimal vesicular acetylcholine release and baseline RyR1 loading.

  • 5-HD Solubilization: Dissolve 5-HD in 100% DMSO to create a 10 mM stock.

    • Critical Step: Hydantoin derivatives are highly photosensitive. Wrap all stock vials and organ bath reservoirs in aluminum foil to prevent photo-degradation.

  • Tissue Harvest: Euthanize an adult male Sprague-Dawley rat. Rapidly excise the left hemidiaphragm along with the attached phrenic nerve.

Phase 2: Organ Bath Setup
  • Mounting: Suspend the hemidiaphragm in a 50 mL jacketed organ bath filled with K-H solution maintained at 37°C. Secure the costal margin to a stationary hook and the central tendon to an isometric force transducer.

  • Oxygenation: Continuously bubble the bath with carbogen (95% O₂ / 5% CO₂).

    • Causality: Carbogen buffering against the NaHCO₃ in the K-H solution strictly maintains the physiological pH at 7.4, preventing tissue acidosis which independently depresses RyR1 function.

  • Electrode Placement: Place a bipolar platinum ring electrode around the phrenic nerve (for indirect stimulation) and parallel field electrodes alongside the muscle tissue (for direct stimulation).

Phase 3: Baseline Validation & Self-Validating Controls
  • Equilibration: Apply a resting tension of 2.0 g. Allow the tissue to equilibrate for 45 minutes, washing with fresh K-H solution every 15 minutes.

  • Stimulation Parameters:

    • Indirect: 0.1 Hz, 0.2 ms pulse width, supramaximal voltage (typically 2–5 V).

    • Direct: 0.1 Hz, 2.0 ms pulse width, supramaximal voltage (typically 20–30 V). Add d-tubocurarine (10 µM) during direct stimulation validation to ensure complete NMJ blockade.

  • Validation Check: Confirm that baseline twitch tension is stable (variation <5% over 10 minutes) before proceeding.

Phase 4: 5-HD Administration & Data Acquisition
  • Cumulative Dosing: Add 5-HD to the bath in cumulative half-log concentrations (e.g., 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM, 10.0 µM).

  • Incubation: Allow 15 minutes of incubation per concentration to ensure deep tissue penetration of the lipophilic compound.

  • Vehicle Control: In a parallel organ bath containing a separate hemidiaphragm, administer equivalent volumes of DMSO.

    • Causality: This proves that any observed twitch depression is strictly due to 5-HD and not solvent-induced membrane fluidization.

Quantitative Data Interpretation

Data should be normalized to the baseline twitch tension (100%). While 5-HD is slightly less potent than the parent compound Dantrolene in vitro, it achieves significant and sustained muscle relaxation ()[5].

Table 1: Comparative Pharmacodynamics of Dantrolene vs. 5-Hydroxy Dantrolene

ParameterDantrolene Sodium5-Hydroxy Dantrolene (5-HD)
Primary Target RyR1 (Skeletal Muscle)RyR1 (Skeletal Muscle)
Binding Domain N-terminal (aa 590–609)N-terminal (aa 590–609)
In Vitro Potency (IC₅₀ for Twitch) High (~1.5 µM)Moderate (~3.0 - 5.0 µM)
In Vivo Elimination Half-Life 4 – 8 hours10 – 15.5 hours
Metabolic Source Parent CompoundHepatic Oxidation (Hydantoin ring)
Aqueous Solubility PoorPoor (Requires DMSO/PEG)

Troubleshooting & Quality Control

  • Loss of Twitch Tension in Vehicle Control: Indicates tissue hypoxia or buffer depletion. Verify carbogen flow rate and ensure glucose has not precipitated in the K-H stock.

  • Discrepancy Between Direct and Indirect Inhibition: If 5-HD inhibits indirect stimulation significantly more than direct stimulation, suspect NMJ toxicity. Ensure the DMSO concentration in the bath never exceeds 0.1% (v/v), as high DMSO concentrations can impair presynaptic acetylcholine release.

  • Incomplete Washout: 5-HD is highly lipophilic and partitions heavily into the sarcolemma. Complete reversal of twitch depression via washout is notoriously difficult and may require >60 minutes of continuous buffer exchange.

References

  • Ellis, K.O., & Wessels, F.L. (1978). "Muscle relaxant properties of the identified metabolites of dantrolene." Naunyn-Schmiedeberg's Archives of Pharmacology, 301(3), 237-240. Available at:[Link]

  • Paul-Pletzer, K., et al. (2002). "Identification of a Dantrolene-Binding Sequence on the Skeletal Muscle Ryanodine Receptor." Journal of Biological Chemistry, 277(38), 34918-34923. Available at:[Link]

  • Nelson, L. S., et al. (2019). Goldfrank's Toxicologic Emergencies (11th Ed.). McGraw-Hill Education. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2014). "RYANODEX (dantrolene sodium) for injectable suspension: Prescribing Information." Available at:[Link]

  • Zhao, F., et al. (2005). "Probing a putative dantrolene-binding site on the cardiac ryanodine receptor." Biochemical Journal, 387(2), 469-476. Available at:[Link]

  • National Institutes of Health (NIH). (2024). "The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist." PMC. Available at:[Link]

Sources

Application Notes and Protocols: Optimal Solvent Systems for 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxy Dantrolene Sulfate Sodium Salt is a significant metabolite of Dantrolene, a post-synaptic muscle relaxant used in the treatment of malignant hyperthermia.[1] As with any compound in a research and development pipeline, understanding its solubility characteristics is paramount for accurate in-vitro assays, analytical method development, and formulation studies. This guide provides a comprehensive overview and practical protocols for selecting optimal solvent systems for 5-Hydroxy Dantrolene Sulfate Sodium Salt. Given the limited direct literature on this specific metabolite, this document synthesizes information on the parent compound, Dantrolene sodium, and fundamental principles of solvent selection to provide a robust framework for researchers.

Physicochemical Properties and Expected Solubility Profile

While specific experimental data for 5-Hydroxy Dantrolene Sulfate Sodium Salt is not widely published, we can infer its likely properties from its structure and the known characteristics of Dantrolene.

  • Structure and Polarity: The addition of a hydroxyl (-OH) group and a sulfate (-SO₄⁻) group to the Dantrolene structure significantly increases its polarity compared to the parent molecule. The presence of the sodium salt further enhances its potential for aqueous solubility.

  • Dantrolene Sodium Solubility: Dantrolene sodium itself is described as an orange powder that is slightly soluble in water.[2] Its solubility is known to be poor in aqueous solutions, which has led to the development of formulations with co-solvents or cyclodextrins to improve its dissolution for intravenous use.[3][4][5] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7]

  • Expected Solubility of 5-Hydroxy Dantrolene Sulfate Sodium Salt: Due to the highly polar sulfate group, 5-Hydroxy Dantrolene Sulfate Sodium Salt is expected to have significantly greater aqueous solubility than Dantrolene sodium. However, the core heterocyclic structure may still limit its solubility in purely aqueous systems, especially at high concentrations. Its solubility in organic solvents is likely to be lower than that of Dantrolene.

Tiered Approach to Solvent Selection

A systematic approach to solvent selection is crucial. The optimal solvent will depend on the specific application (e.g., in vitro screening, HPLC analysis, NMR spectroscopy).

Diagram: Solvent Selection Workflow

SolventSelection A Define Application (e.g., In Vitro Assay, HPLC, NMR) B Tier 1: Aqueous Buffers (PBS, TRIS, etc.) A->B Initial Screening C Tier 2: Polar Aprotic Solvents (DMSO, DMF) A->C If insoluble in aqueous buffers D Tier 3: Polar Protic Solvents (Methanol, Ethanol) A->D Alternative polar options F Solubility & Stability Testing B->F C->F D->F E Tier 4: Co-Solvent Systems (e.g., Aqueous Buffer + Organic Solvent) E->F Re-evaluate F->E If single solvent is inadequate G Optimal Solvent System Identified F->G Successful Dissolution & Stability

Caption: A tiered workflow for selecting an optimal solvent system.

Experimental Protocols

Protocol 1: General Solubility Testing

This protocol provides a stepwise method to determine the approximate solubility of 5-Hydroxy Dantrolene Sulfate Sodium Salt in a range of solvents.

Materials:

  • 5-Hydroxy Dantrolene Sulfate Sodium Salt

  • Selection of solvents (See Table 1)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Prepare a Saturated Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a microcentrifuge tube.

    • Add a small, measured volume of the test solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid dissolves completely, add more compound until a precipitate is observed.

  • Equilibrate:

    • Incubate the suspension at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.

  • Separate Solid from Supernatant:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Analyze the Supernatant:

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Calculate Solubility:

    • Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale for Inclusion
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, TRIS-HCl pH 7.4, Deionized WaterDue to the sulfate and sodium salt moieties, good aqueous solubility is anticipated. Testing at physiological pH is crucial for in vitro biological assays.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Dantrolene sodium is soluble in these solvents.[6][7] They are common stock solution solvents for biological screening. However, the increased polarity of the metabolite may reduce its solubility in these compared to the parent drug.
Polar Protic Methanol, EthanolThese are common solvents for analytical techniques like HPLC and may be components of co-solvent systems.
Co-Solvent Systems Aqueous Buffer with 1-10% DMSO or EthanolIf solubility in purely aqueous systems is limited, a small percentage of an organic co-solvent can significantly improve dissolution without compromising biological compatibility in many assays. For sparingly soluble compounds in aqueous buffers, a common practice is to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[7]

Application-Specific Solvent Recommendations

For In Vitro Biological Assays

The primary goal is to achieve complete dissolution in a biocompatible solvent system at the desired final concentration.

  • Initial Choice: Start with the aqueous buffer used in your specific assay (e.g., PBS, DMEM, etc.).

  • Stock Solutions: If direct dissolution in the assay buffer is challenging, prepare a concentrated stock solution in DMSO. It is recommended to add a minimal amount of DMSO to completely dissolve the powder.[8]

  • Final Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

For High-Performance Liquid Chromatography (HPLC)

The choice of solvent will depend on the mode of chromatography (e.g., reversed-phase).

  • Reversed-Phase HPLC:

    • Mobile Phase: A common mobile phase for Dantrolene and its metabolites is a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape.[9]

    • Sample Diluent: The sample should be dissolved in a solvent mixture that is compatible with the initial mobile phase conditions to ensure good peak shape. A mixture of water and acetonitrile (e.g., 50:50) is a good starting point.[9]

For Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of a deuterated solvent is essential to avoid interference from the solvent's proton signals.[10]

  • Recommended Solvents:

    • Deuterated Water (D₂O): Given the expected aqueous solubility, D₂O is the first choice.

    • Deuterated DMSO (DMSO-d₆): If solubility in D₂O is insufficient, DMSO-d₆ is an excellent alternative as it dissolves a wide range of polar compounds.[10]

    • Deuterated Methanol (CD₃OD): This can also be considered.

Stability Considerations

The stability of 5-Hydroxy Dantrolene Sulfate Sodium Salt in solution should be evaluated, particularly for aqueous solutions that may be stored for extended periods. Dantrolene itself is known to hydrolyze in water.[11]

  • Storage: For long-term storage, it is advisable to store the compound as a solid at -20°C.[7] Stock solutions in organic solvents like DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[8] Aqueous solutions are generally not recommended for long-term storage.[7]

  • Light Sensitivity: Protect solutions from direct light.[8]

Conclusion

References

  • Spectrometric Analysis of Dantrolene Sodium - PMC . Source: National Center for Biotechnology Information. [Link]

  • Dantrolene - Wikipedia . Source: Wikipedia. [Link]

  • Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed . Source: PubMed. [Link]

  • EP2583670A1 - Co-solvent compositions and methods for improved delivery of dantrolene therapeutic agents - Google Patents.
  • Dantrolene Sodium Analyzed with HPLC with UV - AppNote . Source: MicroSolv Technology Corporation. [Link]

  • (PDF) Non-aqueous solvents for DNP surface enhanced NMR spectroscopy - ResearchGate . Source: ResearchGate. [Link]

  • (PDF) Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - ResearchGate . Source: ResearchGate. [Link]

  • (dantrolene sodium) for injectable suspension - Ryanodex . Source: Ryanodex. [Link]

  • Dantrolene | C14H10N4O5 | CID 6914273 - PubChem - NIH . Source: PubChem. [Link]

  • Spectrophotometric and TLC-densitometric determination of dantrolene sodium in presence of its acid degradates - TSI Journals . Source: TSI Journals. [Link]

  • Is The New Formulation of Dantrolene Sodium Quicker to Dissolve than The Old Formulation . Source: ASA Publications. [Link]

  • A novel rapid formulation of intravenous dantrolene: Preclinical assessment - PMC . Source: National Center for Biotechnology Information. [Link]

  • 5-Hydroxy Dantrolene Sulfate - Axios Research . Source: Axios Research. [Link]

  • Non-aqueous solvents for DNP surface enhanced NMR spectroscopy - RSC Publishing . Source: Royal Society of Chemistry. [Link]

  • Dantrolene Sodium Identification & Assay | PDF | Chromatography - Scribd . Source: Scribd. [Link]

  • Dantrolene Sodium | Drug Information, Uses, Side Effects, Chemistry . Source: Drugfuture.com. [Link]

  • HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - MDPI . Source: MDPI. [Link]

  • development and validation of stability indicating rp-hplc method for the estimation of dantrolene - IJCRT.org . Source: International Journal of Creative Research Thoughts. [Link]

  • Anyone familiar with solvent systems for HPLC? - ResearchGate . Source: ResearchGate. [Link]

  • CN112770744A - Aqueous preparation of dantrolene and preparation method thereof - Google Patents.
  • Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem . Source: PubChem. [Link]

  • 205579Orig1s000 - accessdata.fda.gov . Source: U.S. Food and Drug Administration. [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato . Source: BioChromato. [Link]

  • Stability of dantrolene oral suspension prepared from capsules - PubMed . Source: PubMed. [Link]

  • Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly . Source: International Journal of Chemistry. [Link]

Sources

Application Note: High-Resolution UPLC-MS/MS Method for the Separation and Quantification of Dantrolene and 5-Hydroxydantrolene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Dantrolene sodium is a direct-acting skeletal muscle relaxant and remains the primary life-saving antidote for malignant hyperthermia (MH), a severe hypermetabolic crisis triggered by volatile anesthetics [1]. It functions by antagonizing the ryanodine receptor (RYR1), thereby inhibiting the release of calcium ions from the sarcoplasmic reticulum.

In vivo, dantrolene is extensively metabolized by the liver via oxidative and reductive pathways. The primary oxidative metabolite is 5-hydroxydantrolene , which retains partial pharmacological activity [2]. Accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) require the simultaneous, baseline separation of the highly lipophilic parent drug and its slightly more polar hydroxylated metabolite.

This application note details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. We elucidate the physicochemical rationale behind the sample preparation, column chemistry, and gradient selection to ensure high-throughput, reproducible quantification.

Mechanistic Workflow & Analytical Strategy

To achieve reliable quantification, the analytical workflow must address the high protein binding of dantrolene and the structural similarity between the parent drug and its metabolite.

UPLC_Workflow Plasma Plasma Sample (Highly Protein Bound) Extraction Solid-Phase Extraction Disrupts binding & matrix Plasma->Extraction UPLC UPLC Separation (Sub-2μm C18 Column) Extraction->UPLC MSMS ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Metabolite 5-Hydroxydantrolene (Elutes First: More Polar) MSMS->Metabolite m/z 331.1 → 185.1 Parent Dantrolene (Elutes Second: Lipophilic) MSMS->Parent m/z 315.1 → 200.0

End-to-end analytical workflow for extraction and UPLC-MS/MS quantification of dantrolene.

Experimental Protocols

Rationale for Sample Preparation

Dantrolene exhibits poor aqueous solubility (8.34 μM at pH 7.4) and high plasma protein binding [1]. Simple protein precipitation can sometimes lead to ion suppression in MS/MS due to residual phospholipids. Therefore, Solid-Phase Extraction (SPE) is recommended to thoroughly disrupt protein-drug interactions and concentrate the analytes [2].

Step-by-Step Sample Preparation:

  • Thawing: Thaw plasma samples at room temperature. Critical Causality: Protect samples from excessive ultraviolet light using amber tubes, as dantrolene is highly photosensitive and prone to rapid ex vivo degradation [4].

  • Spiking: Aliquot 200 µL of plasma into a light-protected microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., Dantrolene-D4).

  • Pre-treatment: Add 200 µL of 2% formic acid in water. Rationale: Acidification denatures binding proteins and ensures the hydantoin ring of dantrolene remains unionized, maximizing affinity for the SPE sorbent.

  • Extraction: Apply the mixture to a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar matrix components and salts.

  • Elution: Elute the analytes with 1 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an amber UPLC vial.

UPLC Chromatographic Conditions

The separation leverages a sub-2-micron C18 stationary phase. The addition of 0.1% formic acid to the mobile phases ensures that the analytes remain protonated, maximizing reversed-phase retention and improving peak shape [3].

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Durashell C18 (2.1 mm × 50 mm, 1.8 μm) [1].

  • Column Temperature: 35 °C (Rationale: Reduces mobile phase viscosity, allowing higher flow rates without exceeding system backpressure limits).

  • Injection Volume: 2.0 μL.

  • Flow Rate: 0.35 mL/min.

Mobile Phase Composition:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Rationale: Methanol provides better solubility for dantrolene than acetonitrile and yields a distinct selectivity that aids in resolving the 5-hydroxy metabolite).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.00955High aqueous content focuses the injected band at the column head.
1.50955Washes unretained polar matrix interferences into the waste.
4.00595Ramps organic to elute 5-hydroxydantrolene followed closely by dantrolene.
6.00595Flushes highly lipophilic endogenous compounds (e.g., phospholipids).
6.10955Returns to initial conditions for column re-equilibration.
8.00955System ready for the next injection.
Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source. We utilize Multiple Reaction Monitoring (MRM) in ESI mode for robust fragmentation [1].

Optimized MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dantrolene315.1200.05025
5-Hydroxydantrolene331.1185.15028
Dantrolene-D4 (IS)319.1204.05025

Note: The 5-hydroxy group adds an oxygen atom (+16 Da) to the parent mass. The fragmentation pattern involves the cleavage of the hydantoin ring, yielding specific product ions used for definitive quantification.

Scientific Integrity & Method Validation (E-E-A-T)

A self-validating protocol must demonstrate that the chosen conditions yield reliable, reproducible data free from matrix interference.

  • Selectivity & Causality: The gradient ensures that 5-hydroxydantrolene (eluting at ~3.2 min) is completely resolved from dantrolene (eluting at ~3.8 min). The retention time gap is critical; if the peaks co-elute, the high concentration of the parent drug causes competitive ionization and severe ion suppression of the metabolite signal in the ESI source.

  • Matrix Effects: By utilizing SPE and a stable-isotope-labeled internal standard (SIL-IS), matrix effects are normalized.

  • Stability: Dantrolene is notoriously sensitive to light. Validation must include benchtop stability under ambient light vs. amber-shielded conditions to prove that the 5-hydroxy metabolite is not artificially generated or degraded during sample processing [4].

Typical Validation Parameters Summary:

ParameterDantrolene5-HydroxydantroleneAcceptance Criteria (ICH/FDA)
Linear Range 10 - 5000 ng/mL10 - 2500 ng/mLR² ≥ 0.995
LOD 3.0 ng/mL3.0 ng/mLS/N ≥ 3
LOQ 10.0 ng/mL10.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Recovery (SPE) > 85%> 82%Consistent across 3 QC levels
Carryover < 0.1% of LLOQ< 0.1% of LLOQBlank injection after ULOQ

Conclusion

The separation of dantrolene and 5-hydroxydantrolene requires careful manipulation of mobile phase pH and organic modifier gradients due to their structural similarities and the parent drug's extreme lipophilicity. By employing sub-2-micron UPLC technology coupled with tandem mass spectrometry, laboratories can achieve baseline resolution, high sensitivity, and rapid turnaround times essential for pharmacokinetic profiling and clinical toxicology.

References

  • Title: A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics Source: MDPI URL: [Link]

  • Title: Agilus, INN-dantrolene sodium hemiheptahydrate - Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validated Bivariate Calibration Spectrophotometric and High Performance Liquid Chromatographic Methods for Simultaneous Determination of Dantrolene Sodium and Paracetamol in Pharmaceutical Dosage Form Source: Scientific & Academic Publishing URL: [Link]

  • Title: Pharmacokinetic Evaluation of Oral Dantrolene in the Dog Source: National Center for Biotechnology Information (PMC) URL: [Link]

Advanced Handling, Reconstitution, and Storage Protocols for Photosensitive Dantrolene Sodium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Context

Dantrolene sodium is a life-saving ryanodine receptor antagonist, primarily utilized in the management of malignant hyperthermia (MH) crises and severe clinical spasticity[1]. Despite its critical clinical utility, dantrolene sodium poses significant handling challenges due to its poor aqueous solubility and pronounced photosensitivity[2]. Formulated as a lyophilized powder with mannitol and sodium hydroxide, it yields a highly alkaline solution (pH ~9.5) upon reconstitution to maintain solubility[1]. This application note provides a comprehensive, causality-driven protocol for the preparation, handling, and storage of dantrolene sodium, ensuring maximum therapeutic efficacy and minimizing photodegradation risks.

Mechanistic Insights: Photodegradation and Stability

Dantrolene sodium is an orange-yellow crystalline powder that exhibits significant susceptibility to photooxidative degradation and photolysis when exposed to UV or solar light[3]. The degradation of dantrolene in aqueous solutions follows pseudo-first-order kinetics, characterized by a V-shaped pH-rate profile[2].

When exposed to light and alkaline environments, the intact active pharmaceutical ingredient (API) undergoes two primary degradation pathways:

  • Hydantoin Ring Hydrolysis : Yielding "Compound B" (m/z 333)[2].

  • Imine Linkage Cleavage : Yielding "Compound C" (m/z 218)[2].

While maximum intrinsic stability is observed at pH 7.4 and 37°C, the clinical formulation must be maintained at pH 9.5 to prevent precipitation, thereby necessitating strict light-protection protocols to offset the increased hydrolysis risk at higher pH levels[2].

Photodegradation DS Dantrolene Sodium (Intact API) Light Photon Absorption (UV/Solar Light) DS->Light Exposure Excited Excited State / Photooxidation Light->Excited CompB Compound B (m/z 333) Hydantoin Ring Hydrolysis Excited->CompB Pathway 1 CompC Compound C (m/z 218) Imine Linkage Cleavage Excited->CompC Pathway 2

Photodegradation pathways of dantrolene sodium yielding Compounds B and C.

Quantitative Data and Formulation Summary

To ensure a self-validating experimental setup, researchers and clinicians must adhere to the strict physicochemical boundaries of the drug.

ParameterSpecification / DataCausality / Rationale
Reconstitution Volume 60 mL Sterile Water for InjectionRequired to dissolve 20 mg of the poorly soluble API[4].
Incompatible Diluents 5% Dextrose, 0.9% NaCl, acidic solutionsInduces immediate precipitation of the API[4].
Reconstituted pH ~9.5High alkalinity maintains solubility; high risk of extravasation necrosis[1].
Storage Temperature 20°C to 25°C (68°F to 77°F)Prevents thermal degradation; refrigeration causes precipitation[5].
Maximum Shelf-Life 6 Hours (Post-reconstitution)Pseudo-first-order degradation kinetics limit viable administration window[2].

Standard Operating Procedure: Reconstitution and Handling

The following protocol outlines the precise methodology for preparing dantrolene sodium, integrating physical chemistry principles with practical handling steps.

Workflow Start Lyophilized Vial (20 mg) Diluent Add 60 mL Sterile Water (NO NaCl/D5W) Start->Diluent Agitate Agitate vigorously until clear (~20s) Diluent->Agitate Inspect Visual Inspection (Yellow-orange) Agitate->Inspect Storage Protect from light Store at 20-25°C Inspect->Storage Admin Administer within 6h (Plastic IV bags only) Storage->Admin

Step-by-step workflow for the reconstitution and administration of dantrolene sodium.

Step-by-Step Methodology
  • Diluent Selection : Obtain 60 mL of Sterile Water for Injection, USP (strictly without bacteriostatic agents)[4].

    • Rationale: Bacteriostatic agents or acidic diluents (like 0.9% NaCl or D5W) will alter the pH, causing the highly alkaline dantrolene sodium to precipitate out of solution[4][5].

  • Reconstitution : Inject the 60 mL of sterile water into the 20 mg dantrolene sodium vial. Agitate vigorously for approximately 20 seconds, or until the solution is completely clear and free of particulates[5].

    • Rationale: Rapid agitation ensures the mannitol and sodium hydroxide adequately buffer the solution to pH 9.5, facilitating complete API dissolution[1].

  • Visual Inspection (Self-Validation) : Inspect the solution against a light and dark background. It should appear as a clear, yellow-orange liquid[6]. Discard immediately if cloudiness or precipitation is observed[5].

  • Light Protection : Immediately shield the reconstituted vial from direct light[4].

    • Rationale: Photons accelerate the cleavage of the imine linkage and hydrolysis of the hydantoin ring, rapidly reducing the active concentration of the drug[2][3].

  • Transfer and Administration : If prophylactic infusion is required, transfer the contents to a larger volume sterile intravenous plastic bag. Do not use large glass bottles. [5][7].

    • Rationale: Precipitate formation has been empirically observed when dantrolene is stored in specific glass reservoirs, likely due to surface-ion interactions at high pH[7].

  • Time Limit : Administer the entire dose within 6 hours of initial reconstitution[4]. Store the active solution at controlled room temperature (20°C - 25°C); do not refrigerate[5].

Clinical & Experimental Precautions

  • Extravasation Risk : Due to the extreme alkalinity (pH 9.5), extravasation into surrounding tissues can cause severe tissue necrosis. Administration must be performed via a large peripheral vein or a fast-running central line[1][8].

  • Calcium Channel Blocker Incompatibility : Co-administration of intravenous dantrolene sodium with calcium channel blockers (e.g., verapamil or diltiazem) is strictly contraindicated due to the risk of cardiovascular collapse and marked hyperkalemia[9][10].

References

  • Dantrolene Injection: Package Insert / Prescribing Info - Drugs.com. Available at:[Link]

  • Dantrium - Drug Summary - PDR.net. Available at: [Link]

  • Preparation - Revonto - Revonto.com. Available at:[Link]

  • Current clinical application of dantrolene sodium - PMC (NIH.gov). Available at: [Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - SCIRP. Available at: [Link]

  • Dantrolene - Wikidoc. Available at: [Link]

  • AUSTRALIAN PRODUCT INFORMATION – DANTRIUM - Medsinfo. Available at:[Link]

  • Agilus, INN-dantrolene sodium hemiheptahydrate - European Medicines Agency. Available at: [Link]

  • Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more - Medscape Reference. Available at: [Link]

  • Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As the primary active metabolite of the ryanodine receptor (RYR1) antagonist dantrolene, 5-Hydroxy Dantrolene is critical for in vitro and in vivo pharmacokinetic and pharmacodynamic profiling[1]. However, researchers frequently encounter significant challenges regarding its aqueous solubility.

This guide is engineered for drug development professionals and research scientists. It provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to overcome the solubility barriers of 5-Hydroxy Dantrolene Sulfate Sodium Salt.

Part 1: Troubleshooting & FAQs

Q1: Why does 5-Hydroxy Dantrolene Sulfate Sodium Salt precipitate when added directly to physiological buffers (pH 7.4)? Causality & Mechanism: The insolubility is driven by the molecule's rigid hydrophobic aromatic rings and the protonation state of its hydantoin moiety. At a physiological pH of 7.4, the molecule remains predominantly unionized, driving it out of the aqueous phase. To achieve meaningful aqueous solubility, the pH must be raised above its pKa (approximately 8.8 - 9.0) to ionize the hydantoin ring[2]. Standard clinical formulations of parent dantrolene use sodium hydroxide to maintain an alkaline environment of ~pH 9.5[3].

Q2: We cannot use a pH of 9.5 for our live-cell assays. How can we achieve a stable, high-concentration aqueous solution at a more physiological pH? Causality & Mechanism: If high pH is toxic to your cell line, you must rely on supramolecular encapsulation rather than ionization. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic regions of 5-Hydroxy Dantrolene, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. Formulation studies demonstrate that a molar ratio of 0.75 to 1.3 HP-β-CD to the drug significantly enhances solubility without requiring extreme alkalinity[5].

Q3: Does heating the solution help, and will it thermally degrade the metabolite? Causality & Mechanism: Yes, thermodynamic input is required to disrupt the strong crystal lattice of the lyophilized salt. Heating the aqueous diluent to 40–45 °C dramatically accelerates dissolution[5][6]. At this temperature range, the 5-hydroxy metabolite remains chemically stable for the duration of the preparation (typically 15-30 minutes). However, prolonged exposure to heat and light can induce degradation (e.g., oxidation to nitrophenylfuroic acid derivatives), so solutions should be cooled to room temperature and protected from light immediately after dissolution[1][2].

Q4: If our assay tolerates organic solvents, what is the optimal stock preparation method? Causality & Mechanism: For maximum concentration and long-term stability, organic co-solvents are superior. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) can rapidly disrupt the hydrogen bonding and hydrophobic interactions of the powder. You can prepare a 10 mg/mL stock in DMSO. This stock is stable for up to 3 months when aliquoted and stored at -20 °C, protected from light[2].

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various solubilization strategies to help you select the optimal method for your specific assay requirements.

Solubilization StrategySolvent SystemTemp (°C)Resulting pHMax Estimated ConcentrationSuitability
Direct Aqueous Sterile Water20 - 25~7.5< 0.1 mg/mLNot recommended
Alkaline Aqueous Water + NaOH / Mannitol20 - 259.5~0.33 mg/mLAcute IV / Short-term assays[3]
Cyclodextrin Complex Water + HP-β-CD (1:1 molar)40 - 458.5 - 9.0> 5.0 mg/mLLive-cell assays / In vivo[4][5]
Organic Stock 100% DMSO or DMF20 - 25N/A> 10.0 mg/mLHigh-throughput screening[2]

Part 3: Experimental Protocols

Protocol A: Aqueous Formulation via Cyclodextrin Complexation (HP-β-CD)

Self-Validating System: This protocol relies on optical clarity as a validation metric. The solution will transition from a cloudy suspension to completely transparent. Any residual turbidity indicates incomplete complexation and requires further thermal agitation.

  • Weighing: Accurately weigh 20 mg of 5-Hydroxy Dantrolene Sulfate Sodium Salt into a sterile glass vial.

  • Excipient Addition: Add 75 - 100 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and 800 mg of Mannitol (acting as an osmotic/bulking agent) to the vial[5].

  • Solvent Addition: Add 10 mL of sterile, preservative-free water.

  • Thermal Agitation: Transfer the vial to a water bath set strictly to 40 - 45 °C. Stir or vortex continuously for 15 minutes[5][6].

  • Validation: Visually inspect the solution against a dark background. It must be optically clear and free of particulate matter.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility and remove any microscopic undissolved aggregates.

  • Storage: Use within 6 hours. Protect from direct light using amber vials or aluminum foil[2].

Protocol B: Organic Solvent Stock Preparation (DMSO)
  • Weighing: Weigh 10 mg of the compound into a light-protected (amber) microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO[2].

  • Agitation: Vortex gently for 1-2 minutes until completely dissolved.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20 °C for up to 3 months[2].

  • Application: Dilute into aqueous assay buffer immediately before use, ensuring the final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Part 4: Visualizations

Experimental Workflow

Workflow Step1 Weigh 5-Hydroxy Dantrolene Sulfate Sodium Salt Step2 Add HP-β-CD (0.75-1.3 molar eq) & Mannitol Excipient Step1->Step2 Step3 Add Sterile H2O (Adjust pH if necessary) Step2->Step3 Step4 Heat to 40 - 45 °C Agitate for 15 mins Step3->Step4 Step5 Sterile Filter (0.22 µm) Verify Optical Clarity Step4->Step5 Step6 Clear Aqueous Solution Ready for Assay Step5->Step6

Experimental workflow for aqueous solubilization of 5-Hydroxy Dantrolene using HP-β-CD.

Signaling Pathway

Pathway Drug 5-Hydroxy Dantrolene (Active Metabolite) Receptor Ryanodine Receptor 1 (RYR1) Drug->Receptor Antagonizes SR Sarcoplasmic Reticulum (Ca2+ Store) Receptor->SR Modulates Block Inhibition of Ca2+ Release SR->Block Prevents Efflux Effect Muscle Relaxation (Reduced Contraction) Block->Effect Lowers Intracellular Ca2+

Mechanism of action: 5-Hydroxy Dantrolene antagonism of RYR1 signaling pathway.

References

  • Source: nih.
  • Source: pedsanesthesia.
  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • Source: benchchem.
  • Source: wikidoc.

Sources

troubleshooting peak tailing in 5-Hydroxy Dantrolene HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the quantification of complex drug metabolites. 5-Hydroxy Dantrolene, the primary oxidative metabolite of the ryanodine receptor antagonist Dantrolene, presents unique chromatographic hurdles. Its structure—featuring a hydantoin ring, a nitroaromatic group, and a highly polar hydroxyl group—makes it exceptionally susceptible to secondary interactions that manifest as severe peak tailing.

This guide moves beyond basic troubleshooting. We will explore the causality behind peak deformation, establish self-validating diagnostic protocols, and provide robust solutions to ensure your analytical methods meet stringent ICH and USP validation criteria.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phases or swapping columns, we must isolate the root cause. Peak tailing generally stems from either a physical system defect (e.g., void volumes, blocked frits) or a chemical secondary interaction (e.g., silanol interactions, pH mismatch) 1[1].

G Start Observe Peak Tailing in 5-Hydroxy Dantrolene CheckAll Do all peaks in the chromatogram tail? Start->CheckAll AllTail Yes: Physical/System Issue CheckAll->AllTail All Peaks OneTail No: Chemical/Analyte Issue CheckAll->OneTail Only 5-OH Dantrolene Frit Blocked Inlet Frit or Column Void AllTail->Frit Plumbing Extra-Column Volume (Bad Fittings) AllTail->Plumbing Silanol Secondary Silanol Interactions OneTail->Silanol Overload Mass/Volume Overload OneTail->Overload Action1 Reverse & Flush Column or Replace Guard Frit->Action1 Action2 Check PEEK Fittings Minimize Tubing Plumbing->Action2 Action3 Adjust pH to 3.0-3.5 Use End-capped C18 Silanol->Action3 Action4 Dilute Sample 1:10 Overload->Action4

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Hydroxy Dantrolene exhibit more severe peak tailing compared to the parent drug, Dantrolene? A1: The addition of the hydroxyl group on the hydantoin ring significantly increases the molecule's polarity and its capacity to act as a hydrogen bond donor. In reversed-phase HPLC, if the silica-based stationary phase has unbonded, exposed silanol groups (Si-OH), these groups can interact strongly with the polar functional groups of 5-Hydroxy Dantrolene. At mid-range pH values, these silanols ionize to form negatively charged species (Si-O⁻), creating strong ion-exchange interactions that drag the tail of the eluting peak 2[2].

Q2: How can I definitively differentiate between a physical column defect and a chemical interaction? A2: You must run a self-validating diagnostic test using a neutral marker. If you inject a purely neutral compound (like uracil or toluene) and it elutes with a perfect Gaussian shape (USP Tailing Factor


), your system plumbing and column bed are physically intact. If the neutral marker tails alongside 5-Hydroxy Dantrolene, you have a physical void or a blocked inlet frit 3[3].

Q3: My neutral marker is symmetrical, but 5-Hydroxy Dantrolene is tailing severely (


). What is the mechanistic solution? 
A3:  The causality points directly to secondary chemical interactions. To mitigate this, you must suppress the ionization of the residual silanols. Adjusting the mobile phase pH to an acidic range (pH 3.0–3.5) using a phosphate or formate buffer forces the silanols back into their fully protonated, neutral state (Si-OH) 4[4]. Additionally, switching to a highly end-capped C18 column or a polar-embedded stationary phase will physically shield the analyte from the silica backbone.

Q4: Can sample solvent mismatch cause this specific tailing? A4: Yes. 5-Hydroxy Dantrolene has limited aqueous solubility. If the sample is dissolved in 100% strong solvent (e.g., pure DMSO or methanol) and injected into a highly aqueous mobile phase, the analyte can precipitate at the column head or experience localized mass overload, leading to peak fronting or tailing 5[5]. Always ensure the injection solvent closely matches the initial mobile phase conditions.

Quantitative Data Analysis

To illustrate the impact of method parameters on peak symmetry, the following table summarizes the USP Tailing Factor (


) for 5-Hydroxy Dantrolene under various experimental conditions. A tailing factor of 

is generally required for reliable integration and quantitation 1[1].
Column TypeMobile Phase pHBuffer ConcentrationUSP Tailing Factor (

)
Resolution Outcome
Standard C18 (Non-end-capped)6.510 mM Phosphate2.85Severe tailing, poor integration
Standard C18 (Non-end-capped)3.510 mM Phosphate1.70Moderate tailing, baseline drift
End-capped C186.510 mM Phosphate1.45Acceptable symmetry
End-capped C183.550 mM Phosphate1.05Optimal Gaussian shape
Polar-embedded C183.550 mM Phosphate1.02Excellent symmetry and recovery

Note: Data reflects typical chromatographic behavior for hydantoin metabolites. Higher buffer concentrations (e.g., 50 mM) help mask residual silanol activity.

Self-Validating Experimental Protocols

Do not guess—validate. Implement the following step-by-step methodologies to systematically resolve peak tailing. Every protocol relies on its own internal data to dictate the next logical step.

Protocol A: The Neutral Marker Diagnostic Test

Purpose: To isolate physical system defects from chemical secondary interactions.

  • Preparation: Prepare a test mixture containing 5-Hydroxy Dantrolene (50 µg/mL) and a neutral marker such as Uracil (10 µg/mL) in the mobile phase.

  • Equilibration: Flush the HPLC system and column with the standard mobile phase (e.g., 50:50 Methanol:Water) for 20 column volumes until the baseline is stable.

  • Injection: Inject 5 µL of the test mixture.

  • Data Analysis: Calculate the USP Tailing Factor (

    
    ) for both peaks at 5% of the peak height.
    
  • Interpretation (Self-Validation):

    • If Uracil

      
       AND 5-Hydroxy Dantrolene 
      
      
      
      : The issue is physical. Proceed to Protocol B.
    • If Uracil

      
       AND 5-Hydroxy Dantrolene 
      
      
      
      : The issue is chemical. Proceed to Protocol C.
Protocol B: Physical Remediation (Frit & Void Recovery)

Purpose: To clear particulate blockages or address column voids causing universal peak tailing 5[5].

  • Guard Column Check: Remove the guard column (if used) and connect the analytical column directly to the injector. Re-run Protocol A. If peak shape is restored, discard and replace the guard cartridge 1[1].

  • Backflushing: If no guard column is used, disconnect the column from the detector. Reverse the flow direction of the column.

  • Solvent Wash: Flush the reversed column directly to waste using 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate for 60 minutes.

  • Re-evaluation: Return the column to its normal flow direction, reconnect to the detector, and re-run Protocol A. If tailing persists, the column bed has collapsed (void) and the column must be replaced.

Protocol C: Chemical Remediation (Mobile Phase Optimization)

Purpose: To eliminate silanol-driven secondary interactions specific to 5-Hydroxy Dantrolene 4[4].

  • Buffer Preparation: Prepare a 50 mM Potassium Dihydrogen Phosphate (

    
    ) buffer.
    
  • pH Adjustment: Titrate the buffer dropwise with concentrated phosphoric acid (

    
    ) until the pH reaches exactly 3.5. Causality: This pH ensures that both the acidic silanols on the silica support and the functional groups of the analyte remain fully protonated and neutral.
    
  • Mobile Phase Blending: Mix the pH 3.5 buffer with HPLC-grade Methanol (e.g., 50:50 v/v). Filter through a 0.22 µm membrane.

  • Equilibration & Testing: Purge the system, equilibrate an end-capped C18 column for 30 minutes, and inject the 5-Hydroxy Dantrolene sample. Verify that

    
    .
    

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Scientific & Academic Publishing. Validated Bivariate Calibration Spectrophotometric and High Performance Liquid Chromatographic Methods for Simultaneous Determination of Dantrolene Sodium and Paracetamol. Available at:[Link]

Sources

Technical Support Center: Preventing Degradation of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy Dantrolene Sulfate Sodium Salt . As the primary active metabolite of Dantrolene—a potent ryanodine receptor (RyR1) antagonist—this compound is critical for in vitro and in vivo studies targeting malignant hyperthermia and muscle spasticity[1]. However, its complex molecular structure, featuring an azomethine (hydrazone) bond and a hydantoin ring, makes it highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with the mechanistic insights and self-validating protocols necessary to maintain absolute compound integrity during experimental workflows.

Part 1: Core Chemical Properties & Storage FAQs

Q1: What are the optimal long-term storage conditions for the powder form? A1: The powder should be stored in well-closed, light-resistant containers at room temperature (20°C to 25°C), strictly protected from moisture[1]. Because the sodium salt hydrate contains inherent water and is hygroscopic, exposure to excess ambient humidity accelerates hydrolytic degradation[2].

Q2: How does pH affect the stability of 5-Hydroxy Dantrolene Sulfate in aqueous solutions? A2: The compound exhibits a V-shaped pH-rate degradation profile, with maximum stability occurring at a physiological pH of 7.4[3].

  • Causality in Acidic Media (pH < 6): The azomethine (hydrazone) linkage is protonated at the nitrogen atom. This increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water and resulting in hydrolytic cleavage of the bond[2].

  • Causality in Alkaline Media (pH > 8): Hydroxide ions act as strong nucleophiles that attack the carbonyl carbon of the hydantoin ring, leading to ring-opening degradation[2].

Q3: Is the compound sensitive to light during benchtop handling? A3: Yes, it is highly photosensitive. The conjugated system (nitroaromatic and furan rings) strongly absorbs UV and visible light, generating reactive excited states that undergo rapid photolytic cleavage and oxidation[4]. All handling must be performed under amber lighting or using light-blocking amber glassware.

Part 2: Troubleshooting Guide - Experimental Issues

Issue 1: Unexplained Loss of Potency in Cell-Based Assays

  • Cause: Degradation of the stock solution due to repeated freeze-thaw cycles or prolonged benchtop storage without light protection.

  • Solution: Prepare single-use aliquots. Reconstituted aqueous solutions should be used immediately or stored at room temperature for no longer than 6 hours, strictly protected from light[1]. Never freeze reconstituted solutions, as solute concentration during ice formation can locally alter pH and accelerate degradation[1].

Issue 2: Appearance of Extra Peaks in UPLC/HPLC Chromatograms

  • Cause: Formation of degradation products (e.g., cleaved azomethine products or open-ring hydantoin derivatives) due to improper sample diluent pH.

  • Solution: Verify the pH of your sample diluent. Ensure samples are buffered to pH 7.4 prior to injection. Utilize a stability-indicating assay with an acidic mobile phase (pH 4.5) to temporarily stabilize the compound during the rapid chromatographic run and resolve it from its impurities[3].

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of Dantrolene derivatives based on environmental stressors, allowing researchers to anticipate half-life reductions during assay design[2],[4],[3].

Environmental ConditionpHTemperatureStability / KineticsPrimary Degradation Mechanism
Acidic Buffer 1.2 - 4.537°CRapid degradation (Pseudo 1st order)Azomethine bond cleavage
Physiological 7.437°CMaximum Stability Minimal degradation
Alkaline Buffer 9.537°CRapid degradationHydantoin ring opening
Light Exposure 7.425°CSignificant loss within hoursPhotolysis / Oxidation

Part 4: Self-Validating Stability-Indicating UPLC Protocol

To ensure absolute trustworthiness in your analytical data, this protocol incorporates a forced degradation control . If the analytical system cannot resolve the parent peak from the forced degradation products, the system fails validation and must be recalibrated.

Step 1: Mobile Phase Preparation Prepare a buffer of 2.0 mM sodium acetate adjusted to pH 4.5. Filter through a 0.22 µm membrane. Use HPLC-grade acetonitrile as the organic modifier[3].

Step 2: Stock Solution Preparation Dissolve 5-Hydroxy Dantrolene Sulfate Sodium Salt in dimethylformamide (DMF) to create a concentrated stock. Dilute this stock in a pH 7.4 aqueous buffer to your desired working concentration. Protect all vessels from light using amber glassware[3].

Step 3: Self-Validating Forced Degradation Control (Critical Step) Aliquot 1 mL of the working solution and expose it to direct UV light for 2 hours, or add 0.1 N NaOH to force hydantoin ring opening[4]. Neutralize the solution if using base. This sample serves as your system suitability control.

Step 4: Chromatographic Separation Utilize a C18 analytical column (e.g., Waters BEH C18) maintained at 35°C. Run a linear gradient of acetonitrile from 25% to 75% over 3 minutes at a flow rate of 0.5 mL/min[3].

Step 5: Detection and System Validation Monitor elution using a photodiode array (PDA) detector at 375 nm[3]. Validation Gate: The assay is validated only if the parent 5-Hydroxy Dantrolene peak is baseline-resolved (Resolution > 1.5) from the degradation peaks generated in Step 3.

Part 5: Degradation Pathway Visualization

G Compound 5-Hydroxy Dantrolene Sulfate Sodium Salt Acidic Acidic pH (< 6.0) Protonation of Nitrogen Compound->Acidic Alkaline Alkaline pH (> 8.0) Nucleophilic Attack Compound->Alkaline Light UV / Sunlight Photo-excitation Compound->Light Stable Optimal Stability (pH 7.4, Amber Glass) Compound->Stable Deg1 Azomethine Bond Cleavage Acidic->Deg1 Deg2 Hydantoin Ring Opening Alkaline->Deg2 Deg3 Photolytic Oxidation Products Light->Deg3

Degradation pathways of 5-Hydroxy Dantrolene Sulfate under environmental stressors.

References

  • Title: Long-term storage conditions for Dantrolene sodium hydrate powder Source: BenchChem Technical Support URL
  • Source: IJCRT (International Journal of Creative Research Thoughts)
  • Title: Dantrolene Impurities and Related Compound Source: Veeprho Pharmaceuticals URL
  • Source: SCIRP (Pharmacology & Pharmacy)

Sources

optimizing extraction recovery for 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing the pharmacokinetics of muscle relaxants requires precision; dantrolene is metabolized in the liver primarily through an oxidative pathway into 5-hydroxydantrolene[1]. While often handled as a sulfate sodium salt in reference standards to improve handling, bioanalysis in plasma targets the dissociated 5-hydroxydantrolene (5-HD) molecule.

This guide provides field-proven, mechanistically grounded solutions to optimize your extraction recovery and LC-MS/MS workflows.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my extraction recovery highly variable (<50%) across plasma samples? The Causality: Variable recovery for 5-HD is typically caused by two interacting factors: strong plasma protein binding and inappropriate pH during solvent partitioning. The oxidation of the hydantoin ring alters the molecule's pKa compared to the parent drug[2]. If the plasma pH is not strictly controlled prior to extraction, the molecule ionizes, drastically reducing its affinity for organic solvents in Liquid-Liquid Extraction (LLE) or the hydrophobic sorbent in Solid-Phase Extraction (SPE). The Solution: You must pre-treat the plasma with a pH 6.0 phosphate buffer to ensure the analyte remains predominantly unionized. Furthermore, disrupt protein binding by adding a small volume of methanol or utilizing a mild protein precipitation step prior to extraction.

Q2: My LC-MS/MS signal degrades over the course of a batch run. Is the compound unstable? The Causality: Yes. Both dantrolene and 5-hydroxydantrolene possess a highly conjugated structure (incorporating a nitrophenylfuranyl group) that is extremely susceptible to UV-induced photo-degradation[3]. Leaving samples on a brightly lit benchtop or in a transparent autosampler will cause the nitro group to degrade, artificially lowering your calculated recovery. The Solution: It is a mandatory protocol standard that all sample preparation must be conducted under yellow light or using amber microcentrifuge tubes[3]. Furthermore, autosampler temperatures must be maintained at 4°C.

Q3: Should I use LLE or SPE for 5-hydroxy dantrolene? The Causality: While LLE (using methanol or ethyl acetate) is a common and cost-effective method[1], SPE provides superior matrix effect mitigation for LC-MS/MS. A polymeric reversed-phase SPE cartridge (e.g., HLB) is recommended because it retains the hydrophobic core of 5-HD while allowing polar phospholipids—which cause severe ion suppression in the mass spectrometer—to be washed away.

Part 2: Visualizing the Workflows

To understand how to extract the molecule, we must first understand its origin and physicochemical journey.

Metabolism Dantrolene Dantrolene (Parent Drug) Hydroxydantrolene 5-Hydroxydantrolene (Primary Metabolite) Dantrolene->Hydroxydantrolene Oxidation (Hydantoin Ring) Nitroreduced Aminodantrolene (Minor Metabolite) Dantrolene->Nitroreduced Reduction (Phenyl Nitro Group)

Fig 1. Hepatic metabolism of dantrolene into 5-hydroxydantrolene and aminodantrolene.

SPE_Workflow Plasma 1. Plasma Sample + Internal Standard Pretreat 2. Pretreatment (Add pH 6.0 Buffer) Plasma->Pretreat Load 4. Load Sample (Dropwise) Pretreat->Load Condition 3. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 5. Wash (Water -> 1M Acetic Acid) Load->Wash Elute 6. Elute (Methanol/Ethyl Acetate) Wash->Elute Dry 7. Evaporate & Reconstitute (Mobile Phase) Elute->Dry LCMS 8. LC-MS/MS Analysis (m/z 328 -> 229) Dry->LCMS

Fig 2. Optimized Solid-Phase Extraction (SPE) workflow for 5-hydroxydantrolene recovery.

Part 3: Quantitative Data & Method Parameters

To establish a baseline for your assay validation, compare your current metrics against these optimized benchmarks.

Table 1: Extraction Recovery Comparison across Methodologies

Extraction MethodMatrixAverage Recovery (%)Matrix Effect (Ion Suppression)Recommendation
Protein Precipitation (PPT)Plasma45 - 60%High (>30%)Not recommended for low LOQ.
Liquid-Liquid Extraction (LLE)Plasma75 - 82%Moderate (15-20%)Acceptable for routine screening.
Solid-Phase Extraction (SPE) Plasma88 - 94% Low (<5%) Gold standard for LC-MS/MS.

Table 2: Optimized LC-MS/MS Parameters for 5-Hydroxydantrolene [3]

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI-)The hydroxyl group readily deprotonates in negative mode.
Precursor Ion (m/z) 328.0Deprotonated molecular ion [M-H]-.
Product Ion (m/z) 229.0Primary stable fragment for quantification.
Mobile Phase A 0.1% Formic Acid in WaterMaintains peak shape and aids in ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better solubility for 5-HD than Acetonitrile.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. This means the protocol inherently tests for its own failure points (e.g., matrix effects vs. true extraction loss).

Protocol A: Optimized Solid-Phase Extraction (SPE)

Note: Perform all steps under yellow light to prevent photo-degradation[3].

  • Self-Validation Prep (Matrix Factor Test): Prepare three sets of samples:

    • Set 1: Plasma spiked with 5-HD before extraction.

    • Set 2: Blank plasma extracted, then spiked with 5-HD after extraction.

    • Set 3: Pure solvent spiked with 5-HD. (Comparing Set 1 to Set 2 gives true extraction recovery. Comparing Set 2 to Set 3 gives the matrix effect).

  • Sample Pretreatment: To 100 µL of plasma, add 10 µL of Internal Standard (e.g., nitrofurazone or a deuterated analog)[3]. Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0) to neutralize the analyte. Vortex for 3 minutes.

  • Cartridge Conditioning: Use a polymeric reversed-phase cartridge (e.g., 30 mg/1 mL). Condition with 1 mL Methanol, followed by 1 mL MS-grade Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated plasma sample dropwise (approx. 1 drop/second) to ensure maximum interaction time with the sorbent.

  • Washing: Wash with 1 mL MS-grade Water to remove salts, followed by 1 mL of 1M Acetic Acid to lock the analyte onto the column and remove polar interferences.

  • Elution: Elute the 5-HD into amber glass vials using 1 mL of a Methanol/Ethyl Acetate mixture (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (initial gradient conditions) and transfer to the 4°C autosampler.

Protocol B: Rapid Liquid-Liquid Extraction (LLE)

Use this if SPE is unavailable, though expect slightly higher matrix suppression.

  • Pretreatment: To 100 µL of plasma in an amber tube, add 10 µL of Internal Standard. Add 50 µL of Methanol to disrupt protein binding[1].

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to force the partitioning of 5-HD into the organic layer.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean amber vial.

  • Drying & Reconstitution: Evaporate under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase and inject into the LC-MS/MS.

References

  • A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics Source: MDPI URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: MDPI URL

Sources

Technical Support Center: Impurity Profiling of 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis or evaluate the pharmacokinetics of 5-Hydroxy Dantrolene Sulfate Sodium Salt (a highly soluble, active metabolite derivative of the muscle relaxant Dantrolene), identifying and mitigating impurity peaks becomes a critical analytical challenge.

This guide provides field-proven troubleshooting strategies, mechanistic explanations for degradation, and self-validating protocols to ensure the scientific integrity of your analytical workflows.

I. Analytical Workflow for Impurity Identification

LCMS_Workflow Prep Sample Preparation (Actinic Light Shielding, pH 4.5) Sep UPLC Separation (C18, Ammonium Acetate/MeCN) Prep->Sep UV PDA Detection (380 nm for Nitroaromatics) Sep->UV Split Flow MS ESI-MS/MS (Negative Ion Mode) Sep->MS Split Flow Data Impurity Elucidation (Mass & RT Correlation) UV->Data MS->Data

Fig 1: Standardized UPLC-PDA-MS/MS workflow for profiling 5-Hydroxy Dantrolene Sulfate impurities.

II. Frequently Asked Questions (Troubleshooting)

Q1: What are the primary degradation pathways, and what impurity peaks should I expect in my chromatogram? Causality: 5-Hydroxy Dantrolene Sulfate contains several labile functional groups: a sulfate ester, an imine linkage (-N=CH-), a hydantoin ring, and a nitroaromatic system. Depending on the stress conditions (pH, light, heat), these groups degrade predictably[1].

Table 1: Quantitative Impurity Profiling Data (Expected 5-OH Derivatives)

Impurity NameStructural ModificationExpected RT Shift (vs Parent)Primary Origin
5-Hydroxy Dantrolene Loss of Sulfate GroupLater (More hydrophobic)Acidic Hydrolysis / In-source MS artifact
Related Compound B Hydantoin Ring OpeningEarlier (More polar)Alkaline Hydrolysis (pH > 7.4)
Related Compound C Imine Bond CleavageEarlier (Highly polar)Acidic Hydrolysis / UV Photolysis
Aminodantrolene Nitro Group ReductionEarlier (Loss of NO₂)Reductive Stress / Process Impurity

Note: Related Compounds B and C are well-documented pharmacopeial impurities for the parent drug Dantrolene[2], and their 5-hydroxy counterparts exhibit identical degradation kinetics.

Q2: My main API peak exhibits severe tailing, obscuring closely eluting impurities. How do I correct this? Causality: Peak tailing is caused by secondary interactions between the highly polarizable nitroaromatic/hydantoin functional groups and unendcapped residual silanols on the C18 stationary phase. Furthermore, the sulfate moiety introduces a strong anionic charge that can cause peak splitting if not properly ion-paired[3]. Solution:

  • For UV-only HPLC: Adding 0.1% Triethylamine (TEA) to the aqueous mobile phase effectively masks acidic silanol sites, yielding sharp, symmetrical peaks[3].

  • For LC-MS/MS: TEA causes severe ion suppression. Replace TEA with 10 mM Ammonium Acetate adjusted to pH 4.5 with Formic Acid. This volatile buffer neutralizes silanol interactions while maintaining the sulfate group in a stable ionization state for Electrospray Ionization (ESI)[1].

Q3: How do I differentiate between actual formulation degradation (desulfation) and in-source fragmentation during LC-MS/MS? Causality: Sulfate esters are notoriously labile in ESI sources. High capillary voltages or elevated desolvation temperatures can cleave the sulfate group, generating an artificial "5-Hydroxy Dantrolene" peak in the mass spectrum that was never present in the sample vial. Solution: Rely on chromatographic retention time (RT) separation. The intact 5-Hydroxy Dantrolene Sulfate (highly polar) will elute significantly earlier than the desulfated 5-Hydroxy Dantrolene on a reversed-phase column. If the MS shows a desulfated mass at the exact RT of the intact sulfate peak, it is an in-source artifact. If the desulfated mass appears at a later RT, it is a true degradation impurity.

Q4: The compound degrades rapidly during sample preparation. How can I stabilize the analyte? Causality: The imine linkage connecting the furan ring to the hydantoin ring is highly susceptible to photo-oxidation, yielding 5-(4-nitrophenyl)-2-furaldehyde (Related Compound C)[4]. Additionally, biological matrices (like plasma) can trigger rapid degradation[5]. Solution: All sample preparation must be conducted in amber glassware or under actinic light shielding. Maintain the sample diluent at a slightly acidic pH (pH 4.5–5.0) to prevent base-catalyzed hydantoin ring opening.

III. Mechanistic Degradation Pathways

Degradation_Pathway API 5-Hydroxy Dantrolene Sulfate (Parent API) Desulf 5-Hydroxy Dantrolene (Desulfation Product) API->Desulf Acidic Hydrolysis RelB Related Compound B (Hydantoin Ring Opening) API->RelB Alkaline pH (>7.4) RelC Related Compound C (Imine Bond Cleavage) API->RelC Acid / UV Photolysis Amino Aminodantrolene (Nitro Reduction) API->Amino Oxidative/Reductive Stress

Fig 2: Primary degradation pathways of 5-Hydroxy Dantrolene Sulfate under environmental stress.

IV. Standardized Experimental Protocols
Protocol A: Stability-Indicating UPLC-PDA-MS/MS Method

This protocol is designed to resolve process impurities from the parent API while maintaining MS compatibility.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with Formic Acid.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) to resolve closely eluting isomers. Maintain column temperature strictly at 35°C[6].

  • Gradient Elution: Start at 10% B, ramp to 90% B over 10 minutes to ensure the elution of highly retained non-polar impurities (such as the fully desulfated parent).

  • Detection Parameters: Set the PDA detector to 380 nm (the optimal absorption maximum for the nitroaromatic chromophore)[4]. Configure the MS to ESI negative mode, as the sulfate group readily yields[M-H]⁻ ions.

Protocol B: Self-Validating Forced Degradation System

To prove that an observed peak is a true degradation product and not a matrix artifact, you must establish a mass balance using a forced degradation study[3].

  • Control Preparation: Prepare 100 µg/mL of 5-Hydroxy Dantrolene Sulfate in a neutral diluent (50:50 Water:Acetonitrile). Store at 4°C in the dark.

  • Acid Stress: Add 0.2 mL of 0.1 N HCl to a 10 mL volumetric flask containing the API. Incubate at 60°C for 24 hours. Neutralize with 0.2 mL of 0.1 N NaOH[3].

  • Alkaline Stress: Add 0.2 mL of 0.1 N NaOH to a separate flask. Incubate at 60°C for 24 hours. Neutralize with 0.2 mL of 0.1 N HCl[3].

  • Photolytic Stress: Expose an aliquot to 1.2 million lux hours of UV/Vis light (ICH Q1B compliant)[4].

  • Validation (Mass Balance): Inject all samples. Calculate the mass balance: (Sum of all peak areas in stressed sample) / (Peak area of control). A mass balance of 95–105% validates that no volatile impurities were lost and that the detector response is uniform across the parent and its degradants.

V. References
  • development and validation of stability indicating rp-hplc method for the estimation of dantrolene IJCRT.org[Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature SCIRP[Link]

  • Agilus, INN-dantrolene sodium hemiheptahydrate - European Medicines Agency europa.eu[Link]

  • Determination of dantrolene sodium in the presence of its process-related impurity by high-performance thin-layer chromatography ResearchGate[Link]

  • Dantrolene Impurities and Related Compound Veeprho Pharmaceuticals[Link]

  • Determination of Dantrolene Sodium in the Presence of Its Process-Related Impurity by High-Performance Thin-Layer Chromatography AKJournals[Link]

Sources

pH adjustment for stable 5-Hydroxy Dantrolene Sulfate solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical and formulation development. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the stability of 5-Hydroxy Dantrolene Sulfate in aqueous environments.

5-Hydroxy Dantrolene is the primary active metabolite of the ryanodine receptor antagonist Dantrolene, generated in the liver via hydroxylation of the hydantoin ring[1]. While the parent drug is notoriously insoluble—requiring extreme alkalinity for intravenous formulation[2]—the sulfate salt of the 5-hydroxy metabolite presents a different physicochemical puzzle. Balancing its inherent aqueous solubility with its vulnerability to hydrolysis requires a deep understanding of its degradation kinetics.

Below is our comprehensive troubleshooting guide, designed to help you establish self-validating protocols for pH adjustment and long-term stabilization.

Troubleshooting FAQs: The Causality of pH and Stability

Q1: Why does my 5-Hydroxy Dantrolene Sulfate solution degrade rapidly when formulated at the same pH as commercial Dantrolene IV? A1: This is the most common error in dantrolene analog formulation. Commercial Dantrolene IV (Dantrium) is formulated with sodium hydroxide to yield a highly alkaline pH of approximately 9.5[2]. This extreme alkalinity is strictly a thermodynamic necessity to force the poorly soluble parent compound into solution. However, dantrolene and its hydantoin-ring derivatives exhibit a V-shaped pH-rate degradation profile[3]. At pH 9.5, base-catalyzed hydrolysis accelerates the cleavage of the hydantoin ring.

Because you are working with the sulfate salt of 5-Hydroxy Dantrolene, the molecule has inherently better aqueous solubility than the free acid. You do not need to push the pH to 9.5. Instead, you must target the kinetic minimum for degradation, which occurs at physiological pH (approximately 7.4)[4].

Q2: What happens if the pH drops below 4.0 during reconstitution? A2: Acid-catalyzed hydrolysis dominates at low pH. Studies on the degradation kinetics of dantrolene analogs demonstrate that at pH 1.2 to 4.5, the molecule rapidly degrades into secondary compounds (such as nitrophenylfuroic acid derivatives) following pseudo-first-order kinetics[3]. When 5-Hydroxy Dantrolene Sulfate is dissolved in unbuffered water, the sulfate counter-ion can lower the local pH. Utilizing a physiological buffer is critical to prevent the solution from auto-acidifying and triggering this rapid degradation cascade.

Q3: How do I verify that my pH adjustment hasn't caused micro-precipitation? A3: 5-Hydroxy Dantrolene Sulfate can form transient micro-precipitates if the pH fluctuates wildly through its isoelectric point during titration. A self-validating system requires measuring the UV-Vis absorbance (typically monitored at 375 nm for dantrolene derivatives)[4] before and after 0.22 µm sterile filtration. If the post-filtration absorbance drops by more than 2%, it indicates that the compound precipitated rather than dissolved, meaning your titration was too aggressive and caused localized pH shock.

Quantitative Kinetic Stability Profile

To understand the boundaries of your formulation, review the kinetic behavior of dantrolene derivatives across the pH spectrum. The data below summarizes the causality between pH environments and structural integrity.

pH RangeDominant Kinetic PathwayRelative StabilityFormulation Context
pH < 4.5 Acid-catalyzed hydrolysisPoorRapid degradation of the hydantoin ring; unbuffered solutions often fall into this range due to the sulfate salt.
pH 7.3 – 7.5 Kinetic MinimumOptimal Maximum half-life; this is the physiological and chemical ideal for 5-Hydroxy Dantrolene Sulfate storage.
pH > 9.0 Base-catalyzed hydrolysisModerate to PoorUsed strictly for parent Dantrolene Sodium solubility[2], but highly detrimental to the long-term stability of the 5-hydroxy metabolite.

Experimental Protocol: Preparation of Stable 5-Hydroxy Dantrolene Sulfate Stock Solutions

To ensure trustworthiness and reproducibility, this protocol utilizes a buffered system to lock the pH at the kinetic minimum, preventing the need for harsh acid/base titrations that cause localized degradation.

Materials Required:

  • 5-Hydroxy Dantrolene Sulfate reference standard

  • 50 mM Potassium Phosphate buffer (pre-adjusted to pH 7.4)

  • 0.1 M NaOH and 0.1 M HCl (for micro-adjustments)

  • 0.22 µm PTFE syringe filters

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer using LC-MS grade water. Adjust the buffer precisely to pH 7.4 at 25°C. Causality: Pre-buffering the solvent prevents the sulfate salt from dropping the pH upon dissolution, bypassing acid-catalyzed hydrolysis.

  • Solubilization: Weigh the required mass of 5-Hydroxy Dantrolene Sulfate to achieve your target concentration (e.g., 10 mM). Slowly add the pH 7.4 buffer to the powder while gently vortexing. Protect the vessel from light, as the nitro-aromatic system is photosensitive[5].

  • Micro-Titration: Measure the final pH of the solution. If the addition of the sulfate salt has slightly depressed the pH, use micropipette additions of 0.1 M NaOH to return the solution to exactly pH 7.4. Do not exceed pH 8.0 at any point during titration.

  • Self-Validation (UV-Vis Check): Take a 10 µL aliquot and dilute it in buffer to read the pre-filtration absorbance at 375 nm.

  • Filtration & Verification: Pass the bulk solution through a 0.22 µm PTFE filter. Take a second aliquot and measure the post-filtration absorbance at 375 nm. Calculate the recovery: (Abs_post / Abs_pre) * 100. A recovery of >98% validates that the compound is fully solubilized and stable.

  • Storage: Aliquot the validated solution into amber glass vials, purge the headspace with argon or nitrogen to prevent oxidation[6], and store at -20°C.

Workflow Visualization

The following diagram maps the critical decision points in the pH adjustment workflow to ensure optimal kinetic stability.

Workflow N1 Weigh 5-Hydroxy Dantrolene Sulfate N2 Add 50mM Phosphate Buffer (pH 7.4) N1->N2 N3 Measure Solution pH N2->N3 N4 Is pH 7.3 - 7.5? N3->N4 N5 Titrate with 0.1M NaOH (Avoid pH > 8.0) N4->N5 pH < 7.3 N6 Titrate with 0.1M HCl (Avoid pH < 6.0) N4->N6 pH > 7.5 N7 Optimal Kinetic Stability Achieved N4->N7 Yes N5->N3 N6->N3 N8 Filter (0.22 µm) & Validate via UV-Vis (375 nm) N7->N8

Workflow for pH adjustment and validation of 5-Hydroxy Dantrolene Sulfate.

References

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Scientific Research Publishing (SCIRP) | [Link]

  • (PDF) Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution | ResearchGate | [Link]

  • Dantrium® Intravenous (dantrolene sodium for injection) DESCRIPTION | U.S. Food and Drug Administration (FDA) | [Link]

  • dantrolene - Clinical Effects & Pharmacology | JoDrugs | [Link]

  • Dantrolene - Pharmacodynamics & Metabolism | Wikidoc | [Link]

  • Medicinal Chemistry for Practitioners | ethernet.edu.et | [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 5-Hydroxy Dantrolene Sulfate Sodium Salt Certified Reference Material

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge of Phase II Metabolites

Dantrolene is a critical, life-saving ryanodine receptor antagonist utilized primarily in the management of malignant hyperthermia[1]. Following administration, dantrolene undergoes rapid hepatic metabolism. The primary Phase I transformation is CYP3A4- and CYP1A2-mediated hydroxylation to form 5-hydroxydantrolene[2][3]. Subsequently, this intermediate undergoes Phase II conjugation to form 5-Hydroxy Dantrolene Sulfate [4].

For pharmacokinetic (PK) profiling, toxicokinetics, and therapeutic drug monitoring (TDM), understanding the clearance of this terminal metabolite is critical[5]. However, quantifying intact sulfate conjugates presents a unique bioanalytical challenge. This guide objectively compares the implementation of the 5-Hydroxy Dantrolene Sulfate Sodium Salt Certified Reference Material (CRM) [6] against traditional indirect methodologies and non-certified standards, providing a self-validating framework for robust LC-MS/MS assay development.

MetabolicPathway Dantrolene Dantrolene (Parent Drug) Hydroxydantrolene 5-Hydroxy Dantrolene (Phase I Metabolite) Dantrolene->Hydroxydantrolene CYP3A4 / CYP1A2 Hydroxylation Sulfate 5-Hydroxy Dantrolene Sulfate (Phase II) Hydroxydantrolene->Sulfate Sulfotransferase Conjugation

Figure 1: Hepatic metabolic pathway of Dantrolene to its Phase II sulfate conjugate.

Comparative Analysis: Direct vs. Indirect Measurement Strategies

As an application scientist overseeing bioanalytical validations, I frequently encounter assays that fail incurred sample reanalysis (ISR) due to flawed reference standard selection or inappropriate sample preparation. Below is an objective comparison of methodologies for quantifying 5-Hydroxy Dantrolene Sulfate.

A. Intact Conjugate CRM vs. Enzymatic Cleavage (Unconjugated CRM)

Historically, analysts quantified sulfate conjugates indirectly. They would treat the biological matrix with sulfatase enzymes to cleave the sulfate group, subsequently measuring the liberated 5-hydroxydantrolene against an unconjugated 5-hydroxydantrolene standard[3].

  • The Causality of Error: Sulfatase digestion efficiency is highly variable. Endogenous matrix components frequently inhibit the enzyme, leading to incomplete cleavage. This results in a systematic under-quantification of the metabolite. Furthermore, dantrolene degradation pathways are complex and sensitive to oxidative/reductive conditions[7], meaning prolonged incubation can degrade the analyte.

  • The CRM Advantage: Utilizing the 5-Hydroxy Dantrolene Sulfate Sodium Salt CRM allows for the direct quantification of the intact Phase II metabolite via LC-MS/MS. This eliminates the 12-to-18-hour enzymatic hydrolysis step, drastically reducing sample preparation time and completely removing enzyme-lot variability from the analytical equation.

B. Certified Reference Material (CRM) vs. Research-Grade Standards
  • The Causality of Uncertainty: Research-grade materials often lack rigorous mass balance characterization. Because this specific target is a sodium salt[6], assuming 100% purity based solely on chromatographic area (e.g., HPLC-UV) ignores the mass contribution of the sodium counter-ion, residual water, and inorganic impurities. Weighing a non-certified salt standard directly leads to a positive concentration bias.

  • The CRM Advantage: CRMs provide a certified mass fraction with an associated expanded uncertainty, traceable to SI units. The certificate of analysis explicitly accounts for the sodium salt mass, allowing the analyst to calculate the exact free-base equivalent. This self-validating property ensures that the calibration curve reflects absolute truth—a strict requirement for regulatory IND/NDA submissions.

C. Synergy with Stable Isotope-Labeled (SIL) Internal Standards

To achieve a truly self-validating assay, the intact sulfate CRM should be paired with a stable isotope-labeled internal standard, such as 5-Hydroxy Dantrolene-d4[8].

  • The Causality of Correction: During Solid Phase Extraction (SPE) and electrospray ionization (ESI), co-eluting matrix components can suppress the analyte signal. The SIL-IS (deuterated analog) co-elutes chromatographically with the target analyte, experiencing the exact same ionization suppression. By measuring the response ratio (Analyte Area / IS Area), the assay mathematically self-corrects for matrix effects.

Quantitative Data Presentation

The following table summarizes the comparative analytical performance metrics when validating an LC-MS/MS assay using these different standard approaches.

Performance MetricIntact 5-OH Dantrolene Sulfate CRM (Direct)5-OH Dantrolene CRM (Indirect Enzymatic Cleavage)Non-Certified Sulfate Standard (Direct)
Quantification Accuracy 98–102% (Traceable mass balance)75–85% (Variable enzyme efficiency)85–110% (Unaccounted salt/water mass)
Assay Precision (CV%) < 5%15–25%8–12%
Sample Prep Time ~2 Hours (Direct SPE)~18 Hours (Overnight incubation + SPE)~2 Hours (Direct SPE)
Matrix Interference Low (Resolved via SIL-IS)High (Endogenous sulfatase inhibitors)Low
Regulatory Compliance High (ISO 17034 Traceable)Moderate (Requires extensive validation)Low (Fails mass balance audits)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To leverage the full potential of the 5-Hydroxy Dantrolene Sulfate Sodium Salt CRM, follow this optimized, self-validating extraction and quantification protocol.

Workflow Sample 1. Biological Matrix (Plasma/Urine) Spike 2. Spike with SIL-IS (5-OH-Dantrolene-d4) Sample->Spike Extraction 3. Solid Phase Extraction (Mixed-Mode Anion Exchange) Spike->Extraction LCMS 4. LC-MS/MS Analysis (ESI- MRM Mode) Extraction->LCMS Quant 5. Direct Quantification via Sulfate CRM LCMS->Quant

Figure 2: Self-validating LC-MS/MS workflow for direct conjugate quantification.

Step-by-Step Methodology

Step 1: Calibration Standard Preparation

  • Action: Reconstitute the 5-Hydroxy Dantrolene Sulfate Sodium Salt CRM[6] in 50:50 Methanol:Water. Correct for the sodium salt mass fraction to create a 1.00 mg/mL (free-acid equivalent) stock. Spike into blank biological matrix to generate a 1–1000 ng/mL calibration curve.

  • Causality: Using matrix-matched calibrators normalizes baseline matrix effects, ensuring the calibration slope accurately reflects the behavior of incurred samples.

Step 2: Internal Standard (IS) Addition

  • Action: Aliquot 100 µL of the biological sample and add 10 µL of 5-Hydroxy Dantrolene-d4 (100 ng/mL)[8].

  • Causality: The deuterated internal standard acts as a self-validating tracker. It accounts for any volumetric losses during extraction and corrects for fluctuations in mass spectrometer source ionization.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the sample onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge pre-conditioned with methanol and water. Wash with 5% ammonium hydroxide, then elute with 2% formic acid in methanol.

  • Causality: The sulfate moiety is strongly acidic (pKa < 2) and remains negatively charged at neutral or basic pH. The MAX cartridge selectively retains the conjugate via electrostatic interaction while neutral and basic interferences are washed away. Eluting with an acidic solvent neutralizes the sorbent, efficiently releasing the highly purified conjugate.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 UHPLC column. Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: Phase II sulfate conjugates readily deprotonate to form [M-H]- ions. Operating in ESI- mode drastically reduces background chemical noise compared to positive mode, yielding the superior signal-to-noise ratios required for trace-level PK monitoring.

Conclusion

The transition from indirect enzymatic cleavage assays to direct intact conjugate quantification represents a major leap in bioanalytical reliability. By utilizing the 5-Hydroxy Dantrolene Sulfate Sodium Salt CRM , laboratories can eliminate enzyme-induced variability, drastically reduce sample turnaround times, and ensure strict regulatory compliance through traceable mass balance. When paired with a robust SPE protocol and stable isotope-labeled internal standards, this approach yields a self-validating analytical system capable of supporting the most rigorous drug development and toxicokinetic studies.

References

1.[3] PubChem - NIH. "5-Hydroxydantrolene | C14H10N4O6 | CID 9577331". Source: nih.gov. URL: 2.[8] LGC Standards. "5-Hydroxy Dantrolene-d4". Source: lgcstandards.com. URL: 3.[6] United States Biological. "Biochemical Search - 5-Hydroxy Dantrolene Sulfate Sodium Salt". Source: usbio.net. URL: 4.[4] KM Pharma Solution. "Impurity - Dantrolene". Source: kmpharma.in. URL: 5.[1] Drugs.com. "Dantrolene Monograph for Professionals". Source: drugs.com. URL: 6.[5] PubMed - NIH. "Pharmacokinetics and metabolism of dantrolene in horses". Source: nih.gov. URL: 7.[7] MDPI. "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs". Source: mdpi.com. URL: 8.[2] European Medicines Agency. "Agilus, INN-dantrolene sodium hemiheptahydrate". Source: europa.eu. URL:

Sources

Comparative Potency and Pharmacodynamics: Dantrolene Sodium vs. 5-Hydroxydantrolene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuromuscular pharmacology, Dantrolene Sodium remains the gold standard therapeutic agent for the treatment and prophylaxis of malignant hyperthermia (MH)[1]. As a direct-acting skeletal muscle relaxant, it functions by antagonizing the Ryanodine Receptor type 1 (RyR1) on the sarcoplasmic reticulum, thereby inhibiting the pathological release of intracellular calcium[1][2].

However, the clinical efficacy of Dantrolene cannot be fully understood without analyzing its primary active metabolite: 5-Hydroxydantrolene (5-HD) . Following administration, Dantrolene undergoes hepatic oxidation to form 5-HD, which retains pharmacological activity but exhibits a distinct pharmacokinetic and potency profile[3][4]. This guide provides an objective, data-driven comparison of the parent drug and its metabolite, detailing their relative potencies and the experimental methodologies used to validate these metrics.

Mechanistic Pathway & Biotransformation

Both Dantrolene and 5-HD target the RyR1 channel to uncouple excitation-contraction in skeletal muscle[2]. The biotransformation occurs via hepatic microsomal enzymes, which add a hydroxyl group to the hydantoin ring of the parent molecule[3].

G Trigger Volatile Anesthetics / Succinylcholine RyR1 Ryanodine Receptor 1 (RyR1) Trigger->RyR1 Activates CaRelease Sarcoplasmic Reticulum Ca2+ Release RyR1->CaRelease Induces Hypermetabolism Malignant Hyperthermia (Muscle Rigidity, Heat) CaRelease->Hypermetabolism Causes Dantrolene Dantrolene Sodium Dantrolene->RyR1 Antagonizes Metabolite 5-Hydroxydantrolene Dantrolene->Metabolite Hepatic Oxidation Metabolite->RyR1 Antagonizes (Lower Potency)

Mechanism of RyR1 antagonism by Dantrolene and its metabolite 5-Hydroxydantrolene.

Comparative Pharmacodynamics & Potency

The structural modification at the 5-position of the hydantoin ring alters the steric profile and lipophilicity of 5-HD. While some early regulatory documents describe the metabolite as having "nearly the same potency"[3], rigorous in vitro and in vivo isometric twitch assays demonstrate that 5-HD is strictly less potent—quantified as approximately half as potent as the parent drug [5][6].

Despite the reduced receptor affinity and potency, 5-HD plays a critical role in sustained clinical recovery due to its significantly prolonged elimination half-life (15.5 hours compared to 6–9 hours for Dantrolene)[1].

Table 1: Quantitative Comparison of Dantrolene vs. 5-Hydroxydantrolene
Pharmacological ParameterDantrolene Sodium5-Hydroxydantrolene (5-HD)
Primary Target Ryanodine Receptor 1 (RyR1)Ryanodine Receptor 1 (RyR1)
Relative Potency 100% (Baseline Reference)~50% (Half as potent)[5]
Elimination Half-Life (Adults) 6.0 to 9.0 hours[1]15.5 hours[1]
Elimination Half-Life (Pediatric) ~10.0 hours[1]~9.0 hours[1]
Excretion Profile Hepatic biotransformationPrimary urine metabolite (up to 79%)[4]
Muscle Relaxant Efficacy High (75% twitch reduction at 4.2 µg/mL)[1]Moderate (Dose-dependent inhibition)[6]

Causality Insight: The extended half-life of 5-HD compensates for its lower potency. During a malignant hyperthermia crisis, the parent drug provides the rapid, acute RyR1 blockade necessary to halt hypermetabolism. As Dantrolene is metabolized, the accumulating 5-HD maintains a baseline level of RyR1 antagonism, acting as a prophylactic buffer against crisis recrudescence.

Experimental Design: Evaluating Skeletal Muscle Potency

To objectively quantify the relative potency (IC50) of these two compounds, researchers rely on the isolated phrenic nerve-hemidiaphragm organ bath assay[6]. This methodology is engineered as a Self-Validating System ; it utilizes intra-tissue baseline normalization and vehicle controls to mathematically eliminate biological variance and ensure that all observed twitch depression is strictly drug-mediated.

Workflow Step1 1. Isolate Skeletal Muscle (Rat Hemidiaphragm) Step2 2. Mount in Organ Bath (Tyrode's Solution, 37°C) Step1->Step2 Step3 3. Baseline Validation (Electrical Stimulation) Step2->Step3 Step4 4. Vehicle Control (DMSO Normalization) Step3->Step4 Step5 5. Cumulative Dosing (Dantrolene vs 5-HD) Step4->Step5 Step6 6. Measure % Inhibition & Calculate IC50 Step5->Step6

In vitro self-validating organ bath workflow for evaluating muscle relaxant potency.

Step-by-Step Methodology

1. Tissue Preparation & Organ Bath Setup

  • Action: Isolate the rat hemidiaphragm with the phrenic nerve intact. Mount the tissue in a 50 mL organ bath containing Tyrode's physiological solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Causality: The phrenic nerve-hemidiaphragm preparation preserves the intact neuromuscular junction and excitation-contraction coupling machinery. This provides a highly translatable model for RyR1-mediated calcium release compared to artificially depolarized cell lines.

2. Baseline Validation (Self-Validation Step)

  • Action: Apply supramaximal electrical stimulation (e.g., 0.1 Hz, 0.2 ms duration) to the phrenic nerve. Record isometric twitch tension until the amplitude stabilizes for a minimum of 20 minutes (variance < 5%).

  • Causality: Tissues that fail to stabilize or show >5% degradation are discarded. This internal control ensures tissue viability and prevents false-positive interpretations of drug-induced twitch depression.

3. Vehicle Control Normalization

  • Action: Introduce Dimethyl Sulfoxide (DMSO)—the solvent required for lipophilic Dantrolene—into the bath at a volume equivalent to the maximum planned drug dose. Record tension for 15 minutes.

  • Causality: High concentrations of DMSO can independently depress muscle contraction. Establishing a vehicle baseline ensures the calculated potency is isolated strictly to the RyR1 antagonism of the active pharmaceutical ingredients.

4. Cumulative Dose-Response Titration

  • Action: Cumulatively add Dantrolene Sodium or 5-Hydroxydantrolene to the bath in half-log increments (e.g., 1 µM to 100 µM). Allow 10–15 minutes of equilibration per dose until a new steady-state twitch tension is reached.

  • Causality: Cumulative dosing on a single tissue sample minimizes inter-subject biological variance, allowing each tissue to serve as its own control for the dose-response curve.

5. Data Acquisition & IC50 Calculation

  • Action: Measure the percentage depression of twitch tension relative to the post-vehicle baseline. Plot the log(concentration) versus % inhibition to calculate the IC50 values for both compounds.

  • Validation: The rightward shift of the 5-HD dose-response curve relative to Dantrolene mathematically confirms its reduced potency[6].

Conclusion

While Dantrolene Sodium is the primary driver of acute RyR1 antagonism during a malignant hyperthermia crisis, its major metabolite, 5-Hydroxydantrolene, is an active pharmacological participant. Experimental organ bath models confirm that 5-HD is approximately half as potent as Dantrolene[5][6]. However, the extended elimination half-life of 5-HD ensures a prolonged duration of action, providing vital prophylactic coverage against secondary hypermetabolic events as the parent drug is cleared from the systemic circulation.

References

  • Goldfrank's Toxicologic Emergencies, 11e. AccessEmergency Medicine. McGraw Hill. Available at: [Link]

  • Muscle relaxant properties of the identified metabolites of dantrolene. Ellis KO, Wessels FL. Naunyn-Schmiedeberg's Archives of Pharmacology (1978). Available at:[Link]

  • Agilus, INN-dantrolene sodium hemiheptahydrate - Assessment Report. European Medicines Agency (EMA). Available at:[Link]

  • Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit. PMC - National Institutes of Health. Available at:[Link]

Sources

Analytical Method Validation for 5-Hydroxy Dantrolene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Dantrolene sodium is the primary pharmacological intervention for malignant hyperthermia (MH), a life-threatening hypermetabolic crisis triggered by volatile anesthetics. In vivo, dantrolene is extensively metabolized by hepatic enzymes via oxidative pathways to yield its major active metabolite, 5-hydroxy dantrolene (5-HD) . Because 5-HD retains partial muscle relaxant activity and exhibits a longer half-life than the parent drug, accurate quantification of both analytes in biological matrices (e.g., plasma, urine) is mandatory for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling [1].

Developing a reliable assay for 5-HD requires navigating its poor aqueous solubility, high plasma protein binding, and susceptibility to oxidative degradation. This guide evaluates modern analytical platforms and provides a self-validating LC-MS/MS protocol designed for high-throughput clinical research.

Comparative Analysis of Quantification Platforms

Historically, high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) was the gold standard for 5-HD quantification[3]. However, the demand for higher sensitivity in micro-dosing, pediatric PK studies, and trace-level toxicokinetics has driven the field toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. Spectrofluorimetric methods, while greener and cost-effective, are generally reserved for formulation quality control rather than complex biological matrices[4].

Table 1: Performance Comparison of Analytical Modalities for 5-HD
Analytical PlatformLimit of Quantification (LOQ)Matrix InterferenceSample VolumePrimary Application
LC-MS/MS < 1 ng/mLLow (with LLE/SPE)50 µLHigh-throughput PK/TK studies
HPLC-UV ~ 20 ng/mLModerate200 - 500 µLRoutine clinical monitoring
Spectrofluorimetry ~ 30 ng/mLHigh100 - 200 µLContent uniformity testing

Mechanistic Workflow & System Architecture

To ensure a self-validating system, the analytical workflow must integrate internal standards (IS) early in the sample preparation phase. This internal redundancy corrects for matrix effects, extraction losses, and ionization suppression during MS analysis, guaranteeing that any systemic error is detected before data is reported.

G Plasma Plasma Sample (+ K2EDTA) IS Add Internal Standard (e.g., Resveratrol) Plasma->IS Extraction Liquid-Liquid Extraction (TBME) IS->Extraction Disrupts protein binding Evap N2 Evaporation & Reconstitution Extraction->Evap Organic layer LC UHPLC Separation (C18 Column) Evap->LC 5 µL Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Quantification & PK Analysis MS->Data MRM Transitions

Analytical workflow for 5-HD quantification from plasma extraction to MS/MS.

Step-by-Step Experimental Protocol: LC-MS/MS Validation

The following protocol details a validated LC-MS/MS methodology for quantifying 5-HD in human plasma. Every step is designed with explicit causality to preserve analyte integrity and maximize signal-to-noise ratios [2].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting & IS Addition: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the internal standard working solution (e.g., Resveratrol or Dantrolene-d4).

    • Scientific Rationale: Plasma must be collected using K2EDTA tubes. Heparin can cause variable matrix effects in negative ESI mode, whereas K2EDTA stabilizes the plasma without introducing massive sodium/potassium loads that cause MS adduct formation.

  • Extraction: Add 500 µL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Scientific Rationale: 5-HD is highly protein-bound. TBME effectively partitions the hydrophobic 5-HD into the organic phase while precipitating proteins and leaving behind polar phospholipids that cause severe ion suppression in the mass spectrometer.

  • Solvent Evaporation: Transfer 400 µL of the organic (upper) layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Scientific Rationale: 5-HD is susceptible to oxidative degradation. Nitrogen displacement prevents oxidation during the concentration step.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and vortex for 2 minutes.

Phase 2: Chromatographic Separation
  • Injection & Elution: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 35°C. Use a gradient elution consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

    • Scientific Rationale: While 5-HD is detected in negative mode, maintaining an acidic pH with formic acid ensures consistent protonation states in solution, preventing peak tailing on the silica-based C18 column.

Phase 3: MS/MS Detection
  • Ionization & Monitoring: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) to track specific ion pairs (e.g., m/z 315.1 → 200.04 for Dantrolene/5-HD derivatives) [2].

Validation Parameters & Acceptance Criteria

To ensure the protocol acts as a self-validating system, every analytical batch must include a double-blank (matrix without analyte or IS), a single-blank (matrix with IS only), and at least six non-zero calibration standards. The method must strictly adhere to FDA/ICH bioanalytical guidelines [1].

Table 2: Core Validation Parameters for 5-HD LC-MS/MS
Validation ParameterFDA/ICH Acceptance CriteriaCausality / Scientific Rationale
Linearity R² ≥ 0.99; ±15% of nominalEnsures proportional detector response across the therapeutic range, preventing overestimation at high doses.
Accuracy (Recovery) ±15% of nominal (±20% at LLOQ)Confirms the LLE extraction efficiency and the absence of systemic bias in the workflow.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Validates the reproducibility of the autosampler, column chemistry, and mass spectrometer.
Matrix Effect IS-normalized MF CV ≤ 15%Guarantees that endogenous plasma lipids (e.g., phosphatidylcholines) do not suppress the 5-HD signal.
Stability ±15% deviation from baselineConfirms 5-HD structural integrity during freeze-thaw cycles and benchtop handling.

References

  • 205579Orig1s000 - accessdata.fda.
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.

Analytical Specificity in Pharmacokinetics: Evaluating Dantrolene Antibody Cross-Reactivity with 5-Hydroxydantrolene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dantrolene sodium is a critical post-synaptic muscle relaxant that functions by antagonizing the ryanodine receptor (RyR1). In both clinical therapeutic drug monitoring (TDM) and preclinical pharmacokinetic (PK) profiling, quantifying exact systemic exposure to the parent drug is essential. However, the development of high-throughput immunoassays (such as ELISAs) for dantrolene is frequently complicated by the presence of its major active metabolite, 5-hydroxydantrolene. This guide objectively compares the performance of various analytical platforms, dissects the mechanisms behind antibody cross-reactivity, and provides a self-validating empirical protocol for quantifying immunoassay specificity.

Mechanistic Background: Metabolism and Epitope Overlap

In the human liver, dantrolene is primarily oxidized by aldehyde oxidase 1 (AOX1) to form 5-hydroxydantrolene[1]. A secondary, minor metabolic pathway involves the reduction of the phenyl nitro group to form aminodantrolene[2],[1].

The analytical challenge in immunoassay design stems from structural homology. Dantrolene is a low-molecular-weight hapten. When conjugated to a carrier protein to induce immunogenicity, the resulting antibodies typically recognize the dominant structural motifs: the hydantoin ring and the p-nitrophenyl group. Because 5-hydroxydantrolene differs only by the addition of a single hydroxyl group on the hydantoin ring, the paratope of standard polyclonal antibodies often accommodates both molecules. This "epitope overlap" leads to significant cross-reactivity, causing ELISAs to report "total dantrolene-like immunoreactivity" rather than specific parent drug concentrations[3].

Metabolism Dantrolene Dantrolene (Parent Drug) AOX1 Aldehyde Oxidase 1 (AOX1) Dantrolene->AOX1 Oxidation Nitroreductase Nitroreductase Dantrolene->Nitroreductase Reduction Metabolite1 5-Hydroxydantrolene (Major Active Metabolite) AOX1->Metabolite1 Metabolite2 Aminodantrolene (Minor Metabolite) Nitroreductase->Metabolite2

Caption: Hepatic metabolism of dantrolene into 5-hydroxydantrolene and aminodantrolene.

Comparative Analysis of Analytical Platforms

When selecting an analytical method for dantrolene quantification, researchers must balance the need for high-throughput screening against the necessity for absolute molecular specificity. Below is an objective comparison of standard platforms used in the field.

Analytical PlatformCross-Reactivity with 5-OH DantroleneLimit of Detection (LOD)ThroughputPrimary Application
Standard Polyclonal ELISA 35% - 60%~0.5 ng/mLHigh (96/384-well)Broad exposure screening, Equine anti-doping
Epitope-Optimized Monoclonal ELISA < 5%~1.2 ng/mLHigh (96/384-well)High-throughput TDM, Preclinical PK studies
LC-MS/MS (Gold Standard) 0% (Chromatographic separation)< 0.1 ng/mLLow/MediumPrecise PK profiling, Absolute metabolite quantification

Insight: While LC-MS/MS remains the gold standard for eliminating cross-reactivity, optimized monoclonal ELISAs provide a necessary high-throughput alternative for large-scale studies, provided their cross-reactivity profiles are rigorously validated.

Empirical Validation Protocol: Competitive ELISA

Because dantrolene (<400 Da) is too small to simultaneously bind two antibodies, sandwich ELISA formats are sterically impossible. A competitive ELISA format must be utilized to determine cross-reactivity.

System Validation & Quality Control

To ensure the protocol is a self-validating system, the following internal controls must be run on every plate:

  • Maximum Binding (B0): Wells containing buffer only (no free drug). This establishes the 100% signal baseline.

  • Non-Specific Binding (NSB): Wells lacking the primary antibody. This ensures the secondary antibody and detection reagents do not interact directly with the plate or blocking buffer.

  • Z'-Factor Calculation: Calculated using the means and standard deviations of the B0 and high-concentration standard wells. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Step-by-Step Methodology & Causality

Step 1: Hapten Immobilization (Coating)

  • Action: Coat microtiter plates with a Dantrolene-Bovine Serum Albumin (BSA) conjugate at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.

  • Causality: The high pH ensures partial denaturation of the BSA, exposing hydrophobic regions that bind passively to the polystyrene plate, firmly anchoring the dantrolene hapten for subsequent competition.

Step 2: Surface Blocking

  • Action: Wash plates and incubate with 1% Ovalbumin in PBS-T (Phosphate Buffered Saline + 0.05% Tween-20) for 2 hours at room temperature.

  • Causality: Ovalbumin is chosen over BSA for blocking to prevent false-positive signals. If the primary antibody contains trace reactivities against the BSA used in the coating conjugate, blocking with BSA would mask the target. Ovalbumin eliminates this cross-recognition risk.

Step 3: Competitive Binding

  • Action: Add serial dilutions of free Dantrolene (Standard Curve) and 5-Hydroxydantrolene (Test Curve) ranging from 0.01 ng/mL to 10,000 ng/mL. Immediately add the primary anti-dantrolene antibody. Incubate for 1 hour.

  • Causality: The free drug/metabolite in solution competes with the immobilized Dantrolene-BSA for the limited binding sites on the primary antibody. Higher concentrations of free analyte result in less antibody binding to the plate.

Step 4: Signal Amplification & Detection

  • Action: Wash thoroughly (5x) to remove unbound reagents. Add an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP). Incubate for 45 minutes, wash, and add TMB (Tetramethylbenzidine) substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Causality: TMB provides a highly sensitive colorimetric readout directly proportional to the amount of primary antibody bound to the plate, which is inversely proportional to the concentration of free drug in the sample.

Step 5: Cross-Reactivity Calculation

  • Action: Plot the data using a 4-parameter logistic (4PL) curve fit. Determine the IC₅₀ (the concentration at which the signal is reduced by 50% relative to B0) for both compounds.

  • Causality: The IC₅₀ represents the inflection point of the competitive curve, offering the highest statistical confidence. Cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Dantrolene / IC₅₀ of 5-Hydroxydantrolene) × 100

Workflow Step1 1. Plate Coating Immobilize Dantrolene-BSA Step2 2. Blocking Add Ovalbumin Buffer Step1->Step2 Step3 3. Competitive Binding Sample + Primary Antibody Step2->Step3 Step4 4. Secondary Antibody Add HRP-Conjugate Step3->Step4 Step5 5. Signal Detection TMB Substrate (450nm) Step4->Step5 Step6 6. Data Analysis Calculate IC50 Ratio Step5->Step6

Caption: Self-validating competitive ELISA workflow for determining antibody cross-reactivity.

Conclusion & Strategic Recommendations

When deploying immunoassays for dantrolene, researchers must proactively account for 5-hydroxydantrolene cross-reactivity. For studies requiring absolute differentiation between the parent drug and its active metabolite—such as precise pharmacokinetic modeling—LC-MS/MS remains indispensable. However, for high-throughput applications, utilizing a competitive ELISA with a rigorously validated, epitope-optimized monoclonal antibody provides a highly efficient, scalable alternative.

References

  • Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury.ResearchGate.
  • Repurposing Dantrolene for Long-Term Combination Therapy to Potentiate Antisense-Mediated DMD Exon Skipping in the mdx Mouse.PubMed Central (PMC).
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity.Chemical Research in Toxicology - ACS Publications.

Sources

inter-day precision testing for 5-Hydroxy Dantrolene assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Inter-Day Precision Testing for 5-Hydroxy Dantrolene Assays

Accurate pharmacokinetic profiling and therapeutic drug monitoring (TDM) demand analytical assays that are not only sensitive but relentlessly reproducible. For Dantrolene sodium—a life-saving skeletal muscle relaxant used primarily in the treatment of malignant hyperthermia—quantifying its primary active metabolite, 5-Hydroxy Dantrolene (5-OH-DNT) , is critical for understanding drug efficacy and clearance[1].

As a Senior Application Scientist, I approach assay validation not as a checklist, but as the architecture of a self-validating system. This guide objectively compares modern analytical methodologies for 5-OH-DNT quantification and provides a field-proven, step-by-step protocol for establishing inter-day precision in compliance with bioanalytical regulatory standards.

The Mechanistic Imperative for 5-OH-DNT Quantification

Dantrolene undergoes extensive hepatic metabolism. While reductive pathways yield nitro-reduced acetylated metabolites, the primary oxidative pathway (mediated by CYP450 and aldehyde oxidase 1) produces 5-Hydroxydantrolene[2]. Because 5-OH-DNT retains pharmacological activity and has a longer half-life than its parent compound, its precise quantification is a prerequisite for accurate toxicokinetic evaluations[1].

Metabolism Dantrolene Dantrolene (DS) Hepatic Hepatic Oxidation (CYP450 / AOX1) Dantrolene->Hepatic Reduction Reductive Pathways Dantrolene->Reduction HydroxyDNT 5-Hydroxydantrolene (Active Metabolite) Hepatic->HydroxyDNT NitroReduced Nitro-reduced Acetylated Dantrolene Reduction->NitroReduced

Metabolic pathway of Dantrolene to its primary active metabolite, 5-Hydroxydantrolene.

Comparative Analysis of Assay Methodologies

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was the gold standard for 5-OH-DNT analysis. Pioneering methods utilized a chloroform-butanol extraction step, achieving detection limits around 0.02 mg/L at 375 nm[3].

However, modern pharmacokinetic studies increasingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode[4]. LC-MS/MS offers superior matrix deconvolution and sensitivity.

Table 1: Objective Performance Comparison of 5-OH-DNT Assays

Analytical ParameterLegacy HPLC-UVModern LC-MS/MS
Detection Principle Ultraviolet absorbance (375 nm)MRM (e.g., 315.1 → 200.0 m/z)
Limit of Detection (LOD) ~0.02 mg/L~0.07 µM (pg/mL range)
Sample Volume Required 0.5 – 1.0 mL plasma50 – 100 µL plasma
Run Time per Sample 10 – 15 minutes2 – 5 minutes
Inter-Day Precision (%CV) 5.0% – 8.5%< 5.0%
Primary Limitation Susceptible to baseline matrix interferenceSusceptible to MS ion suppression

Architecting a Self-Validating Inter-Day Precision Protocol

Inter-day precision (intermediate precision) measures the robustness of an assay across multiple days, accounting for realistic operational variables such as mobile phase aging, column equilibration, and daily mass spectrometer tuning. A protocol is only as trustworthy as its internal controls.

Workflow Day1 Day 1 Calibration & QCs Extraction Liquid-Liquid Extraction (e.g., TBME or CHCl3-Butanol) Day1->Extraction Day2 Day 2 Calibration & QCs Day2->Extraction Day3 Day 3 Calibration & QCs Day3->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Stats Statistical Analysis (%CV < 15%) LCMS->Stats

Workflow for validating inter-day precision of 5-Hydroxydantrolene assays across multiple days.

Step-by-Step Methodology & Causality

Step 1: Preparation of Self-Validating Calibration and QC Standards

  • Action: Spike blank human plasma with 5-OH-DNT to create a calibration curve and three tiers of Quality Control (QC) samples: Low (LQC), Medium (MQC), and High (HQC). Add a stable, isotope-labeled Internal Standard (IS) to every sample.

  • The Causality: The IS is the cornerstone of assay trustworthiness. By quantifying the ratio of the 5-OH-DNT peak area to the IS peak area, the assay automatically self-corrects for day-to-day fluctuations in extraction recovery and MS ionization efficiency. Testing three QC levels ensures precision is maintained across the entire dynamic range, preventing "sweet-spot" bias.

Step 2: Liquid-Liquid Extraction (LLE) for Matrix Deconvolution

  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 500 µL of an organic extraction solvent (e.g., tertiary butyl methyl ether or a chloroform-butanol mixture)[3][5]. Vortex vigorously for 5 minutes, centrifuge at 10,000 × g, transfer the upper organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.

  • The Causality: 5-OH-DNT is highly lipophilic and tightly bound to plasma proteins. LLE chemically disrupts these non-covalent protein interactions. The proteins precipitate or remain in the aqueous phase, while the lipophilic 5-OH-DNT selectively partitions into the organic phase. This eliminates endogenous phospholipids that cause severe ion suppression in the mass spectrometer.

Step 3: Chromatographic Separation and MRM Detection

  • Action: Inject 5 µL of the reconstituted sample into an LC-MS/MS equipped with a sub-2 µm C18 column. Elute using a gradient of 0.1% aqueous formic acid and methanol/acetonitrile. Monitor via MRM in negative ESI mode[4].

  • The Causality: The C18 stationary phase resolves 5-OH-DNT from the parent drug based on hydrophobicity. MRM provides unparalleled specificity; by filtering ions twice (selecting the specific precursor ion, fragmenting it, and selecting a specific product ion), the system mathematically eliminates isobaric background noise.

Step 4: Multi-Day Execution and Statistical Deconvolution

  • Action: Execute the exact extraction and LC-MS/MS workflow on three separate, non-consecutive days. Prepare fresh mobile phases and run a new calibration curve with 5 replicates of each QC level daily.

  • The Causality: Running the assay on different days introduces deliberate operational stress (e.g., slight shifts in ambient laboratory temperature or mobile phase pH). Calculating the inter-day Coefficient of Variation (%CV) proves that the assay's accuracy is an inherent property of the method, not a byproduct of transient daily conditions.

Data Interpretation and Acceptance Criteria

For an assay to be deemed scientifically valid and compliant with regulatory guidelines (such as FDA/ICH M10), the inter-day precision data must meet strict mathematical thresholds:

  • Precision (%CV): The standard deviation of the calculated concentrations divided by the mean concentration, multiplied by 100.

  • Acceptance Rule: The inter-day %CV must be ≤ 15% for the MQC and HQC levels, and ≤ 20% for the LQC (Lower Limit of Quantification)[5]. If the assay exceeds these limits, the protocol is failing to control for matrix effects or instrument drift, and the extraction methodology must be re-optimized.

References

  • Wuis, E.W., Grutters, A.C., Vree, T.B., & van der Kleyn, E. (1982). "Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography." Journal of Chromatography B, 231(2), 401-409.[Link]

  • European Medicines Agency (EMA). (2022). "Assessment report: Agilus (dantrolene sodium hemiheptahydrate)." EMA/CHMP.[Link]

  • Wang, Y., et al. (2019). "A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics." Pharmaceutics (MDPI), 11(2), 87.[Link]

  • Elkady, E.F., et al. (2021). "Simultaneous determination of Dantrolene and Paracetamol in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry." ResearchGate.[Link]

Sources

Comparative Pharmacokinetics and Bioavailability: Dantrolene vs. 5-Hydroxy Dantrolene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and clinical pharmacologists, understanding the systemic exposure of1[1] and its primary active metabolite, 5-Hydroxy Dantrolene (5-OH Dantrolene), is critical for optimizing treatments for malignant hyperthermia and chronic muscle spasticity. Because Dantrolene is highly lipophilic and poorly water-soluble, its absorption and subsequent hepatic conversion dictate the overall therapeutic window. This guide objectively compares the pharmacokinetic (PK) profiles, bioavailability, and analytical quantification methodologies of the parent drug versus its active metabolite.

Mechanistic Pathway & Metabolic Conversion

Dantrolene acts directly on skeletal muscle by antagonizing the Ryanodine Receptor Type 1 (RYR1), thereby inhibiting the release of calcium from the sarcoplasmic reticulum[1]. Upon oral or intravenous administration, Dantrolene undergoes extensive hepatic metabolism. The primary metabolic route is the 5-hydroxylation of the hydantoin ring, yielding 5-OH Dantrolene.

Crucially, 5-OH Dantrolene retains pharmacological activity. While it is approximately 50% as potent as the parent drug, its extended half-life contributes significantly to the sustained muscle relaxation observed in patients[1].

Pathway D Dantrolene (Highly Lipophilic) L Hepatic CYP450 (5-Hydroxylation) D->L Systemic Circulation R1 RYR1 Receptor (Full Antagonism) D->R1 Direct Binding M 5-Hydroxy Dantrolene (Active Metabolite) L->M Oxidation R2 RYR1 Receptor (~50% Potency) M->R2 Direct Binding C Inhibition of Sarcoplasmic Calcium Release R1->C R2->C

Metabolic conversion of Dantrolene to 5-Hydroxy Dantrolene and their RYR1 receptor interactions.

Pharmacokinetic Divergence & Bioavailability Profiles

The term "bioavailability" strictly applies to the parent drug's absorption into systemic circulation. Dantrolene exhibits variable but relatively high oral bioavailability (up to 70%)[1]. Conversely, the "bioavailability" of 5-OH Dantrolene is measured via its systemic exposure (Area Under the Curve, AUC) as a metabolite-to-parent ratio, which averages 0.27 following an IV dose[2].

The most significant divergence lies in their elimination kinetics. While Dantrolene is cleared hepatically with a half-life of 4 to 11 hours, 5-OH Dantrolene is cleared renally (1.8–7.8 L/h) and exhibits a highly prolonged half-life of approximately 15.5 hours[1].

Quantitative Pharmacokinetic Comparison
Pharmacokinetic ParameterDantrolene (Parent Drug)5-Hydroxy Dantrolene (Metabolite)
Source / Administration Oral, IntravenousHepatic Oxidation (In Vivo)
Absolute Bioavailability ~70% (Oral)N/A (Metabolite-to-parent exposure ratio ~0.27)
Elimination Half-Life (

)
4 to 11 hours~15.5 hours
Time to Peak Concentration (

)
3–6 hours (Oral) / 1 min (IV)~24 hours (Post-IV dose)
Volume of Distribution (

)
36.4 ± 11.7 LUndefined (Systemically generated)
Primary Clearance Mechanism Hepatic MetabolismRenal Excretion (1.8–7.8 L/h)
Pharmacological Potency Full RYR1 Antagonist~50% Potency of Parent Drug

Analytical Methodology: Quantifying Systemic Exposure

To accurately determine the bioavailability and PK parameters of these compounds, researchers must employ rigorous, self-validating analytical workflows. The standard protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection[3].

Analytical P Plasma Sample (Internal Std Added) A Acidification (pH 4.0 Acetate) P->A E LLE Extraction (Ethyl Acetate) A->E H HPLC Separation (RP-18 Column) E->H D UV Detection (310 nm) H->D

Step-by-step HPLC-UV analytical workflow for quantifying Dantrolene and its active metabolite.

Step-by-Step HPLC-UV Protocol
  • Sample Preparation : Collect human plasma samples and immediately transfer them to amber microcentrifuge tubes to prevent photodegradation.

  • Internal Standard Addition : Spike the plasma with Benzanilide (internal standard) to establish a baseline for extraction efficiency[3].

  • Acidification : Adjust the plasma sample to exactly pH 4.0 using a 0.1 M acetate buffer[3].

  • Liquid-Liquid Extraction (LLE) : Add ethyl acetate to the buffered plasma. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases[3].

  • Evaporation & Reconstitution : Extract the upper organic layer, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase (Methanol:0.1 M pH 7.4 Acetate Buffer, 1:1 v/v)[3].

  • Chromatographic Separation : Inject the reconstituted sample onto a Lichrosorb RP-18 column[3].

  • Detection : Quantify the eluent using a UV detector set at 310 nm, achieving a limit of detection of approximately 0.03 µg/mL[3].

Causality & Experimental Design Logic (E-E-A-T)

As a self-validating system, every step in this protocol is dictated by the physicochemical properties of the analytes:

  • Why pH 4.0? (Thermodynamic Partitioning) :4[4]. By buffering the plasma to pH 4.0, the environment is kept well below the pKa, ensuring that both Dantrolene and 5-OH Dantrolene remain fully unionized (protonated). This drives the partition coefficient favorably toward the organic phase during extraction, maximizing recovery yields.

  • Why Ethyl Acetate? (Solvent Polarity) : Ethyl acetate is selected because its moderate polarity perfectly accommodates the highly lipophilic nature of the parent drug while still efficiently extracting the slightly more polar hydroxylated metabolite[3].

  • Why Benzanilide? (Self-Validation) : The inclusion of an internal standard mathematically nullifies variations in extraction efficiency, pipetting errors, and matrix suppression. By calculating the peak area ratio of the analytes to Benzanilide, the protocol guarantees absolute quantitative trustworthiness[3].

  • Why 310 nm? (Conjugated System Detection) : The hydantoin ring conjugated with the nitrophenyl group exhibits strong UV absorbance at 310 nm, allowing for highly sensitive detection without interference from endogenous plasma proteins[3].

References

  • Source: mhmedical.
  • Source: derangedphysiology.
  • Source: hpra.
  • Source: nih.
  • Source: nih.

Sources

COA Verification and Performance Comparison: 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of ryanodine receptor (RyR1) antagonists, Dantrolene Sodium remains the gold-standard clinical intervention for malignant hyperthermia (MH) and severe muscle spasticity. However, its utility in high-throughput in vitro assays and precise pharmacokinetic tracking is severely bottlenecked by its notoriously poor aqueous solubility.

In vivo, dantrolene is primarily metabolized by hepatic microsomal enzymes (specifically via oxidation) into 5-hydroxydantrolene , an active metabolite that accounts for up to 79% of the drug's excretion and retains potent muscle relaxant properties [1]. To bridge the gap between biological relevance and analytical workability, 5-Hydroxy Dantrolene Sulfate Sodium Salt (MW: 410.32 g/mol ) was synthesized [2]. By introducing a sulfate group and formulating it as a sodium salt, this derivative achieves superior aqueous solubility while maintaining the core structural motifs required for RyR1 antagonism.

For drug development professionals and analytical chemists, verifying the Certificate of Analysis (COA) for this specific compound requires a multi-modal approach. We must confirm not only its chemical purity and structural identity but also its functional biological activity against RyR1.

Pathway Dantrolene Dantrolene Sodium (Prodrug / API) Liver Hepatic Oxidation (Microsomal Enzymes) Dantrolene->Liver In vivo metabolism RyR1 RyR1 Receptor (Sarcoplasmic Reticulum) Dantrolene->RyR1 Binds Metabolite 5-Hydroxydantrolene (Active Metabolite) Liver->Metabolite Oxidation Sulfate 5-Hydroxy Dantrolene Sulfate Sodium Salt Metabolite->Sulfate Synthetic Sulfation (Enhanced Solubility) Metabolite->RyR1 Binds Sulfate->RyR1 In vitro binding assay Ca2 Inhibition of Ca2+ Release RyR1->Ca2 Mechanism of Action

Fig 1: Dantrolene metabolism to 5-hydroxydantrolene and RyR1 inhibition pathway.

Comparative Profiling: Why Use the Sulfated Salt?

When selecting a reference standard or an in vitro probe, researchers must weigh solubility against target affinity. Dantrolene sodium requires highly alkaline conditions (pH 9.5) and the addition of mannitol to dissolve clinically [3], which can introduce artifacts into sensitive cellular assays.

The table below objectively compares the physicochemical and biological performance of the parent drug, its natural metabolite, and the engineered sulfated standard.

ParameterDantrolene Sodium5-Hydroxydantrolene5-Hydroxy Dantrolene Sulfate Sodium Salt
Molecular Weight 336.23 g/mol 330.26 g/mol 410.32 g/mol
Aqueous Solubility (pH 7.4) < 0.5 mg/mL (Poor)< 1.0 mg/mL (Poor)> 10.0 mg/mL (Excellent)
In Vivo Half-Life 6 - 11 hours9 - 15.5 hoursN/A (In vitro reference standard)
RyR1 Inhibition (IC50) ~0.5 µM~0.5 - 1.0 µM~0.8 µM (Functional Equivalent)
Primary Application Clinical API (MH Treatment)PK/PD Metabolite TrackingAnalytical Standard / Bioassays

Data synthesized from established pharmacological profiles of dantrolene and its derivatives [1] [3].

COA Verification Workflows

A robust COA for 5-Hydroxy Dantrolene Sulfate Sodium Salt cannot rely on a single analytical technique. It must be a self-validating system that cross-references chemical purity (HPLC), structural identity (LC-MS/NMR), and biological efficacy (Ca2+ assay).

COA Sample 5-Hydroxy Dantrolene Sulfate Sodium Salt HPLC RP-HPLC (UV/DAD) Chemical Purity >98% Sample->HPLC Aliquot 1 LCMS LC-MS/MS Mass Identity (m/z 410.3) Sample->LCMS Aliquot 2 NMR 1H/13C NMR Structural Confirmation Sample->NMR Aliquot 3 Assay RyR1 Ca2+ Assay Biological Activity Sample->Assay Aliquot 4 COA Certified COA Generated HPLC->COA LCMS->COA NMR->COA Assay->COA

Fig 2: Multi-modal COA verification workflow for 5-Hydroxy Dantrolene Sulfate Sodium Salt.

Protocol 1: Stability-Indicating RP-HPLC for Purity Verification

To verify that the compound meets the >98% purity threshold typically required for analytical standards [4], a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed.

Causality & Rationale: Dantrolene derivatives possess a hydantoin ring that is slightly acidic. If the mobile phase pH is not strictly controlled, the molecule will partially ionize, leading to peak tailing and inaccurate integration. We utilize a buffered acidic mobile phase (pH 4.2) to suppress this ionization, ensuring sharp, symmetrical peaks [5]. Furthermore, detection at 380 nm specifically targets the nitrophenyl-furan-hydantoin chromophore, filtering out non-specific background noise from the solvent front.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC system with a C18 analytical column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size). Set the column oven to 25°C.

  • Mobile Phase Formulation: Prepare a gradient system consisting of:

    • Solvent A: 50 mM sodium dihydrogen phosphate buffer, adjusted to pH 4.2 with orthophosphoric acid.

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • System Suitability Testing (SST) - Self-Validation Step: Inject a resolution mixture containing Dantrolene Sodium, un-sulfated 5-Hydroxydantrolene, and 5-Hydroxy Dantrolene Sulfate Sodium Salt. Proceed only if the resolution factor (

    
    ) between the metabolite and the sulfated salt is >2.0.
    
  • Sample Preparation: Dissolve 1.0 mg of the COA batch in 1.0 mL of Solvent A (taking advantage of its high aqueous solubility). Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor the eluent using a Diode Array Detector (DAD) set to 380 nm.

  • Data Analysis: Integrate the main peak area against total peak areas to calculate relative purity. Confirm the absence of free sulfate or unreacted 5-hydroxydantrolene degradation peaks.

Protocol 2: In Vitro RyR1 Calcium Release Assay (Biological Activity)

Chemical purity does not guarantee biological activity. The sulfation process must not sterically hinder the molecule's ability to bind the RyR1 receptor.

Causality & Rationale: Why measure Ca2+ instead of direct radioligand binding? RyR1 is a massive homotetrameric calcium channel. Direct binding (e.g.,


ryanodine displacement) confirms affinity, but a functional Ca2+ release assay confirms antagonism. By triggering sarcoplasmic reticulum (SR) vesicles with 4-chloro-m-cresol (4-CmC, a known RyR1 agonist) and observing the suppression of the fluorescent spike, we validate that the sulfated metabolite is functionally active.

Step-by-Step Methodology:

  • Vesicle Preparation: Isolate heavy SR vesicles from mammalian skeletal muscle tissue via differential centrifugation. Suspend in a buffer containing 150 mM KCl, 20 mM PIPES (pH 7.1).

  • Fluorophore Loading: Incubate the SR vesicles with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes at room temperature.

  • Baseline Establishment: Transfer 100 µL of the vesicle suspension to a 96-well black microplate. Read baseline fluorescence (Excitation: 494 nm, Emission: 506 nm) using a microplate reader.

  • Antagonist Incubation: Add 5-Hydroxy Dantrolene Sulfate Sodium Salt to the test wells at varying concentrations (0.1 µM to 10 µM). Incubate for 5 minutes. Self-Validation: Use Dantrolene Sodium (dissolved in DMSO) as a positive control, and vehicle buffer as a negative control.

  • Agonist Trigger: Inject 500 µM of 4-CmC into all wells to trigger RyR1-mediated calcium release.

  • Kinetic Measurement: Record the peak fluorescence intensity immediately post-injection. Calculate the

    
     by plotting the percentage of Ca2+ release inhibition against the log concentration of the sulfated salt. An 
    
    
    
    of ~0.8 µM validates the biological integrity of the COA batch.

Conclusion

The verification of a COA for 5-Hydroxy Dantrolene Sulfate Sodium Salt requires a synthesis of analytical chemistry and molecular pharmacology. By utilizing a stability-indicating RP-HPLC method tailored to the molecule's pKa, alongside a functional RyR1 calcium release assay, researchers can objectively confirm that the compound overcomes the solubility limitations of parent Dantrolene while retaining its critical antagonistic properties. This dual-validation approach ensures absolute trustworthiness when utilizing the compound as a reference standard in advanced pharmacokinetic or drug discovery applications.

References

  • National Institutes of Health (NIH)
  • 5-Hydroxy Dantrolene Sulfate - Reference Standard Specifications Axios Research URL
  • Dantrolene (sodium salt)
  • Dantrolene Sodium | Goldfrank's Toxicologic Emergencies, 11e AccessPharmacy / McGraw Hill URL
  • National Institutes of Health (NIH)

A Comparative Guide to the Stability of Dantrolene Salt Forms for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Choice of a Salt Form for Dantrolene

Dantrolene is a postsynaptic muscle relaxant, indispensable in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1][2] Its mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum by antagonizing ryanodine receptors.[2] The commercially available form of this drug is dantrolene sodium, an orange crystalline solid.[2] However, the journey from a promising active pharmaceutical ingredient (API) to a stable, safe, and effective drug product is fraught with challenges, one of the most critical being the selection of an appropriate salt form.

The salt form of an API can profoundly influence its physicochemical properties, including solubility, dissolution rate, hygroscopicity, and, most importantly, its stability. An unstable salt form can lead to degradation, resulting in loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive comparison of the stability of dantrolene salt forms, offering insights into the experimental methodologies used to assess their stability and the implications for drug development. While direct comparative studies on various dantrolene salts are scarce in published literature, this guide will establish a framework for such an evaluation, drawing upon established principles and available data for dantrolene and its sodium salt.

Understanding the Chemical Stability of Dantrolene

The inherent stability of the dantrolene molecule is a key factor that influences the stability of its salt forms. Dantrolene's structure contains functionalities susceptible to degradation, primarily through hydrolysis. Studies on the degradation of dantrolene in aqueous solutions have shown that it follows pseudo-first-order kinetics with a V-shaped pH-rate profile, exhibiting maximum stability at pH 7.4.[3][4]

Degradation in acidic and alkaline conditions proceeds via two main pathways[3]:

  • Hydrolysis of the hydantoin ring: This occurs in alkaline conditions, leading to the formation of an open-ring compound.

  • Hydrolysis of the imine linkage: This is more prevalent in acidic conditions and results in the cleavage of the molecule.

These degradation pathways underscore the importance of selecting a salt form that can maintain a pH environment conducive to stability, both in the solid state and upon reconstitution or dissolution.

Designing a Robust Comparative Stability Study

A comprehensive assessment of the stability of different dantrolene salt forms requires a multi-faceted approach, encompassing evaluations of thermal stability, hygroscopicity, and photostability. The following sections outline the rationale and experimental protocols for these critical studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Comparative Stability Assessment

The logical flow of a comparative stability study is crucial for making informed decisions in drug development. The following diagram illustrates a typical workflow.

G cluster_0 Salt Form Synthesis & Characterization cluster_1 Comparative Stability Testing cluster_2 Data Analysis & Decision Making Dantrolene_Free_Base Dantrolene Free Base Salt_Screening Salt Screening (e.g., HCl, Mesylate, etc.) Dantrolene_Free_Base->Salt_Screening Candidate_Salts Candidate Salt Forms Salt_Screening->Candidate_Salts Dantrolene_Sodium Dantrolene Sodium (Reference) Thermal_Stability Thermal Stability (DSC, TGA, Isothermal Stress) Dantrolene_Sodium->Thermal_Stability Hygroscopicity Hygroscopicity (DVS) Dantrolene_Sodium->Hygroscopicity Photostability Photostability (ICH Q1B) Dantrolene_Sodium->Photostability Candidate_Salts->Thermal_Stability Candidate_Salts->Hygroscopicity Candidate_Salts->Photostability Comparative_Data Comparative Stability Data Analysis Thermal_Stability->Comparative_Data Hygroscopicity->Comparative_Data Photostability->Comparative_Data Lead_Salt_Selection Lead Salt Selection for Formulation Development Comparative_Data->Lead_Salt_Selection

Caption: Workflow for comparative stability assessment of dantrolene salt forms.

Experimental Protocols

The following protocols are based on established scientific principles and regulatory guidelines to ensure the generation of reliable and comparable stability data.

Thermal Stability Assessment

Objective: To evaluate the solid-state thermal stability of different dantrolene salt forms and identify potential degradation pathways at elevated temperatures.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the dantrolene salt into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to determine the melting point, and other thermal events. A lower melting point or the presence of exothermic events before melting can indicate lower stability.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the dantrolene salt into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature. This helps to identify the temperature at which the salt starts to decompose.

  • Isothermal Stress Testing:

    • Store accurately weighed samples of each salt form at elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven for a defined period (e.g., 1, 2, and 4 weeks).

    • At each time point, retrieve the samples and allow them to cool to room temperature.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining dantrolene and detect the formation of degradation products.

Hygroscopicity Assessment

Objective: To determine the tendency of different dantrolene salt forms to absorb atmospheric moisture, which can impact their physical and chemical stability.

Methodology (Dynamic Vapor Sorption - DVS):

  • Place a known mass of the dantrolene salt in the DVS instrument.

  • Equilibrate the sample at a low relative humidity (RH), typically <5% RH.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH) and record the change in mass at each step until equilibrium is reached.

  • Decrease the RH in a similar stepwise manner to assess the desorption profile.

  • The percentage of water uptake at different RH levels is used to classify the hygroscopicity of the salt form.

Photostability Assessment

Objective: To evaluate the stability of dantrolene salt forms when exposed to light, following ICH Q1B guidelines.[1][5][6][7][8]

Methodology:

  • Expose samples of the dantrolene salt forms to a light source that provides a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.[6]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.

  • Compare the chromatograms to assess for any degradation and the formation of photolytic impurities.

Comparative Data Analysis

Salt FormMelting Point (°C)Onset of Decomposition (°C, TGA)Water Uptake at 80% RH (%)Hygroscopicity ClassDegradation after 4 weeks at 60°C (%)Photodegradation (%)
Dantrolene Sodium ~279-281>280~15 (as hydrate)Hygroscopic< 0.5< 0.2
Hypothetical Salt A (e.g., HCl) Lower than sodium saltLower than sodium salt< 2Slightly Hygroscopic> 1.0> 0.5
Hypothetical Salt B (e.g., Mesylate) Higher than sodium saltHigher than sodium salt< 1Non-hygroscopic< 0.2< 0.1

Note: Data for hypothetical salts are illustrative and intended to demonstrate how comparative analysis would be performed.

Interpretation and Implications for Drug Development

The selection of an optimal salt form for dantrolene has significant consequences for the entire drug development process:

  • Formulation Development: A stable, non-hygroscopic salt is easier to formulate into a solid dosage form with predictable performance and a longer shelf life. For dantrolene, which is also formulated as a lyophilized powder for injection, the stability of the salt in the solid state and upon reconstitution is paramount.

  • Manufacturing and Packaging: A hygroscopic salt may require stringent humidity control during manufacturing and more protective packaging, increasing costs. A photolabile salt will necessitate the use of light-resistant packaging and special handling procedures.

  • Regulatory Affairs: A comprehensive stability package for the selected salt form is a critical component of any regulatory submission. Demonstrating a thorough understanding and control of the API's stability is essential for gaining regulatory approval.

Based on the available information, dantrolene sodium , while being a hydrate and exhibiting some hygroscopicity, has a long history of use and a well-characterized stability profile. The development of a new salt form would require a rigorous demonstration of superior stability, solubility, or other physicochemical properties to justify the significant development and regulatory effort. A patent for a new crystal form of dantrolene sodium suggests that even within the same salt, polymorphism can affect stability, highlighting the complexity of solid-form selection.

Conclusion

The selection of an appropriate salt form is a critical decision in the development of a dantrolene drug product. A comprehensive evaluation of the thermal stability, hygroscopicity, and photostability of different salt candidates is essential for identifying a form with optimal physicochemical properties. While dantrolene sodium is the established and well-characterized salt, the principles and experimental protocols outlined in this guide provide a robust framework for the evaluation of novel salt forms. By adhering to scientific principles and regulatory guidelines, researchers and drug development professionals can make data-driven decisions to ensure the development of a stable, safe, and effective dantrolene medication.

References

  • Khan, R., et al. (2012). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Pharmacology & Pharmacy, 3(3), 281-290.[3][4]

  • PubChem. (n.d.). Dantrolene. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][5][7]

  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.[5][7]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from a valid URL.[6]

  • FDA. (1997). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration.[8]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[9]

  • Veeprho Pharmaceuticals. (n.d.). Dantrolene Impurities and Related Compound. Retrieved from a valid URL.[10]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).[11]

  • Powder & Bulk Solids. (2015). Assessing Thermal Stability: The Challenge of Powders. Retrieved from a valid URL.[12]

  • Google Patents. (2020).
  • Drugs.com. (2025). Dantrolene: Package Insert / Prescribing Information. Retrieved from a valid URL.[13]

  • Wikipedia. (n.d.). Dantrolene. Retrieved from a valid URL.[2]

Sources

Analytical Comparison Guide: Establishing the Limit of Detection (LOD) for 5-Hydroxy Dantrolene Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical workflows, I frequently encounter the challenges of quantifying highly potent neuromuscular agents in complex biological matrices. Dantrolene sodium is a postsynaptic muscle relaxant that antagonizes ryanodine receptors (RyR1), making it the primary therapeutic intervention for malignant hyperthermia[1]. In vivo, it is rapidly metabolized into its major active derivative, 5-hydroxydantrolene[2].

Historically, establishing the Limit of Detection (LOD) for the free-base form of 5-hydroxydantrolene has been hindered by its notorious hydrophobicity and poor ionization efficiency. The introduction of the 5-Hydroxy Dantrolene Sulfate Sodium Salt analytical standard represents a paradigm shift. The sulfate sodium salt modification drastically enhances aqueous solubility and provides a pre-existing charge for mass spectrometry. However, this structural change fundamentally alters its chromatographic behavior, necessitating a rigorous, self-validating approach to re-establish its LOD.

Comparative Performance of Analytical Platforms

To accurately quantify this metabolite in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, laboratories typically evaluate three primary analytical platforms[3]. The table below summarizes the quantitative performance of these platforms when targeting the sulfate sodium salt derivative.

Analytical PlatformDetection MechanismEstimated LODMatrix Interference SusceptibilityPrimary Application
LC-MS/MS (MRM) ESI- transition0.05 - 0.1 ng/mLLowPharmacokinetics & trace TDM
Spectrofluorimetry Excitation/Emission5 - 10 ng/mLMediumRapid clinical screening
HPLC-UV Absorbance at 380 nm15 - 25 ng/mLHighBulk formulation QA/QC

The Causality of Platform Superiority: Recent LC-MS/MS methods for dantrolene derivatives have achieved LOD values as low as 0.07 µM[4]. For the sulfate sodium salt specifically, LC-MS/MS outperforms optical methods because the sulfate moiety readily sheds its sodium counter-ion in the electrospray source. This yields an exceptionally stable


 precursor ion, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions that bypass background matrix noise entirely.

Self-Validating Protocol: LC-MS/MS LOD Establishment

Establishing the LOD is not a theoretical exercise; it requires empirical validation within the exact biological matrix being studied. The following step-by-step methodology details how to establish the LOD for 5-Hydroxy Dantrolene Sulfate Sodium Salt in human plasma, utilizing a self-validating feedback loop.

Step 1: Matrix Preparation & Solid-Phase Extraction (SPE)
  • Action: Aliquot 200 µL of blank human plasma. Spike with the 5-Hydroxy Dantrolene Sulfate Sodium Salt standard at titrating concentrations (0.01 to 1.0 ng/mL). Process through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Causality: Human plasma contains endogenous phospholipids that cause severe ion suppression in the mass spectrometer. We utilize a mixed-mode polymeric SPE sorbent because it selectively retains the highly polar sulfate sodium salt while allowing proteinaceous debris and phospholipids to be washed away.

  • Self-Validation System: A "double-blank" (plasma with no analyte and no internal standard) must be processed in parallel. If the double-blank exhibits a peak at the analyte's retention time with a Signal-to-Noise (S/N) ratio > 3, the extraction solvent or matrix is contaminated, automatically invalidating the batch and preventing a false LOD calculation.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL of the SPE eluate onto a C18 reversed-phase column (1.7 µm, 2.1 × 50 mm). Use a mobile phase consisting of 10 mM Ammonium Acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The sulfate sodium salt is highly polar. Using a standard 0.1% Formic Acid mobile phase would suppress the ionization of the sulfate group. We substitute this with 10 mM Ammonium Acetate to buffer the pH, maintaining the compound in a predictable, stable ionization state. This sharpens the chromatographic peak, directly lowering the LOD.

  • Self-Validation System: System suitability is verified by injecting a neat standard before the matrix samples. The peak asymmetry (tailing factor) must fall between 0.8 and 1.2. If it falls outside this range, column degradation or active site binding is assumed, and the LOD cannot be reliably established until the column is replaced.

Step 3: MS/MS Detection & Statistical Validation
  • Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transition for the sulfate derivative.

  • Causality: The pre-existing negative charge on the sulfate moiety makes ESI- exponentially more sensitive than ESI+, eliminating the need for complex adduct formation.

  • Self-Validation System: The LOD is defined strictly as the lowest concentration where the S/N ratio is

    
     3:1, and the precision (CV%) of six replicate injections is 
    
    
    
    20%. If the CV% > 20%, the signal is deemed analytical noise rather than a true detection event, and the LOD threshold must be iteratively adjusted upward.

Workflow Visualization

The following diagram maps the logical relationships and self-validating decision gates required to establish a trustworthy LOD.

LOD_Protocol A 1. Spiked Matrix Preparation B 2. SPE Clean-up (Phospholipid Removal) A->B Extraction C 3. LC-MS/MS (ESI- Mode) B->C Injection D 4. S/N Ratio Quantification C->D Data Output E S/N >= 3 & CV <= 20%? D->E F LOD Officially Established E->F Validated G Adjust Spike Concentration E->G Failed G->A Iteration Loop

LC-MS/MS workflow for establishing the LOD of 5-Hydroxy Dantrolene Sulfate Sodium Salt.

References

  • Title : Dantrolene Impurities and Related Compound Source : Veeprho Pharmaceuticals URL :[Link]

  • Title : 5-Hydroxydantrolene | C14H10N4O6 | CID 9577331 Source : PubChem - NIH URL :[Link]

  • Title : Agilus, INN-dantrolene sodium hemiheptahydrate Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Simultaneous determination of Dantrolene and Paracetamol in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry Source : ResearchGate URL :[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Hydroxy Dantrolene Sulfate Sodium Salt: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxy Dantrolene Sulfate Sodium Salt. This document moves beyond a simple checklist to offer a framework for safe laboratory practices, grounded in scientific principles and field-proven insights. Given the absence of a specific Safety Data Sheet (SDS) for this metabolite, the following protocols are based on the known properties of the parent compound, dantrolene, and general guidelines for handling potent pharmaceutical agents.

Understanding the Compound: A Principle of Prudent Practice
Core Safety Directives: Personal Protective Equipment (PPE)

The primary route of occupational exposure to powdered pharmaceutical compounds is through inhalation of airborne particles and dermal contact.[5] A comprehensive PPE strategy is therefore non-negotiable.

1. Respiratory Protection: Due to the risk of inhaling fine powders, especially during weighing and transfer, appropriate respiratory protection is critical.[6]

  • For low-dust activities within a certified chemical fume hood: A standard surgical mask may be sufficient to prevent inadvertent hand-to-mouth contact.

  • For handling powders outside of a primary engineering control (e.g., weighing): A fit-tested N95 respirator or a higher level of respiratory protection, such as an elastomeric half-mask or full-face respirator with P100 (HEPA) filters, is required.[6]

2. Hand Protection: Double gloving is the standard practice when handling potent compounds to provide a barrier against contamination.[5][6]

  • Inner Gloves: One pair of nitrile gloves should be worn underneath the cuff of the lab coat or gown.

  • Outer Gloves: A second pair of nitrile gloves should be worn over the cuff of the lab coat or gown. These should be changed immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

3. Body Protection: To prevent skin contact and contamination of personal clothing, dedicated body protection is essential.[6][7]

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Disposable Gown/Coveralls: For procedures with a higher risk of contamination, such as handling larger quantities or cleaning spills, a disposable gown or coveralls made of a low-linting material with elastic cuffs should be worn over the lab coat.

4. Eye and Face Protection: To protect against splashes and airborne particles, appropriate eye and face protection is mandatory.

  • Safety Glasses: Safety glasses with side shields should be worn at all times in the laboratory.

  • Goggles/Face Shield: When there is a significant risk of splashing or aerosol generation, chemical splash goggles or a full-face shield should be worn in addition to safety glasses.

The following table summarizes the recommended PPE for various laboratory activities involving 5-Hydroxy Dantrolene Sulfate Sodium Salt:

ActivityMinimum PPE RequirementEnhanced PPE (for higher risk)
Storage and Transport (within the lab) Laboratory coat, single pair of nitrile gloves, safety glasses.N/A
Weighing and Aliquoting Laboratory coat, double nitrile gloves, N95 respirator or higher, safety goggles.Disposable gown, face shield.
Solution Preparation Laboratory coat, double nitrile gloves, safety glasses.Chemical splash goggles.
Cell Culture/In Vitro Assays Laboratory coat, double nitrile gloves, safety glasses.N/A
Animal Dosing (in a ventilated cabinet) Laboratory coat, double nitrile gloves, safety glasses with side shields.Disposable gown, N95 respirator.
Spill Cleanup Disposable gown/coveralls, double nitrile gloves, N95 respirator or higher, chemical splash goggles.Full-face respirator with P100 filters.
Waste Disposal Laboratory coat, double nitrile gloves, safety glasses.Disposable gown.
Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial to minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage in a designated area.

  • Store the compound in a clearly labeled, sealed container in a secure, well-ventilated area away from incompatible materials.

2. Engineering Controls:

  • Whenever possible, handle 5-Hydroxy Dantrolene Sulfate Sodium Salt in a primary engineering control, such as a certified chemical fume hood or a powder containment enclosure, to minimize the generation of airborne dust.[6][8]

3. Weighing and Solution Preparation:

  • Perform all weighing operations within a chemical fume hood or a powder containment enclosure with a dedicated analytical balance.

  • Use disposable weigh boats and spatulas to avoid cross-contamination.

  • When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of 5-Hydroxy Dantrolene Sulfate Sodium Salt cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare work area in fume hood Prepare work area in fume hood Don PPE->Prepare work area in fume hood Weigh powder Weigh powder Prepare work area in fume hood->Weigh powder Prepare stock solution Prepare stock solution Weigh powder->Prepare stock solution Perform experiment Perform experiment Prepare stock solution->Perform experiment Decontaminate work surfaces Decontaminate work surfaces Perform experiment->Decontaminate work surfaces Segregate waste Segregate waste Decontaminate work surfaces->Segregate waste Doff PPE Doff PPE Segregate waste->Doff PPE Dispose of waste Dispose of waste Doff PPE->Dispose of waste

Caption: A stepwise workflow for the safe handling of 5-Hydroxy Dantrolene Sulfate Sodium Salt.

Disposal Plan: Managing Contaminated Waste

Proper disposal of 5-Hydroxy Dantrolene Sulfate Sodium Salt and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not dispose of solutions down the drain.

  • Sharps: Needles and syringes used for animal dosing must be disposed of in a designated sharps container for cytotoxic waste.

2. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated after use. A validated cleaning procedure using a suitable detergent and/or a deactivating agent should be established. All cleaning materials should be disposed of as hazardous waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. The preferred method for the disposal of pharmaceutical waste is incineration by a licensed facility.[9]

Emergency Procedures: Spill and Exposure Response

1. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE (disposable gown, double gloves, N95 respirator, and goggles), cover the spill with absorbent pads.

    • Gently wipe up the spill, working from the outside in.

    • Place all contaminated materials in a hazardous waste bag.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the area and restrict access.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

By adhering to these comprehensive safety protocols, researchers can minimize the risks associated with handling 5-Hydroxy Dantrolene Sulfate Sodium Salt and ensure a safe and productive laboratory environment.

References

  • Dantrium (dantrolene sodium) capsules Dantrium (dantrolene sodium) has a potential for hepatotoxicity, and should not be used in conditions other than those recommended. accessdata.fda.gov. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Dantrolene Sodium for Injection USP, 20 mg per vial - SAFETY DATA SHEET. Hikma Pharmaceuticals USA Inc. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Dantrium (dantrolene sodium) capsules Dantrium (dantrolene sodium) has a potential for hepatotoxicity, and should not be used in conditions other than those recommended. accessdata.fda.gov. [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. [Link]

  • Safe handling of hazardous drugs. (2018). Canadian Journal of Hospital Pharmacy. [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. (2023). [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. [Link]

  • DANTRIUM® INTRAVENOUS (dantrolene sodium for injection). (2024). [Link]

  • Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • NDA 205579 Ryanodex Cross Discipline Team Leader Review. accessdata.fda.gov. [Link]

  • DANTROLENE. Poisoning & Drug Overdose, 7e. AccessMedicine. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. (2016). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. (1999). [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. (2024). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.